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  • Product: 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • CAS: 61047-23-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: Pathways and Mechanistic Insights

Abstract 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a pivotal chiral scaffold in medicinal chemistry and drug development. As a constrained analog of phenylalanine, its incorporation into peptidomimetic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a pivotal chiral scaffold in medicinal chemistry and drug development. As a constrained analog of phenylalanine, its incorporation into peptidomimetics and other bioactive molecules offers significant advantages in modulating pharmacological activity. This technical guide provides an in-depth analysis of the principal synthetic pathways to this target molecule. The synthesis is logically dissected into two core stages: the construction of the foundational 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) ring system and the subsequent N-formylation. We will explore the mechanistic underpinnings and provide field-proven protocols for the two most authoritative methods for scaffold synthesis—the Pictet-Spengler reaction and the Bischler-Napieralski reaction—followed by a robust protocol for the final N-formylation step. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive and practical understanding of these synthetic strategies.

Introduction: Significance and Synthetic Strategy

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged structure found in numerous alkaloids and pharmacologically active compounds.[1][2] Specifically, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), as a conformationally restricted analog of the amino acid phenylalanine, serves as a crucial building block in designing molecules with enhanced biological stability and receptor-binding affinity.[3] The N-formyl derivative, 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a key intermediate, often used in the synthesis of more complex drug candidates, including inhibitors of the Bcl-2 protein family in anticancer research.[4]

The synthesis of this target molecule is not a trivial one-step process. A sound retrosynthetic analysis reveals a two-stage strategic approach:

  • Formation of the Core Scaffold : The primary synthetic challenge lies in the stereocontrolled construction of the bicyclic amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).

  • N-Functionalization : The subsequent formylation of the secondary amine at the N-2 position.

This guide will detail the most robust and historically significant methods for achieving the first stage, followed by an efficient method for the second.

Synthesis of the Tic Core via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis. It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to close the ring.[5][6] For the synthesis of Tic, L-phenylalanine is an ideal and readily available chiral starting material.

Mechanism and Rationale

The reaction proceeds through several key steps. First, the primary amine of L-phenylalanine condenses with an aldehyde (typically formaldehyde) to form a Schiff base. Under acidic conditions, this Schiff base is protonated to generate a highly electrophilic iminium ion.[7] This ion is then attacked by the electron-rich aromatic ring of the phenylalanine side chain in an intramolecular Friedel-Crafts-type reaction, forming the new six-membered ring and establishing the tetrahydroisoquinoline core.[6] The use of a strong acid catalyst is crucial for promoting the formation of the iminium ion, which is the key electrophilic species driving the cyclization.[8]

A critical consideration when starting with an optically active amino acid like L-phenylalanine is the potential for racemization at the newly formed C-3 stereocenter, which can be influenced by the reaction conditions.[9]

Pictet_Spengler cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product L-Phenylalanine L-Phenylalanine Schiff_Base Schiff Base Formation L-Phenylalanine->Schiff_Base Formaldehyde Formaldehyde Formaldehyde->Schiff_Base Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion H⁺ Cyclization Intramolecular Electrophilic Attack Iminium_Ion->Cyclization Tic (S)-1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic acid Cyclization->Tic -H⁺

Caption: Pictet-Spengler synthesis of the Tic scaffold.

Experimental Protocol: Pictet-Spengler Synthesis of (S)-Tic

This protocol is adapted from established literature procedures for the cyclization of L-phenylalanine.

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend L-phenylalanine (1 equiv.) in deionized water.

  • Add concentrated hydrochloric acid (approx. 3-4 equiv.) to the suspension and stir until the L-phenylalanine dissolves completely.

  • To the clear solution, add aqueous formaldehyde solution (1.1-1.2 equiv.).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath. The product hydrochloride salt will begin to precipitate.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • To obtain the free amino acid (Tic), dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to isoelectric point (approx. pH 5-6) with a suitable base (e.g., aqueous ammonia or sodium hydroxide).

  • Collect the precipitated (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Data Summary
ParameterValue/ConditionRationale
Starting Material L-PhenylalanineProvides the β-phenethylamine moiety and the C-3 stereocenter.
Reagent FormaldehydeServes as the one-carbon electrophile for cyclization.
Catalyst/Solvent Conc. HCl / WaterAcid protonates the Schiff base to the reactive iminium ion.
Temperature 100-110 °C (Reflux)Provides activation energy for the cyclization step.
Typical Yield 60-80%A robust and efficient transformation.

Synthesis of the Tic Core via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction offers an alternative route to the tetrahydroisoquinoline core. This method involves the cyclodehydration of a β-phenethylamide to form a 3,4-dihydroisoquinoline, which must then be reduced to yield the desired tetrahydroisoquinoline.[10][11]

Mechanism and Rationale

This pathway begins with a suitable N-acyl-β-phenethylamine. The key step is the intramolecular cyclization onto the aromatic ring, which is promoted by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10] This cyclization forms a 3,4-dihydroisoquinoline intermediate. Unlike the Pictet-Spengler reaction, this intermediate contains an imine bond within the newly formed ring. Consequently, a subsequent reduction step is required. This is typically achieved using a hydride reducing agent like sodium borohydride (NaBH₄) to furnish the final tetrahydroisoquinoline scaffold. This two-step sequence (cyclization followed by reduction) is a hallmark of this synthetic strategy.

Bischler_Napieralski cluster_start Starting Material cluster_mechanism Reaction Pathway cluster_product Product N-Acyl-Amine N-Acyl-β-phenethylamine derivative Cyclization Cyclodehydration N-Acyl-Amine->Cyclization POCl₃ Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate Cyclization->Dihydroisoquinoline Reduction Reduction Dihydroisoquinoline->Reduction NaBH₄ THIQ Tetrahydroisoquinoline Derivative Reduction->THIQ

Caption: Bischler-Napieralski synthesis of the THIQ core.

Experimental Protocol: Bischler-Napieralski Approach

This protocol outlines the general steps for synthesizing a Tic precursor. The starting material would be an N-acylated derivative of phenylalanine ester.

Materials:

  • N-Acyl-Phenylalanine ester

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Toluene or Acetonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Aqueous Sodium Bicarbonate (NaHCO₃)

Procedure: Step A: Cyclization

  • Dissolve the N-acyl-phenylalanine ester (1 equiv.) in anhydrous toluene in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equiv.) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux (80-110 °C) for 2-4 hours, monitoring by TLC.

  • Cool the mixture and carefully pour it onto crushed ice. Neutralize with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline ester.

Step B: Reduction

  • Dissolve the crude dihydroisoquinoline ester from Step A in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding acetone, then concentrate the solvent.

  • Partition the residue between water and an organic solvent. Extract, dry, and concentrate the organic phase to yield the crude Tic ester, which can be purified by column chromatography. Subsequent hydrolysis of the ester yields the carboxylic acid.

N-Formylation of the Tic Intermediate

The final step in the synthesis is the formylation of the secondary amine of the Tic scaffold. Acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, is a highly effective, mild, and widely used reagent for this transformation.[3][7]

Mechanism and Rationale

Acetic formic anhydride is a mixed anhydride. The formyl group's carbonyl carbon is more electrophilic and sterically less hindered than the acetyl group's carbonyl carbon.[7] Therefore, the nucleophilic nitrogen of the Tic amine selectively attacks the formyl carbon. This leads to a tetrahedral intermediate that collapses, eliminating acetate as a leaving group and yielding the desired N-formyl product with high chemoselectivity.[3] Generating the AFA in situ at low temperatures immediately before use is standard practice to avoid its decomposition.[7]

Formylation cluster_start Reactants cluster_mechanism Mechanism cluster_product Final Product Tic Tic Intermediate Attack Nucleophilic Attack (N on Formyl Carbon) Tic->Attack AFA Acetic Formic Anhydride (in situ) AFA->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Acetate Elimination Intermediate->Elimination Formyl-Tic 2-Formyl-Tic-OH Elimination->Formyl-Tic

Caption: N-Formylation using Acetic Formic Anhydride.

Experimental Protocol: N-Formylation using Acetic Formic Anhydride

This protocol is based on standard procedures for the N-formylation of amino acids and secondary amines.[3][11]

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

  • Formic Acid (≥98%)

  • Acetic Anhydride (≥98%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Prepare Acetic Formic Anhydride (AFA): In a flame-dried flask under an inert atmosphere, cool acetic anhydride (1.5 equiv.) to 0 °C. Slowly add formic acid (1.5 equiv.) dropwise with stirring. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of AFA.

  • Set up Formylation Reaction: In a separate flask, suspend the Tic (1 equiv.) in anhydrous THF. Cool this suspension to 0 °C.

  • Combine Reagents: Slowly add the freshly prepared AFA solution to the stirred Tic suspension via syringe or cannula.

  • Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Work-up: Carefully quench the reaction by adding it to an ice-cold saturated solution of NaHCO₃ to neutralize excess acids (Caution: CO₂ evolution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate). Acidify the aqueous layer with 1M HCl to pH ~2-3 and re-extract with ethyl acetate to isolate the carboxylic acid product.

  • Combine the latter organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The product can be purified by recrystallization if necessary.

Data Summary
ParameterValue/ConditionRationale
Formylating Agent Acetic Formic AnhydrideHighly reactive and selective for N-formylation over O-formylation.[7][10]
Generation In situ from Formic Acid and Acetic AnhydrideAvoids handling the unstable pure formic anhydride.
Temperature 0 °C to Room Temp.Mild conditions preserve the integrity of the chiral center.
Work-up Aqueous NaHCO₃ quenchNeutralizes acidic reagents and byproducts.
Typical Yield >90%A highly efficient and clean transformation.[5]

Conclusion

The synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is most effectively achieved through a two-stage process. The foundational Tic scaffold can be reliably constructed using either the Pictet-Spengler reaction, which offers a direct route from L-phenylalanine, or the Bischler-Napieralski reaction, which provides an alternative pathway involving cyclization followed by reduction. The choice between these methods may depend on the availability of starting materials and desired substitution patterns. The final N-formylation is efficiently accomplished using in situ generated acetic formic anhydride, a mild and high-yielding procedure. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful laboratory synthesis of this valuable building block for drug discovery and development.

References

  • Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. (n.d.). Benchchem.
  • Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. (n.d.). Benchchem.
  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (2018). JETIR.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2002). Bulletin of the Korean Chemical Society.
  • Formyl
  • THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. (1951). Journal of the American Chemical Society.
  • Kubota, H., et al. (1992). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
  • Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions of N-Unsubstituted and N-Substituted β-Phenethylamines and Tryptamines with Aldehydes. Journal of Organic Chemistry, 64(2), 611-617.
  • N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. (2021).
  • Singh, P., Jas, G., & Singh, K. N. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(48), 30206-30233.
  • Novel Powerful N-Formylating Reagent. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific.
  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2019). Bioorganic Chemistry.
  • Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. (2024). Green Chemistry.
  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl

Sources

Exploratory

"2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid" chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Introduction: A Privileged Scaffold in Modern Chemistry 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carbox...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Introduction: A Privileged Scaffold in Modern Chemistry

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a conformationally constrained synthetic amino acid derivative. It belongs to a class of molecules built upon the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a structural motif widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This scaffold is prevalent in a vast array of natural products, particularly isoquinoline alkaloids, and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antitumor and anti-HIV properties.[2][3]

The molecule's structure is a strategic amalgamation of three key functional components: the rigid THIQ bicycle, a carboxylic acid at the C-3 position, and a formyl group at the N-2 position. This unique arrangement makes it a constrained analogue of the natural amino acid phenylalanine, rendering it an invaluable building block in the design of peptidomimetics and other bioactive compounds.[4] The introduction of the THIQ core imparts a predictable and rigid conformation to peptide backbones, a critical feature for enhancing receptor binding affinity, selectivity, and metabolic stability.[5] This guide provides a comprehensive overview of its synthesis, core chemical properties, reactivity, and applications, grounded in established scientific principles and methodologies.

Core Synthesis: From Amino Acids to Heterocycles

The synthetic pathway to 2-formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a logical two-stage process: formation of the core heterocyclic ring system followed by functionalization of the secondary amine.

Part 1: The Pictet-Spengler Reaction

The foundational method for constructing the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core is the venerable Pictet-Spengler reaction, first reported in 1911.[6][7] This reaction is a special case of the Mannich reaction and involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic ring closure.[7]

Causality of the Mechanism: The reaction's driving force is the generation of a highly electrophilic iminium ion intermediate under acidic conditions.[7] This intermediate is sufficiently reactive to engage the electron-rich aromatic ring in an intramolecular cyclization, a step that would not proceed with a less electrophilic imine. For the synthesis of the Tic core, phenylalanine is the ideal β-arylethylamine precursor.

Generalized Protocol for Tic Synthesis via Pictet-Spengler Reaction:

  • Reactant Preparation: (S)-Phenylalanine is dissolved in an aqueous acidic medium (e.g., concentrated hydrochloric acid).

  • Carbonyl Addition: An aqueous solution of formaldehyde is added to the mixture.

  • Condensation & Cyclization: The reaction is heated (typically under reflux) to facilitate the formation of the iminium ion and subsequent intramolecular electrophilic aromatic substitution. The electron-donating nature of the alkyl substituent on the benzene ring is sufficient to activate it for cyclization.[8]

  • Isolation: Upon cooling, the product, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, often crystallizes from the reaction mixture and can be isolated by filtration.

Pictet_Spengler_Reaction Pictet-Spengler Synthesis of the Tic Core cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization & Rearomatization Phenylalanine Phenylalanine Iminium Iminium Ion Intermediate Phenylalanine->Iminium + H⁺ Formaldehyde Formaldehyde Formaldehyde->Iminium Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Spiro Spirocyclic Intermediate Cyclization->Spiro Tic Tic Core (1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid) Spiro->Tic - H⁺ (Rearomatization)

Caption: Pictet-Spengler reaction workflow.

Part 2: N-Formylation

With the secondary amine of the Tic core in hand, the final step is N-formylation. This transformation converts the secondary amine into a formamide. While classic formylating agents like formic acid or acetic formic anhydride can be used, modern sustainable chemistry offers more elegant solutions.

A notable green chemistry approach involves the use of carbon dioxide as a C1 source, reacting it with the amine in the presence of a reducing agent (H₂) and a heterogeneous catalyst.[9][10] This method aligns with principles of atom economy and CO₂ utilization.[10]

Generalized Protocol for N-Formylation using CO₂/H₂:

  • Reactor Setup: The Tic starting material, a suitable solvent (e.g., THF), and a catalyst (e.g., heterogeneous Ru/ZIF-8) are added to a stainless-steel autoclave.[9]

  • Pressurization: The reactor is sealed, purged with H₂, and then pressurized with CO₂ and H₂ to the desired pressures (e.g., 2 MPa CO₂, 6 MPa H₂).[9]

  • Reaction: The mixture is heated and stirred for a set duration (e.g., 150 °C for 15 hours).[9]

  • Work-up: After cooling and venting, the catalyst is filtered off, and the solvent is evaporated to yield the crude N-formylated product, which can be purified by standard techniques.

Physicochemical and Spectroscopic Properties

The precise chemical properties of 2-formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are critical for its handling, characterization, and application.

Core Properties Summary
PropertyValueSource
CAS Number 61047-23-2[11]
Molecular Formula C₁₁H₁₁NO₃[11]
Molecular Weight 205.21 g/mol (Calculated)
Appearance Solid[11]
Purity ≥ 95% (typical)[11]
Storage Temperature Room Temperature[11]
InChI Key MHRNGQVWZRPUJI-UHFFFAOYSA-N[11]
Spectroscopic Characterization: The Signature of Rotamers

Spectroscopic analysis provides unequivocal structural confirmation. However, the N-formyl group introduces a significant and diagnostically important feature: rotational isomers (rotamers) . The partial double-bond character of the amide C-N bond restricts free rotation, leading to the co-existence of syn and anti conformers in solution, which are often distinguishable on the NMR timescale.[12][13][14]

  • ¹H and ¹³C NMR Spectroscopy: The presence of rotamers manifests as a doubling of specific signals in both the proton and carbon NMR spectra.[15] For instance, the formyl proton, the C3 proton, and other protons on the heterocyclic ring will appear as two distinct sets of signals, with their integration ratio reflecting the relative population of the two conformers.[13][14] This phenomenon is a hallmark of N-acyl Tic derivatives and is crucial for correct spectral interpretation.[12][15]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight. The fragmentation pattern would be characteristic of the tetrahydroisoquinoline scaffold, often involving a retro-Diels-Alder-type fragmentation or loss of the carboxyl and formyl groups. The base peak for the parent 1,2,3,4-tetrahydroisoquinoline is typically at m/z 132, corresponding to the loss of a hydrogen atom followed by ring opening.[16][17]

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include strong carbonyl (C=O) stretching vibrations for both the carboxylic acid (around 1700-1730 cm⁻¹) and the amide (formyl) group (around 1650-1680 cm⁻¹). A broad O-H stretch from the carboxylic acid will also be prominent (around 2500-3300 cm⁻¹).[18]

Rotamers Conformational Isomers (Rotamers) cluster_NMR NMR Spectrum Observation Rotamer1 Syn-Conformer (Image of structure) Rotamer2 Anti-Conformer (Image of structure) Rotamer1->Rotamer2 Hindered Rotation NMR_Result Result: Doubling of key signals (e.g., CHO, H3, etc.)

Caption: Hindered amide bond rotation leads to observable rotamers.

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dictated by its three primary functional groups, making it a versatile synthetic intermediate.

Reactivity_Map Key Reactive Sites and Transformations cluster_Carboxyl C-3 Carboxylic Acid cluster_Formyl N-2 Formyl Group Core 2-Formyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid Ester Ester Derivative Core->Ester Esterification (R-OH, H⁺) Amide Amide Derivative (Peptide bond) Core->Amide Amide Coupling (R-NH₂, coupling agent) Deformylated Secondary Amine (Tic) (1,2,3,4-THIQ-3-COOH) Core->Deformylated Hydrolysis (H⁺ or OH⁻)

Caption: Primary reaction pathways of the title compound.

  • Reactions at the Carboxylic Acid (C-3): This site is the primary handle for incorporation into larger molecules.

    • Esterification: Standard acid-catalyzed reaction with an alcohol (e.g., SOCl₂ in methanol) readily yields the corresponding methyl ester.[12] This is often done to protect the carboxylic acid or to modify its solubility.

    • Amide Coupling: As an amino acid analogue, it undergoes standard peptide coupling reactions (e.g., using DCC, HOBt, or other modern coupling reagents) with amines or amino esters to form amide bonds. This is the key reaction for its inclusion in peptide sequences.

  • Reactions at the N-Formyl Group (N-2): The formyl group can act as a protecting group for the secondary amine.

    • Hydrolysis (Deformylation): The formyl group can be cleaved under acidic or basic conditions to regenerate the parent secondary amine, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This unmasks the amine for subsequent functionalization.

  • Reactions involving the THIQ Ring: The aromatic portion of the ring can undergo electrophilic substitution, though the conditions must be carefully chosen to avoid side reactions. The benzylic C-1 position can also be a site for functionalization in some THIQ derivatives.[19]

Applications in Drug Discovery and Materials Science

The unique structural and chemical properties of 2-formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its parent Tic core make them highly valuable in several advanced scientific fields.

  • Peptidomimetics and Drug Design: The primary application is in the synthesis of peptidomimetics. By replacing a standard amino acid like phenylalanine with a Tic derivative, researchers can enforce a specific turn or bend in a peptide chain. This conformational constraint can dramatically increase binding affinity to biological targets and improve resistance to enzymatic degradation.[4][5]

  • Asymmetric Catalysis: Chiral Tic derivatives are employed as ligands for transition metals in asymmetric catalysis. The rigid, chiral backbone can create a well-defined chiral environment around the metal center, enabling high enantioselectivity in reactions like hydrogenations or C-C bond formations.[13][14]

  • Synthesis of Complex Natural Products: The THIQ scaffold is central to numerous alkaloids. Tic derivatives serve as advanced intermediates in the total synthesis of these complex and biologically significant molecules.[20][21]

Conclusion

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is more than a simple chemical compound; it is a meticulously designed building block that bridges the gap between classical heterocyclic chemistry and modern drug discovery. Its synthesis is rooted in the classic Pictet-Spengler reaction, while its characterization is defined by the intriguing presence of rotational isomers. The strategic placement of its functional groups provides a versatile platform for constructing complex, conformationally constrained molecules with significant potential in medicinal chemistry and beyond. A thorough understanding of its properties, as detailed in this guide, is essential for any researcher aiming to leverage this powerful molecular tool.

References

  • Pictet, A.; Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.

  • Zhang, T., et al. (2022). N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Taylor & Francis Online, 16(1).

  • Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis.

  • Organic Chemistry with Lluís Llorens Palomo. (2022). Pictet-Spengler Reaction. YouTube.

  • Wikipedia. Pictet–Spengler reaction.

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  • Chem-Impex. Fmoc-(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

  • Google Patents. Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

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  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.

  • ResearchGate. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.

  • MDPI. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules, 2007.

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3381.

  • Al-Omair, M. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8235–8247.

  • NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-.

  • Kumar, A., et al. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 20(1), 1085–1099.

  • ResearchGate. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic, 1) and its phosphonic analog TicP2.

  • Zhang, X., et al. (2018). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 23(11), 2978.

  • Singh, A., et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 13(1), 28-51.

  • ResearchGate. Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines.

  • Thieme Chemistry. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines.

  • Wang, W., et al. (2024). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry.

  • Jansa, P., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1079.

  • MySkinRecipes. Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

  • Sharma, G., et al. (2017). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 15(40), 8560-8581.

  • ResearchGate. (2007). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in.

Sources

Foundational

An In-depth Technical Guide to 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 61047-23-2)

For Researchers, Scientists, and Drug Development Professionals Foreword The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and syn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, yet significant derivative: 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 61047-23-2). This molecule, while not extensively documented in isolation, represents a key synthetic intermediate and a structural motif of growing interest in the development of novel therapeutics. This document serves as a comprehensive technical resource, consolidating available information on its synthesis, characterization, and potential applications, with a focus on the underlying scientific principles and practical considerations for researchers in the field.

Molecular Overview and Significance

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, often abbreviated as N-formyl-Tic-OH, possesses a unique combination of structural features that make it a valuable building block in organic synthesis and drug discovery. The tetrahydroisoquinoline core provides a rigid, three-dimensional framework, while the carboxylic acid and N-formyl groups offer versatile handles for further chemical modification.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number61047-23-2
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
AppearanceSolid (predicted)General Knowledge
SolubilitySoluble in polar organic solventsGeneral Knowledge

The true significance of this molecule lies in its potential as a precursor to more complex and biologically active compounds. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety is a constrained analog of the amino acid phenylalanine and is utilized in peptide synthesis to introduce conformational rigidity, a crucial factor in enhancing biological activity and selectivity.[3] The N-formyl group can act as a protecting group or be a key pharmacophoric element in its own right.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be logically approached through a retrosynthetic analysis, breaking the molecule down into simpler, readily available starting materials.

G Target 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Intermediate1 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid Target->Intermediate1 N-Formylation Intermediate4 Formic Acid Target->Intermediate4 N-Formylation Intermediate2 Phenylalanine Intermediate1->Intermediate2 Pictet-Spengler Reaction Intermediate3 Formaldehyde Intermediate1->Intermediate3 Pictet-Spengler Reaction

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two pivotal transformations:

  • The Pictet-Spengler Reaction: This powerful acid-catalyzed reaction forms the tetrahydroisoquinoline ring system by condensing a β-arylethylamine with an aldehyde or ketone.[2] In this case, the readily available amino acid L-phenylalanine serves as the ideal starting material, reacting with formaldehyde to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

  • N-Formylation: The introduction of the formyl group onto the secondary amine of the tetrahydroisoquinoline ring is the final key step. Various reagents and conditions can be employed for this transformation.

Experimental Protocols

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid via the Pictet-Spengler Reaction

The acid-catalyzed cyclization of L-phenylalanine with formaldehyde is a classic example of the Pictet-Spengler reaction.

G Start L-Phenylalanine + Formaldehyde Intermediate Iminium Ion Formation Start->Intermediate Acid Catalyst (e.g., HCl) Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid Cyclization->Product G Molecule 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (and its derivatives) Target1 Bcl-2/Mcl-1 Molecule->Target1 Inhibition Target2 Aminopeptidase N (APN/CD13) Molecule->Target2 Inhibition Outcome1 Induction of Apoptosis in Cancer Cells Target1->Outcome1 Outcome2 Inhibition of Tumor Invasion and Angiogenesis Target2->Outcome2

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of N-Acyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives: A Focus on the 2-Formyl Moiety

This guide provides a comprehensive technical overview of the biological activities associated with the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, with a particular focus on N-acyl derivatives. Whil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological activities associated with the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, with a particular focus on N-acyl derivatives. While direct research on "2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid" is not extensively documented in publicly available literature, this document synthesizes findings from structurally related analogs to project its potential biological profile and guide future research. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Privileged Scaffold of Tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a wide array of natural products and synthetic molecules, recognized for its significant pharmacological properties.[1][2][3] This "privileged scaffold" is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, anti-HIV, and neuroprotective effects.[4][5][6] The constrained cyclic structure of THIQ analogs often imparts favorable pharmacokinetic properties and target-binding affinities.

The incorporation of a carboxylic acid at the 3-position, yielding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), introduces a crucial functional group for molecular interactions and further derivatization. Tic is considered a constrained analog of phenylalanine or tyrosine and a surrogate for proline in peptidomimetics, making it a valuable building block in drug design.[7] This guide will delve into the biological implications of N-acylation of the Tic core, with a specific emphasis on the potential role of the N-formyl group.

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core

The primary and most established method for synthesizing the 1,2,3,4-tetrahydroisoquinoline scaffold is the Pictet-Spengler condensation .[1][3][8] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. For the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, the reaction would utilize a phenylalanine derivative.

Experimental Protocol: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

  • Reactant Preparation: Dissolve L-phenylalanine in an appropriate aqueous acidic solution (e.g., HCl).

  • Aldehyde Addition: Add an aqueous solution of formaldehyde to the phenylalanine solution.

  • Reaction Condition: Heat the mixture under reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and adjust the pH to induce precipitation of the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

The N-formyl derivative can then be synthesized through standard formylation procedures, such as reaction with formic acid or a mixed anhydride.

G cluster_synthesis Synthesis of 2-Formyl-Tic L-Phenylalanine L-Phenylalanine Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid (Tic) L-Phenylalanine->Tic Pictet-Spengler Condensation Formaldehyde Formaldehyde Formaldehyde->Tic N-Formyl-Tic 2-Formyl-1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid Tic->N-Formyl-Tic N-Formylation Formylating_Agent Formic Acid or Mixed Anhydride Formylating_Agent->N-Formyl-Tic

Caption: Synthetic pathway to 2-Formyl-Tic.

Known Biological Activities of N-Substituted Tic Derivatives

The biological activity of Tic derivatives is highly dependent on the nature of the substituent at the 2-position (the nitrogen atom). Various modifications have led to potent and selective agents for a range of therapeutic targets.

Anticancer Activity

Derivatives of the Tic scaffold have shown significant promise as anticancer agents.[5] One notable area of research is the development of inhibitors for anti-apoptotic proteins like Bcl-2 and Mcl-1.[9] These proteins are often overexpressed in cancer cells, contributing to their survival.

  • Bcl-2/Mcl-1 Inhibition: A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as dual inhibitors of Bcl-2 and Mcl-1.[9] These compounds were shown to induce apoptosis and activate caspase-3 in cancer cell lines.[9] The N-substituent in these analogs is typically a larger, more complex moiety designed to fit into the hydrophobic binding grooves of the target proteins.

  • Aminopeptidase N (APN/CD13) Inhibition: Novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of aminopeptidase N, a cell-surface enzyme implicated in tumor invasion and angiogenesis.[10]

Metabolic Disorders
  • PPARγ Agonism: A series of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as potent peroxisome proliferator-activated receptor gamma (PPARγ) agonists.[11] The lead compound in this series demonstrated the ability to reduce plasma glucose and triglyceride levels in animal models of diabetes, highlighting its potential as a treatment for metabolic disorders.[11]

Peptidomimetic Applications

The rigid structure of Tic makes it an ideal component for constraining the conformation of peptides, which can lead to increased potency, selectivity, and metabolic stability. The most successful example is the substitution of proline with Tic in the ACE inhibitor enalapril, which resulted in the approved drug quinapril.[7]

Projected Biological Profile of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Based on the established structure-activity relationships (SAR) of N-substituted Tic derivatives, we can hypothesize the potential biological activities of the 2-Formyl analog. The formyl group is a small, polar acyl group, which will significantly influence the compound's properties compared to the unsubstituted parent molecule or derivatives with larger, more lipophilic N-substituents.

Derivative ClassN-Substituent NatureKnown/Potential Biological ActivityKey Molecular Interactions
Unsubstituted Tic -HPrecursor, limited intrinsic activityHydrogen bond donor/acceptor
N-Aryl/Alkyl Tic Large, hydrophobicPPARγ agonism, Bcl-2/Mcl-1 inhibitionHydrophobic interactions, π-stacking
N-Formyl Tic Small, polar acylPotential for novel target engagementHydrogen bond acceptor (formyl oxygen)

The introduction of the N-formyl group can be expected to:

  • Alter Receptor Binding: The formyl group's hydrogen bond accepting capability could enable interactions with different biological targets compared to derivatives with larger, non-polar N-substituents.

  • Influence Physicochemical Properties: The increased polarity may affect cell permeability and overall pharmacokinetic profile.

  • Serve as a Pharmacophore Element: The N-formyl group could act as a key interacting element within a new class of enzyme inhibitors or receptor modulators.

Given the diverse activities of the THIQ scaffold, the 2-formyl derivative warrants investigation in a broad range of biological assays, including but not limited to:

  • Antiproliferative assays against a panel of cancer cell lines.

  • Enzyme inhibition assays for targets relevant to cancer and metabolic diseases.

  • Receptor binding assays for CNS targets, given the neuro-activity of many THIQ compounds.

Methodologies for Biological Evaluation

To elucidate the biological activity of "2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid," a systematic approach employing a variety of in vitro assays is recommended.

In Vitro Antiproliferative Activity

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., Jurkat, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow Seed_Cells Seed Cancer Cells in 96-well plate Treat_Compound Treat with Test Compound Seed_Cells->Treat_Compound Incubate Incubate (48-72h) Treat_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Formazan Metabolically active cells reduce MTT to Formazan Add_MTT->Formazan Solubilize Solubilize Formazan (DMSO) Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT cytotoxicity assay.

Apoptosis Induction

Should the compound exhibit antiproliferative activity, further investigation into the mechanism of cell death is warranted.

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Lysis: Treat cells with the test compound for a specified duration, then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture to allow for cleavage of the substrate by active caspase-3.

  • Signal Detection: Measure the fluorescent or colorimetric signal using a plate reader.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to a control group.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold is a versatile platform for the development of novel therapeutic agents. While direct biological data for the 2-formyl derivative is scarce, analysis of structurally related compounds suggests that it is a molecule of interest for biological screening. The small, polar N-formyl group distinguishes it from the more extensively studied N-aryl and N-alkyl derivatives, potentially leading to novel biological activities.

Future research should focus on the synthesis and systematic biological evaluation of 2-formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. A comprehensive screening campaign across various therapeutic areas, guided by the known activities of the broader THIQ family, is a logical next step. Such studies will be instrumental in determining the therapeutic potential of this specific analog and further enriching our understanding of the structure-activity relationships within this important class of molecules.

References

  • Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists. PubMed.
  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Semantic Scholar.
  • Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. PubMed.
  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.
  • Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.

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Foundational

"2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid" mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and its Analogs Abstract The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a privil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and its Analogs

Abstract

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a privileged structure in medicinal chemistry, serving as a constrained analog of phenylalanine.[1][2] Its rigid conformation makes it a valuable building block for designing potent and selective modulators of various biological targets. While specific mechanistic data for the 2-formyl derivative is limited, the broader class of N-acyl and other Tic derivatives has been extensively studied, revealing a diverse range of pharmacological activities. This guide provides an in-depth analysis of the known mechanisms of action for key derivatives of the Tic scaffold, offering insights into how modifications of this core structure, particularly at the 2-position, dictate its interaction with distinct biological targets. This document will explore the role of Tic-based compounds as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and Bcl-2/Mcl-1, as well as their function in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.

The 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Scaffold: A Foundation for Diverse Bioactivity

The Tic scaffold is a bicyclic, unnatural α-amino acid that has garnered significant attention in drug discovery.[2] Its rigid structure, which can be considered a surrogate for proline or a constrained version of phenylalanine or tyrosine, allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for various enzymes and receptors.[2] The versatility of the Tic core is demonstrated by the wide array of biological activities exhibited by its derivatives, ranging from anticancer and antidiabetic to cardiovascular effects.[3][4][5]

The 2-position of the tetrahydroisoquinoline ring system is a key point for chemical modification. N-acylation, including the introduction of a formyl group, can significantly influence the compound's physicochemical properties and its interaction with biological targets. These modifications can alter the molecule's hydrogen bonding capacity, steric profile, and overall conformation, thereby fine-tuning its pharmacological activity.

Mechanisms of Action of Key Tic Derivatives

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): A Target for Type 2 Diabetes

A series of 2-acyl-3-carboxyl-tetrahydroisoquinoline derivatives have been identified as potent, mixed-type inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.

The lead compound from this series, (S)-2-{(E)-3-furan-2-ylacryloyl}-7-[(2E,4E)-5-(2,4,6-trifluorophenyl)penta-2,4-dienyloxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, demonstrated a PTP1B inhibition IC50 of 0.19 µM.[4] Computational docking studies suggest that these compounds exhibit a mixed-type inhibition by binding to both the catalytic and allosteric sites of PTP1B. This dual-site engagement contributes to their high potency and selectivity.[4]

PTP1B_Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds IRS IRS (phosphorylated) Insulin_Receptor->IRS phosphorylates Glucose_Uptake Increased Glucose Uptake IRS->Glucose_Uptake signals for PTP1B PTP1B PTP1B->IRS dephosphorylates (inactivates) Tic_Derivative 2-Acyl-Tic Derivative (Mixed-Type Inhibitor) Tic_Derivative->PTP1B inhibits (catalytic & allosteric sites)

Caption: PTP1B Inhibition by 2-Acyl-Tic Derivatives.

Dual Inhibition of Bcl-2 and Mcl-1: Inducing Apoptosis in Cancer Cells

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[3] These proteins are overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy. By inhibiting both Bcl-2 and Mcl-1, these Tic derivatives can effectively induce apoptosis in cancer cells.

Fluorescence polarization assays have shown that these compounds possess potent binding affinities for both Bcl-2 and Mcl-1, while having minimal affinity for the related protein Bcl-XL.[3] The active compounds have demonstrated anti-proliferative activities against cancer cell lines and can induce apoptosis and caspase-3 activation in a dose-dependent manner.[3]

Bcl2_Mcl1_Inhibition cluster_Pro_Apoptotic Pro-Apoptotic Proteins cluster_Anti_Apoptotic Anti-Apoptotic Proteins Bax_Bak Bax/Bak Apoptosis Apoptosis Bax_Bak->Apoptosis induces Bcl2 Bcl-2 Bcl2->Bax_Bak inhibits Mcl1 Mcl-1 Mcl1->Bax_Bak inhibits Tic_Derivative Tic Derivative Tic_Derivative->Bcl2 inhibits Tic_Derivative->Mcl1 inhibits

Sources

Exploratory

The Strategic Role of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands out as a "privileged structure," a molecular...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands out as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] This versatility has cemented its importance in drug discovery, with THIQ-based compounds exhibiting a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anti-Alzheimer properties.[1][3] At the heart of many of these promising molecules is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of the amino acid phenylalanine.[4] The strategic modification of the Tic core, particularly at the secondary amine, offers a powerful avenue for modulating biological activity and pharmacokinetic properties. This guide provides an in-depth technical exploration of a key derivative, 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid , focusing on its synthesis, chemical properties, and its pivotal role as a versatile intermediate in the development of novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS Number: 61047-23-2) is a derivative of Tic where the secondary amine at the 2-position is functionalized with a formyl group. This seemingly simple modification has profound implications for the molecule's chemical behavior and its utility in drug design.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol Inferred
Physical Form Solid
Purity (Typical) ≥95%

The introduction of the N-formyl group, an amide, significantly alters the electronic and steric properties of the nitrogen atom compared to the parent secondary amine. This transformation is critical for several reasons:

  • Chemical Stability: The N-formyl group is a stable amide linkage, rendering the compound less susceptible to oxidation compared to the free secondary amine of the parent Tic. This stability is advantageous for a synthetic intermediate that may need to undergo several subsequent reaction steps.

  • Conformational Rigidity: The amide bond introduces a planar character and a rotational barrier around the C-N bond. This can lead to the existence of rotamers (rotational isomers), which can be observed in NMR spectroscopy.[5][6] This conformational restriction can be exploited in rational drug design to lock a molecule into a bioactive conformation.

  • Synthetic Handle: While stable, the N-formyl group can also serve as a protecting group or be chemically transformed, offering a gateway to a diverse range of N-substituted derivatives.

Synthesis and Manufacturing: A Practical Approach

The synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is most practically achieved through the N-formylation of the parent amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). While various formylating agents exist, a well-established and efficient method involves the use of acetic formic anhydride.

Key Synthetic Pathway: N-Formylation via Acetic Formic Anhydride

Acetic formic anhydride is a potent and selective formylating agent for amines and amino acids.[7][8] It can be prepared in situ or used as a pre-formed reagent. The overall synthetic workflow can be visualized as a two-stage process: the preparation of the formylating agent followed by the N-formylation of the Tic scaffold.

G cluster_0 Stage 1: Preparation of Acetic Formic Anhydride cluster_1 Stage 2: N-Formylation A Sodium Formate C Acetic Formic Anhydride A->C B Acetyl Chloride B->C E 2-Formyl-1,2,3,4-tetrahydroisoquinoline- 3-carboxylic Acid C->E D 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid (Tic) D->E

Caption: Synthetic workflow for 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Experimental Protocol: Synthesis of Acetic Formic Anhydride

This protocol is adapted from a well-validated procedure in Organic Syntheses.

Materials:

  • Sodium formate (anhydrous)

  • Acetyl chloride

  • Anhydrous diethyl ether

Procedure:

  • A dry, three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel is charged with sodium formate and anhydrous diethyl ether.

  • The mixture is stirred and cooled in an ice bath to maintain a temperature of 23–27°C.

  • Acetyl chloride is added dropwise from the dropping funnel at a rate that maintains the desired temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional 5-6 hours at the same temperature.

  • The resulting slurry is filtered rapidly to remove sodium chloride. The filtrate contains the acetic formic anhydride in ether and is typically used directly in the next step.

Causality and Self-Validation: The use of anhydrous conditions is critical to prevent the hydrolysis of acetyl chloride and the product, acetic formic anhydride. Maintaining the temperature below 30°C is essential as the anhydride can decompose with the evolution of carbon monoxide at higher temperatures.[8] The progress of the reaction can be monitored by the complete consumption of the starting materials, and the formation of the product can be confirmed by IR spectroscopy, which shows two characteristic carbonyl bands around 1765 and 1791 cm⁻¹.

Experimental Protocol: N-Formylation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

  • Ethereal solution of acetic formic anhydride (from the previous step)

  • Sodium bicarbonate solution

  • Hydrochloric acid

Procedure:

  • The solution of acetic formic anhydride in ether is cooled in an ice bath.

  • A solution or slurry of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a suitable solvent (e.g., aqueous sodium bicarbonate) is added portion-wise, maintaining the temperature and a slightly alkaline pH.

  • The reaction mixture is stirred vigorously for several hours until the formylation is complete (monitored by TLC or LC-MS).

  • The aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.

  • The crude 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Self-Validation: The reaction is performed under Schotten-Baumann-like conditions, with the amino acid dissolved in a basic aqueous solution to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acetic acid byproduct. Careful pH control is necessary to ensure the amino group is free while preventing the hydrolysis of the anhydride. The final acidic workup protonates the carboxylate, leading to the precipitation of the desired carboxylic acid product.

Spectroscopic Characterization

The structural confirmation of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid relies on standard spectroscopic techniques. As previously noted, N-acylated Tic derivatives can exist as a mixture of rotamers due to the restricted rotation around the newly formed amide bond.[5][6] This phenomenon can lead to the appearance of doubled signals in the NMR spectra, a key characteristic to be aware of during analysis.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the diastereotopic protons of the CH₂ groups in the tetrahydroisoquinoline ring, the proton at the C3 chiral center, and a characteristic signal for the formyl proton (CHO) in the downfield region (typically >8 ppm).[4] Due to the presence of rotamers, some of these signals may appear as pairs.

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the THIQ ring, the carboxylic acid carbon, and the formyl carbonyl carbon.

  • IR Spectroscopy: Key absorbances will include a broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and aliphatic portions, and two strong C=O stretches corresponding to the carboxylic acid and the N-formyl amide group.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₁H₁₁NO₃ should be observed.

Applications in Medicinal Chemistry: A Versatile Building Block

While there is limited published data on the specific biological activity of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid itself, its primary value in medicinal chemistry lies in its role as a stable and versatile intermediate for creating more complex and potent derivatives.

Sources

Foundational

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: A Technical Guide to a Conformationally Constrained Phenylalanine Analog

Introduction: The Pursuit of Conformational Constraint in Peptide Drug Design In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their inhere...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Conformational Constraint in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their inherent conformational flexibility often leads to poor metabolic stability and reduced receptor affinity. The strategic incorporation of constrained amino acid analogs is a powerful approach to mitigate these limitations. By restricting the rotational freedom of amino acid side chains, we can lock a peptide into a bioactive conformation, thereby enhancing its affinity for a biological target and improving its pharmacokinetic profile.

Phenylalanine, with its bulky aromatic side chain, is a frequent participant in crucial hydrophobic and cation-π interactions within peptide-receptor binding pockets.[1] Consequently, the development of constrained phenylalanine analogs has been a significant focus of medicinal chemistry. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has emerged as a particularly valuable scaffold.[2][3] The cyclic nature of Tic rigidly holds the aromatic ring in a defined orientation relative to the peptide backbone, offering a predictable conformational constraint.[4] This guide delves into a specific derivative of this important scaffold: 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (F-THIQ-3-COOH) . The introduction of a formyl group at the secondary amine of the tetrahydroisoquinoline ring system introduces further conformational nuances and potential for unique molecular interactions, making it a compelling building block for novel peptidomimetics.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of F-THIQ-3-COOH, from its synthesis and conformational properties to its application in peptide design and the methodologies for the characterization of the resulting peptidomimetics.

Synthesis and Chemical Properties of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

The synthesis of F-THIQ-3-COOH logically begins with the preparation of its precursor, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The most established and efficient method for constructing the tetrahydroisoquinoline core from phenylalanine is the Pictet-Spengler reaction .[5][6]

Proposed Synthesis of F-THIQ-3-COOH

Step 1: Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) via Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.[5][6] In the case of Tic, phenylalanine serves as the β-arylethylamine precursor, and formaldehyde is the carbonyl component.[1]

Experimental Protocol: Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Reaction Setup: To a solution of (S)-phenylalanine (1 equivalent) in water, add concentrated sulfuric acid (e.g., 98%) or hydrobromic acid. The use of these strong acids has been shown to be effective for this transformation.[1]

  • Addition of Formaldehyde: While stirring, add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O) or paraformaldehyde to the reaction mixture.

  • Heating and Reaction Monitoring: Heat the mixture under reflux for a specified period (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and adjust the pH to the isoelectric point of Tic to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Step 2: N-Formylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

With the Tic scaffold in hand, the final step is the introduction of the formyl group at the N2 position. A common and effective method for the N-formylation of amino acids and related compounds is the use of a mixed anhydride of formic acid.[6]

Experimental Protocol: Synthesis of (S)-2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Preparation of the Formylating Reagent: In a separate flask, dissolve formic acid (1 equivalent) in a suitable aprotic solvent such as acetic anhydride at a reduced temperature (e.g., 0 °C). Stir for a short period to form the mixed anhydride.

  • Formylation Reaction: Dissolve the synthesized (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in formic acid. To this solution, slowly add the pre-formed mixed anhydride from step 1, maintaining the reduced temperature.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed to completion, monitoring by TLC or HPLC. Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final F-THIQ-3-COOH.

Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃
CAS Number 61047-23-2
Molecular Weight 205.21 g/mol Inferred

Conformational Implications of the N-Formyl Group

The introduction of an acyl group, such as a formyl group, on the nitrogen atom of the tetrahydroisoquinoline ring has significant conformational consequences. The amide bond formed between the formyl group and the ring nitrogen introduces a substantial energy barrier to rotation.[7] This restricted rotation leads to the existence of rotamers , or conformational isomers, that can be observed by NMR spectroscopy.[7]

Studies on N-acetyl derivatives of THIQ-3-carboxylic acid have shown the presence of two distinct sets of signals in their ¹H NMR spectra at room temperature, corresponding to the two stable rotameric forms.[7] These rotamers interconvert slowly on the NMR timescale. This phenomenon is critical in the context of drug design, as only one of these conformations may be responsible for the desired biological activity.

The N-formyl group in F-THIQ-3-COOH is expected to exhibit similar behavior, leading to a mixture of syn and anti conformers relative to the C-N amide bond. The ratio of these conformers will be influenced by the solvent and the local environment within a peptide chain.

Caption: Rotational isomers of F-THIQ-3-COOH due to the amide bond.

Incorporation of F-THIQ-3-COOH into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The integration of F-THIQ-3-COOH into a peptide sequence is most efficiently achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][9] The carboxylic acid functionality allows for standard activation and coupling, while the N-formyl group acts as a permanent feature of the analog.

Workflow for SPPS using F-THIQ-3-COOH

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Repeat for each amino acid F_THIQ_Coupling F-THIQ-3-COOH Coupling (HATU/DIPEA) Deprotection2->F_THIQ_Coupling Cleavage Cleavage from Resin (TFA Cocktail) F_THIQ_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: SPPS workflow for incorporating F-THIQ-3-COOH.

Experimental Protocol: Incorporation of F-THIQ-3-COOH into a Peptide Sequence

  • Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin for a C-terminally amidated peptide. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids using a standard coupling reagent cocktail (e.g., HBTU/DIPEA in DMF). Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • F-THIQ-3-COOH Coupling: For the incorporation of F-THIQ-3-COOH, pre-activate it with a suitable coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin-bound peptide and allow the coupling reaction to proceed to completion. Monitor the coupling efficiency using a Kaiser test.

  • Final Deprotection and Cleavage: After the final coupling step, treat the resin with 20% piperidine in DMF to remove the last Fmoc group (if applicable). Wash the resin thoroughly and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the final product by mass spectrometry (MS) and analytical RP-HPLC.

Characterization of Peptides Containing F-THIQ-3-COOH

The conformational rigidity and the presence of the N-formyl group in F-THIQ-3-COOH-containing peptides necessitate thorough structural characterization, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are indispensable for the sequential assignment of resonances and the determination of the three-dimensional structure of the peptide in solution.

  • Observation of Rotamers: As previously discussed, the hindered rotation around the N-formyl amide bond is expected to result in two distinct sets of NMR signals for the F-THIQ-3-COOH residue and its neighboring amino acids. Variable temperature NMR studies can be employed to study the kinetics of the interconversion between these rotamers.

  • Conformational Analysis: Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments will provide through-space proton-proton distance restraints. These restraints, in conjunction with dihedral angle information derived from coupling constants, can be used to calculate the solution structure of the peptide, revealing the conformational preferences induced by the F-THIQ-3-COOH residue.

Mass Spectrometry

High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is essential to confirm the exact mass of the synthesized peptide, verifying the successful incorporation of the F-THIQ-3-COOH residue. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence through fragmentation analysis.

Potential Biological Impact and Future Directions

The incorporation of F-THIQ-3-COOH into bioactive peptides offers several potential advantages:

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide into a specific conformation that is complementary to the receptor binding site, a significant increase in binding affinity and selectivity can be achieved.

  • Improved Metabolic Stability: The constrained nature of the F-THIQ-3-COOH residue and the N-formyl group can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.

  • Modulation of Pharmacokinetic Properties: The N-formyl group can alter the hydrogen bonding capacity and lipophilicity of the peptide, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Future research should focus on the systematic incorporation of F-THIQ-3-COOH into known bioactive peptide scaffolds to explore its impact on their biological activity. Structure-activity relationship (SAR) studies will be crucial to elucidate the optimal positioning and stereochemistry of this constrained analog for various biological targets. Furthermore, the development of efficient and stereoselective synthetic routes to F-THIQ-3-COOH will be paramount to its widespread adoption in drug discovery programs.

Conclusion

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid represents a sophisticated and promising building block for the design of next-generation peptide therapeutics. Its ability to impose significant conformational constraints on the peptide backbone, coupled with the unique electronic and steric properties of the N-formyl group, provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of peptides. The methodologies outlined in this guide for its synthesis, incorporation into peptides, and subsequent characterization provide a solid foundation for researchers to explore the full potential of this intriguing constrained phenylalanine analog.

References

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  • Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., Aubry, A., & Kamphuis, J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222–232.
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  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
  • Sheehan, J. C., & Yang, D.-D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. [Link]

  • Antitumor Activity of Tetrahydroisoquinoline Analogues 3-epi-Jorumycin and 3-epi-Renieramycin G. (2007). Marine Drugs, 5(3), 140–149. [Link]

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  • Bláha, K., Buděšínský, M., Tichý, M., Fric, I., & Maloň, P. (2002). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 67(10), 1457–1474. [Link]

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  • (2011). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. Tetrahedron: Asymmetry, 22(13), 1427–1434.
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Exploratory

An In-Depth Technical Guide to the Discovery and Development of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives

Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with diverse biological...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] Within this class, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained non-natural amino acid, has emerged as a particularly valuable scaffold for drug design.[3][4] Its rigid structure is instrumental in the development of peptide mimetics and small molecules with enhanced receptor binding and selectivity.[4][5] This guide focuses on a specific, yet underexplored, subclass: N-formylated Tic derivatives, typified by 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The introduction of a simple N-formyl group can profoundly alter the molecule's physicochemical properties, including its polarity, hydrogen bonding capability, and metabolic stability, thereby offering a subtle yet powerful tool for modulating biological activity. This document provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds, intended for researchers and professionals in the field of drug discovery.

The Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) Scaffold: A Privileged Structure in Drug Discovery

The THIQ scaffold is widely recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[4] This versatility stems from its rigid bicyclic framework, which mimics the core of many endogenous ligands and natural alkaloids. Derivatives of THIQ have demonstrated a wide pharmacological scope, including antitumor, antimicrobial, antiviral, and neuroprotective activities.[1][6]

The incorporation of a carboxylic acid at the 3-position to form Tic introduces a chiral center and provides a constrained phenylalanine analogue. This structural feature is highly sought after in peptidomimetic design, as it can enforce specific secondary structures (e.g., turns) in peptides, leading to improved potency and stability.[5][7] The true power of the Tic scaffold, however, lies in its potential for multi-point derivatization at the N2-position, the C3-carboxylic acid, and on the aromatic ring, allowing for the fine-tuning of its pharmacological profile.

Synthetic Pathways to the Core Scaffold

The construction of the Tic core is a well-established process, with the Pictet-Spengler reaction being the most prominent and historically significant method.[1][8]

The Pictet-Spengler Reaction

This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with a carbonyl compound. For the synthesis of the parent Tic scaffold, a phenylalanine derivative reacts with formaldehyde or a formaldehyde equivalent.[8] The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution onto the electron-rich aromatic ring to form the THIQ ring system. The choice of acid catalyst (e.g., sulfuric acid, hydrochloric acid, hydrobromic acid) and reaction conditions can influence the yield and prevent the formation of mutagenic byproducts.[8]

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Mechanism Phenylalanine Phenylalanine Derivative SchiffBase Schiff Base Formation Phenylalanine->SchiffBase + HCHO, -H₂O Formaldehyde Formaldehyde Formaldehyde->SchiffBase Iminium Eschenmoser-like Iminium Ion SchiffBase->Iminium Acid Catalysis (H+) Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Aromatic Ring Attacks Imine Product 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid (Tic) Cyclization->Product Rearomatization (-H+)

Caption: The Pictet-Spengler reaction for Tic synthesis.

Alternative Synthetic Strategies

While the Pictet-Spengler reaction is robust, other methods have been developed to access the THIQ core, often providing better control over stereochemistry or accommodating a broader range of substrates. These include the Pomeranz–Fritsch–Bobbitt cyclization and various transition-metal-catalyzed cyclizations.[9][10] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Experimental Protocol: Synthesis of the Tic Core

The following protocol is a representative example of the Pictet-Spengler synthesis of (rac)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Materials:

  • D,L-Phenylalanine

  • 37% Formalin (aqueous formaldehyde solution)

  • 47% Hydrobromic acid

  • Ice bath, round-bottom flask, magnetic stirrer

Procedure:

  • Suspend L-phenylalanine (10 g) in 47% hydrobromic acid (108 ml) in a round-bottom flask equipped with a magnetic stirrer.[8]

  • Cool the suspension in an ice bath. Add 37% formalin (23 ml) dropwise to the stirred suspension, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 65°C. Stir at this temperature for 7 hours.[8]

  • Cool the reaction mixture in an ice bath for 3 hours to induce crystallization.

  • Collect the resulting precipitate by vacuum filtration and wash with a small amount of cold water.

  • Dry the crystalline product under reduced pressure at 55°C to yield the hydrobromide salt of the target compound. The free acid can be obtained by dissolving the salt in water and adjusting the pH to its isoelectric point (around pH 5-6).

N-Formylation and Derivatization Strategies

Functionalization at the N2-position is a critical step in modulating the biological activity of the Tic scaffold. The N-substituent directly influences the molecule's interaction with protein binding pockets. While N-alkylation and N-acylation with larger groups are common, N-formylation offers a minimalist approach to introduce a polar, hydrogen-bond accepting moiety.

The N-formyl group is significantly smaller than an N-acetyl group, which can be crucial for fitting into sterically constrained binding sites. Furthermore, its electronic properties can influence the conformation of the THIQ ring system.

Derivatization_Workflow cluster_library Derivative Library Start Tic Core (from Synthesis) N_Formyl 2-Formyl-Tic (N-Formylation) Start->N_Formyl Formylating Agent Ester C3-Ester Derivatives N_Formyl->Ester Esterification (e.g., MeOH, H+) Amide C3-Amide Derivatives N_Formyl->Amide Amidation (e.g., R-NH₂, Coupling Agent)

Caption: Workflow for N-Formyl-Tic and its derivatives.

Experimental Protocol: Synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

This protocol describes a standard method for the N-formylation of an amino acid using formic acid and acetic anhydride.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

  • Formic acid (98-100%)

  • Acetic anhydride

  • Ice bath, round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, cool formic acid (10 molar equivalents) to 0°C in an ice bath with stirring.

  • Slowly add acetic anhydride (3 molar equivalents) dropwise, ensuring the temperature remains below 10°C. Stir the mixture for 15 minutes to generate acetic formic anhydride in situ.

  • Add 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 molar equivalent) portion-wise to the cold formylating mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • The product may precipitate out of the solution. If not, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Biological Evaluation and Structure-Activity Relationships (SAR)

Derivatives of the Tic scaffold have shown significant promise as anticancer agents, particularly as inhibitors of the anti-apoptotic Bcl-2 family of proteins.[11] These proteins, including Bcl-2 and Mcl-1, are often overexpressed in cancer cells, enabling them to evade programmed cell death (apoptosis).[11] Small molecules that bind to these proteins and inhibit their function can restore the apoptotic pathway, leading to cancer cell death.

A study on substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives identified compounds with potent binding affinities for both Bcl-2 and Mcl-1 proteins.[11] The development of these compounds involved fluorescence polarization assays to quantify binding, followed by MTT assays to assess anti-proliferative activity in cancer cell lines.[11] Active compounds were shown to induce apoptosis and activate caspase-3, a key executioner enzyme in the apoptotic cascade.[11]

The Role of the N-Formyl Group in SAR

The N-formyl group, as a small hydrogen bond acceptor, can play a crucial role in the binding interaction with target proteins like Bcl-2. It can form key hydrogen bonds within the binding pocket that may not be possible with an unsubstituted amine (N-H) or a bulkier N-acetyl group. The systematic evaluation of N-acyl derivatives (formyl, acetyl, propionyl, etc.) is a classic medicinal chemistry strategy to probe the steric and electronic requirements of a binding pocket.

A Representative Screening Funnel

The development of novel N-Formyl-Tic derivatives would follow a structured screening cascade to identify lead candidates.

Screening_Funnel A N-Formyl-Tic Derivative Library B Primary Screen: Fluorescence Polarization Assay (Bcl-2 / Mcl-1 Binding Ki) A->B C Secondary Screen: Cell Proliferation Assay (MTT Assay on Jurkat, etc. - IC₅₀) B->C Active Compounds (Hits) D Mechanism of Action: Apoptosis / Caspase-3 Assay C->D Potent Compounds E Lead Candidate(s) for further optimization D->E

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via the Pictet-Spengler Reaction

Abstract The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Specifically, der...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Specifically, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have demonstrated significant potential in drug discovery, with applications ranging from treatments for dopaminergic nerve diseases to the development of novel anticancer agents.[3][4] This application note provides a comprehensive, two-part guide for the synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The protocol leverages the classic Pictet-Spengler reaction for the initial ring formation, followed by a standard N-formylation. We offer a detailed mechanistic explanation, step-by-step experimental procedures, characterization data, and expert insights into potential challenges, designed for researchers in organic synthesis and drug development.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a robust and efficient method for constructing the tetrahydroisoquinoline ring system.[5][6][7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9] Its reliability has made it a cornerstone in the total synthesis of complex alkaloids and the development of pharmaceutical intermediates.[8][10]

The target molecule, 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, combines the key THIQ-3-carboxylic acid moiety with an N-formyl group. The parent acid is a constrained analog of the amino acid phenylalanine, making it a valuable building block for peptidomimetics and other structurally complex molecules. The N-formyl group can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, and can serve as a synthetic handle for further derivatization.

This guide presents a field-proven protocol, breaking down the synthesis into two distinct, verifiable stages:

  • Stage 1: Acid-catalyzed Pictet-Spengler cyclization of L-Phenylalanine with formaldehyde to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

  • Stage 2: Subsequent N-formylation to produce the final target compound.

Mechanistic Pathway of the Pictet-Spengler Reaction

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The acid-catalyzed Pictet-Spengler reaction proceeds through several key steps. The driving force is the formation of a highly electrophilic iminium ion, which is necessary for the cyclization to occur, especially with less-activated aromatic rings like the phenyl group.[5][11]

The mechanism unfolds as follows:

  • Imine Formation: The reaction initiates with the condensation of the primary amine of the β-arylethylamine (L-Phenylalanine) and the carbonyl group of the aldehyde (formaldehyde).

  • Iminium Ion Generation: Under acidic conditions, the resulting imine is protonated to form a highly electrophilic N-acyliminium ion. This step is crucial as the imine itself is generally not electrophilic enough to be attacked by the phenyl ring.[5][12][13]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the phenylethylamine moiety acts as a nucleophile, attacking the iminium ion in a 6-endo-trig cyclization.[9][11] This is typically the rate-determining step.

  • Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the stable tetrahydroisoquinoline product.[9]

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism cluster_intermediates Reaction Intermediates cluster_end Product Phenylalanine L-Phenylalanine Imine Schiff Base (Imine) Phenylalanine->Imine + HCHO - H₂O Formaldehyde Formaldehyde (HCHO) Formaldehyde->Imine Iminium Iminium Ion (Key Electrophile) Imine->Iminium + H⁺ (Acid Catalyst) Cyclized Cyclized Intermediate (Non-aromatic) Iminium->Cyclized Intramolecular SEAr (Rate-Determining Step) Product Tetrahydroisoquinoline -3-carboxylic acid Cyclized->Product - H⁺ (Rearomatization)

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via Bischler-Napieralski Reaction

Introduction: The Strategic Importance of Tetrahydroisoquinolines and the Bischler-Napieralski Reaction The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Tetrahydroisoquinolines and the Bischler-Napieralski Reaction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide range of biological activities.[1][2] Derivatives of THIQ-3-carboxylic acid, in particular, are of significant interest in drug development, with applications as Bcl-2/Mcl-1 inhibitors in anticancer research.[3] The synthesis of these complex molecules requires robust and versatile chemical methodologies.

The Bischler-Napieralski reaction, discovered in 1893, is a cornerstone of isoquinoline synthesis.[4][5] It facilitates the intramolecular cyclization of β-arylethylamides through an electrophilic aromatic substitution mechanism to yield 3,4-dihydroisoquinolines.[4][6] These intermediates can then be readily reduced to the corresponding tetrahydroisoquinolines.[1] The reaction is typically promoted by dehydrating agents under acidic conditions, with phosphorus oxychloride (POCl₃) being a common and effective reagent.[6][7][8] The reaction is most efficient with electron-rich aromatic rings, making derivatives of dopamine and L-DOPA suitable substrates.[4]

This application note provides a detailed protocol for the synthesis of "2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid," a key intermediate for further chemical elaboration. The proposed pathway involves a two-step sequence: the Bischler-Napieralski cyclization of a protected N-formyl-L-DOPA derivative, followed by the reduction of the resulting dihydroisoquinoline. We will also discuss the causality behind experimental choices, safety considerations, and an important alternative synthetic route, the Pictet-Spengler reaction.

Proposed Synthetic Pathway

The synthesis of the target molecule is not directly reported in a single publication. Therefore, this protocol is constructed based on established principles of the Bischler-Napieralski reaction and subsequent reduction steps. To protect the carboxylic acid functionality during the harsh acidic conditions of the cyclization, a methyl ester derivative of N-formyl-L-DOPA is proposed as the starting material. The catechol hydroxyl groups may also require protection, for instance, as methyl ethers, to prevent side reactions.

Synthetic_Pathway Start N-Formyl-L-DOPA Methyl Ester Intermediate1 3,4-Dihydroisoquinoline Intermediate Start->Intermediate1 Bischler-Napieralski (POCl₃, Reflux) Product 2-Formyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid (after hydrolysis) Intermediate1->Product Reduction (NaBH₄) Bischler_Napieralski_Mechanism cluster_0 Mechanism via Nitrilium Ion Amide N-Formyl Phenylethylamide Activated Activated Amide (with POCl₃) Amide->Activated + POCl₃ Nitrilium Nitrilium Ion Intermediate Activated->Nitrilium Elimination of (OPOCl₂)⁻ Cyclized Cyclized Intermediate (Spirocyclic cation) Nitrilium->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product Rearomatization (-H⁺)

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Experimental Protocols

Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [9][10]All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn. [11][12]Ensure an emergency shower and eyewash station are readily accessible. [12]

Part 1: Bischler-Napieralski Cyclization

This protocol is adapted from general procedures for the synthesis of 3,4-dihydroisoquinolines. [1] Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-Formyl-L-DOPA Methyl Ester (Protected)-10(e.g., 2.5 g)
Phosphorus Oxychloride (POCl₃)153.3350~4.6 mL
Anhydrous Toluene or Acetonitrile--50 mL
Dichloromethane (DCM)84.93-For extraction
Saturated Sodium Bicarbonate (aq)--For workup
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying

Procedure:

  • To a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the N-formyl-L-DOPA methyl ester derivative (1.0 eq).

  • Add anhydrous toluene or acetonitrile (5 mL per mmol of substrate).

  • Carefully add phosphorus oxychloride (5.0 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess POCl₃ and solvent.

  • Cool the resulting residue in an ice bath and cautiously quench by the slow addition of crushed ice.

  • Make the aqueous solution basic (pH 8-9) by the careful addition of a saturated sodium bicarbonate solution or cold aqueous sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3,4-dihydroisoquinoline intermediate.

Part 2: Reduction to Tetrahydroisoquinoline

The imine functionality of the dihydroisoquinoline is readily reduced to an amine using sodium borohydride (NaBH₄). [1] Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Crude Dihydroisoquinoline Intermediate-~10(From Part 1)
Methanol (MeOH)32.04-50 mL
Sodium Borohydride (NaBH₄)37.8320~0.76 g
Water18.02-For workup
Dichloromethane (DCM)84.93-For extraction

Procedure:

  • Dissolve the crude dihydroisoquinoline intermediate from Part 1 in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester.

  • Subsequent hydrolysis of the methyl ester under standard basic or acidic conditions will yield the final target molecule.

Alternative Synthetic Route: The Pictet-Spengler Reaction

For the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction is a powerful alternative to the Bischler-Napieralski synthesis. [6]This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

A key advantage of the Pictet-Spengler reaction is that it directly yields the tetrahydroisoquinoline core, bypassing the need for a separate reduction step. [6]Specifically, L-DOPA has been shown to react with aldehydes under physiological conditions (pH 7.4, 37 °C) to afford tetrahydroisoquinoline-3-carboxylic acids. [13][14]

Pictet_Spengler_Workflow Start L-DOPA + Formaldehyde Step1 Schiff Base Formation Start->Step1 Step2 Electrophilic Attack (Cyclization) Step1->Step2 Product Tetrahydroisoquinoline-3- carboxylic acid Step2->Product

Caption: General workflow of the Pictet-Spengler reaction.

To synthesize the N-formylated target molecule via this route, one would first need to perform the Pictet-Spengler reaction between L-DOPA and formaldehyde to generate the core THIQ structure, followed by a selective N-formylation step. The choice between the Bischler-Napieralski and Pictet-Spengler routes will depend on the availability of starting materials, desired substitution patterns, and overall synthetic strategy.

Conclusion

The Bischler-Napieralski reaction provides a classic and effective method for the construction of the dihydroisoquinoline core, which serves as a key intermediate for the synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The two-step protocol outlined here, involving cyclization followed by reduction, is a logical and experimentally sound approach based on well-established chemical principles. Researchers should pay strict attention to the safety precautions required when handling phosphorus oxychloride. Consideration of the Pictet-Spengler reaction as an alternative strategy is also recommended, as it offers a more direct route to the tetrahydroisoquinoline scaffold.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • YouTube. (2022, February 5). Bischler-Napieralski Reaction. Retrieved from [Link]

  • PubMed. (2001, April). Pictet-Spengler condensation of the antiparkinsonian drug L-DOPA with D-glyceraldehyde. Opposite kinetic effects of Fe3+ and Cu2+ ions and possible implications for the origin of therapeutic side effects. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • DOI. (2001). Pictet–Spengler condensation of the antiparkinsonian drug l-DOPA with d-glyceraldehyde. Opposite kinetic effects of Fe3+ and Cu2+ ions and possible implications for the origin of therapeutic side effects. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • OUCI. (n.d.). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]

  • PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Retrieved from [Link]

Sources

Method

Chiral Separation of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Enantiomers by HPLC: An Application Guide

Introduction: The Significance of Chiral Purity 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (FTHC) is a constrained cyclic amino acid derivative. The tetrahydroisoquinoline core is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (FTHC) is a constrained cyclic amino acid derivative. The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a chiral center at the C3 position means that FTHC exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to separate and quantify the individual enantiomers of FTHC and related structures is of paramount importance for drug development, ensuring safety, efficacy, and proper dosage of the therapeutically active isomer.

This application note provides a comprehensive guide and a robust starting protocol for the enantioselective separation of FTHC using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed for researchers, analytical scientists, and drug development professionals engaged in the synthesis, purification, and quality control of chiral molecules.

The Strategic Approach to Chiral Separation of FTHC

The successful chiral separation of FTHC hinges on the principle of creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP).[1] FTHC possesses key structural features that guide our method development strategy:

  • A Carboxylic Acid Group: This acidic functional group allows for ionic interactions and hydrogen bonding.

  • An N-Formyl Group: This amide linkage provides sites for hydrogen bonding and dipole-dipole interactions.

  • A Rigid Cyclic Structure: The tetrahydroisoquinoline ring system provides a defined three-dimensional structure that can interact stereoselectively with the CSP.

Given these features, polysaccharide-based CSPs are an excellent first choice for screening. These phases, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, making them highly versatile for a broad range of chiral compounds, including N-acylated amino acids.[2][3] Specifically, derivatives of cellulose and amylose tris(3,5-dimethylphenylcarbamate) and tris(3,5-dichlorophenylcarbamate) have demonstrated broad enantiorecognition capabilities.[3][4]

Our strategy will, therefore, focus on screening a selection of polysaccharide-based CSPs under both normal-phase and reversed-phase conditions to identify the optimal separation parameters. The inclusion of an acidic modifier in the mobile phase is critical, particularly in reversed-phase and polar organic modes, to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.[1][5]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a systematic approach to developing a chiral HPLC method for FTHC.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.

  • Chiral Stationary Phases (CSPs):

    • Lux® 5 µm Cellulose-1 (or equivalent, e.g., Chiralcel® OD-H)

    • Lux® 5 µm Cellulose-2 (or equivalent, e.g., Chiralcel® OJ-H)

    • Lux® 5 µm Amylose-1 (or equivalent, e.g., Chiralpak® AD-H)

    • CHIRALPAK® IA or IC (immobilized polysaccharide phases for broader solvent compatibility)

  • Solvents and Reagents: HPLC grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (available from suppliers like Sigma-Aldrich).

Sample Preparation
  • Prepare a stock solution of racemic FTHC at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Methanol or a mixture of the mobile phase).

  • Dilute the stock solution to a working concentration of 0.1 mg/mL for initial screening.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Development Workflow

The following workflow provides a structured approach to efficiently identify a suitable chiral separation method.

Figure 1: A systematic workflow for chiral method development for FTHC.

Initial Screening Conditions

A screening on multiple columns with different mobile phases is the most effective way to find a successful separation.[6]

ParameterNormal Phase ConditionsReversed Phase Conditions
Columns Lux Cellulose-1, Lux Amylose-1Lux Cellulose-2, CHIRALPAK IC
Mobile Phase A n-Hexane/IPA (90:10, v/v) + 0.1% TFAACN/Water (60:40, v/v) + 0.1% TFA
Mobile Phase B n-Hexane/EtOH (90:10, v/v) + 0.1% TFAMeOH/Water (70:30, v/v) + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 220 nmUV at 220 nm
Injection Vol. 5 µL5 µL
Optimization Strategy

Once initial separation is observed (even partial), the following parameters can be adjusted to improve the resolution (Rs) and selectivity (α):

  • Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., from 10% to 30% IPA in normal phase, or 40% to 70% ACN in reversed phase).

  • Acidic Additive Concentration: Adjust the concentration of TFA (e.g., from 0.05% to 0.2%). In some cases, substituting TFA with formic acid may alter selectivity.[7][8]

  • Temperature: Vary the column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often increase resolution, but may also increase analysis time and backpressure.

  • Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) can improve efficiency and resolution, at the cost of longer run times.

Expected Results and Data Interpretation

The primary goal is to achieve baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks. The table below illustrates hypothetical but expected outcomes from the initial screening phase.

CSPMobile PhasetR1 (min)tR2 (min)α (Selectivity)Rs (Resolution)Comments
Lux Cellulose-1n-Hexane/IPA/TFA (90:10:0.1)8.59.81.181.9Good separation, candidate for optimization.
Lux Amylose-1n-Hexane/IPA/TFA (90:10:0.1)12.112.51.040.8Partial separation, requires optimization.
CHIRALPAK ICACN/Water/TFA (60:40:0.1)6.27.11.161.7Promising result in reversed-phase mode.
Lux Cellulose-2ACN/Water/TFA (60:40:0.1)9.39.31.000.0No separation observed.

tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively.

Causality and Scientific Rationale

G cluster_Analyte Analyte Properties cluster_CSP Chiral Stationary Phase cluster_MP Mobile Phase Analyte FTHC Enantiomers - Carboxylic Acid (-COOH) - N-Formyl (-NHCHO) - Aromatic Ring Interaction Transient Diastereomeric Complex Formation Analyte->Interaction Enters Chiral Environment CSP Polysaccharide CSP (e.g., Cellulose Carbamate) - Chiral Grooves - H-bond donors/acceptors - π-electron rich phenyl groups CSP->Interaction MP Mobile Phase - Organic Modifier (e.g., IPA, ACN) - Acidic Additive (e.g., TFA) MP->Interaction Mediates Interaction H_Bond Hydrogen Bonding (-COOH, -NHCHO with CSP) Interaction->H_Bond Key Interactions Pi_Pi π-π Stacking (Aromatic rings) Interaction->Pi_Pi Steric Steric Hindrance (Inclusion in chiral cavity) Interaction->Steric Separation Differential Stability of Diastereomeric Complexes H_Bond->Separation Pi_Pi->Separation Steric->Separation Elution Separation of Enantiomers (Different Retention Times) Separation->Elution Leads to

Sources

Application

Application Note: Leveraging Conformational Constraint with F-THIQ-3-COOH in Peptide Synthesis

An in-depth guide to the strategic incorporation of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (F-THIQ-3-COOH) in modern peptide synthesis. Introduction: The Strategic Value of Conformational Rigidity In t...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic incorporation of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (F-THIQ-3-COOH) in modern peptide synthesis.

Introduction: The Strategic Value of Conformational Rigidity

In the landscape of peptide-based drug discovery, the inherent flexibility of linear peptides often presents significant hurdles, including reduced binding affinity to biological targets and susceptibility to proteolytic degradation.[1][2] The introduction of conformational constraints is a powerful strategy to overcome these limitations, pre-organizing the peptide into its bioactive conformation to enhance potency, selectivity, and metabolic stability.[3][4][5]

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine or tyrosine and a surrogate for proline, is a valuable building block for inducing such rigidity.[6][7] This guide focuses on a specific derivative, 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (F-THIQ-3-COOH) . The tetrahydroisoquinoline (THIQ) scaffold introduces a well-defined bend or turn in the peptide backbone, while the N-formyl group serves as a temporary protecting group for the secondary amine at the 2-position. This formyl group is strategically employed for its orthogonal removal under conditions that are distinct from the acid-labile side-chain protecting groups and the resin linkage, offering precise control during complex peptide assembly.

The synthesis of the core THIQ structure is typically achieved via the Pictet-Spengler reaction, a classic method that involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[8][9][10] This foundational reaction allows for the creation of the substituted tetrahydroisoquinoline ring system, which can then be further modified for use in peptide synthesis.[11][12]

This document provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the effective incorporation of F-THIQ-3-COOH into peptide sequences using solid-phase peptide synthesis (SPPS).

The Building Block: Fmoc-(L)-Tic(2-For)-OH

For use in standard Fmoc-based SPPS, the building block is typically Nα-Fmoc protected, resulting in Fmoc-(L)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-L-Tic(2-For)-OH) .

  • Fmoc Group (Nα-protection): The fluorenylmethyloxycarbonyl group is the primary protecting group for the alpha-amine. It is base-labile and removed at each cycle of peptide synthesis using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[13][14]

  • Formyl Group (N2-protection): The formyl group protects the secondary amine within the THIQ ring system. Its presence prevents unwanted side reactions at this position during peptide synthesis. Crucially, it can be removed on-resin using nucleophilic reagents, most commonly piperidine, under conditions slightly more forcing than standard Fmoc deprotection.[15][16] This allows for either its retention in the final peptide or its removal prior to cleavage.

  • Carboxylic Acid (C3-position): This is the point of activation and coupling to the N-terminus of the growing peptide chain.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of F-THIQ-3-COOH presents unique challenges due to its nature as a sterically hindered secondary amino acid. Careful selection of coupling reagents and reaction conditions is paramount to ensure efficient acylation and prevent racemization.

The integration of the THIQ scaffold into a peptide sequence is a deliberate design choice aimed at achieving specific therapeutic advantages:

  • Enhanced Receptor Affinity and Selectivity: By locking a segment of the peptide into a specific turn conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity and selectivity for the target receptor.[2][17]

  • Improved Metabolic Stability: The unnatural THIQ structure is resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[18]

  • Mimicry of Protein Secondary Structures: The rigid turn induced by the THIQ moiety can effectively mimic β-turns in natural proteins, which are often critical for protein-protein interactions.[19][20]

This protocol outlines the manual coupling of the F-THIQ-3-COOH building block onto a resin-bound peptide chain using the Fmoc/tBu strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-L-Tic(2-For)-OH

  • Coupling Reagent (e.g., HATU, HCTU, PyAOP)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Nitrogen source for agitation (bubbling) or a mechanical shaker

  • Solid Phase Synthesis reaction vessel

Protocol Steps:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been completely removed (confirmed by a positive Kaiser test or other qualitative ninhydrin test).

    • Wash the deprotected peptide-resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.

  • Activation of Fmoc-L-Tic(2-For)-OH:

    • In a separate vessel, dissolve Fmoc-L-Tic(2-For)-OH (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the coupling reagent (e.g., HATU, 2.9 equivalents) and allow it to dissolve.

    • Add DIPEA (6 equivalents) to the solution. The solution will typically change color (e.g., to yellow with HATU), indicating the formation of the activated OAt-ester.

    • Allow the activation to proceed for 1-2 minutes before adding to the resin.

    • Causality Note: Pre-activation is crucial for hindered amino acids. It ensures the highly reactive acylating species is formed in solution before it encounters the less accessible N-terminal amine on the resin, maximizing coupling efficiency.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture using a nitrogen bubbler or shaker at room temperature.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time compared to standard amino acids is often required.

  • Monitoring and Recoupling:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test.

    • A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

    • If the test is positive (blue beads), a second coupling (recoupling) is necessary. Drain the reaction vessel and repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

    • The resin is now ready for the next cycle of deprotection and coupling.

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// Edges start -> wash1 [label="Start Cycle"]; wash1 -> coupling; activation -> coupling; coupling -> monitor; monitor -> wash2 [label="Negative (Complete)"]; monitor -> recouple_decision [label="Positive (Incomplete)"]; recouple_decision -> coupling [label="Yes"]; recouple_decision -> wash2 [label="No (Max attempts reached)"]; wash2 -> next_cycle;

// Layout hints {rank=same; start;} {rank=same; activation;} {rank=same; coupling;} {rank=same; monitor; recouple_decision;} {rank=same; wash2;} {rank=same; next_cycle;} }

Caption: Proposed mechanism for the nucleophilic removal of the 2-formyl protecting group from the THIQ moiety using piperidine.

Final Cleavage, Purification, and Analysis

Once all necessary protecting groups have been removed on-resin, the peptide is cleaved from the solid support and side-chain protecting groups are removed simultaneously using a strong acid cocktail.

  • Standard Cocktail (Reagent K): A common choice is Trifluoroacetic acid (TFA) mixed with scavengers to protect sensitive residues from reactive cations generated during cleavage. [14]A typical mixture is:

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

  • Procedure: The dried peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.

The crude peptide obtained after precipitation is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). [21]

  • Purification: RP-HPLC separates the desired peptide from deletion sequences, incompletely deprotected species, and other impurities based on hydrophobicity.

  • Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC. [22]The identity and molecular weight must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to verify the successful incorporation of the THIQ residue and removal of all protecting groups. [23][24]

Conclusion

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a sophisticated building block for peptide chemists aiming to design next-generation peptidomimetics. While its sterically hindered nature demands careful optimization of coupling conditions, its ability to impart conformational rigidity offers a proven pathway to enhancing the therapeutic properties of peptides. The strategic use of the 2-formyl group provides an additional layer of synthetic control. By following the robust protocols outlined in this guide, researchers can confidently incorporate this valuable constrained amino acid into their synthetic targets, paving the way for the discovery of more potent, stable, and selective peptide-based drugs.

References

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Publications. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • Incorporation of Conformationally Constrained β-Amino Acids into Peptides. IntechOpen. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central (PMC). [Link]

  • Improved Deprotection in Solid Phase Peptide Synthesis: Deprotection of Ni-Formyl-tryptophan to Tryptophan in Low Concentrations. RSC Publishing. [Link]

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. National Center for Biotechnology Information. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. European Pharmaceutical Review. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]

  • Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PubMed Central (PMC). [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Mastering Peptide Synthesis: The Role of Fmoc-Tqa-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

  • Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors. PubMed. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Conformational and topographical considerations in designing agonist peptidomimetics from peptide leads. PubMed. [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PubMed Central (PMC). [Link]

  • Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. MySkinRecipes. [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. PubMed Central (PMC). [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Request PDF on ResearchGate. [Link]

  • Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [Link]

Sources

Method

Application Notes and Protocols for Cancer Cell Apoptosis Research: 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold for Apoptosis Induction The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical sca...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Apoptosis Induction

The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds capable of selectively inducing programmed cell death, or apoptosis, in malignant cells. The dysregulation of apoptosis is a well-established hallmark of cancer, enabling tumor cells to evade natural death signals and proliferate uncontrollably.[1] Consequently, small molecules that can reinstate this crucial cellular process are of significant therapeutic interest.

The tetrahydroisoquinoline (THIQ) core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[2][3][4] Recent studies have highlighted that derivatives of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold can act as inhibitors of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1, thereby triggering apoptosis in cancer cells.[3][5] This application note introduces 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (F-THIQ-3-CA) , a novel derivative, and provides a comprehensive guide for its investigation as a potential apoptosis-inducing agent in cancer cell lines. While direct biological data for this specific 2-formyl derivative is emerging, its structural similarity to known Bcl-2/Mcl-1 inhibitors suggests a promising avenue for research.[3]

This document will serve as a detailed guide for researchers, outlining the proposed mechanism of action, and providing robust, step-by-step protocols for evaluating the pro-apoptotic efficacy of F-THIQ-3-CA.

Proposed Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that prevent cell death, and pro-apoptotic members (e.g., Bax, Bak) that promote it.[6] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key survival mechanism.

Based on the activity of structurally related compounds, we hypothesize that F-THIQ-3-CA functions as a BH3 mimetic. BH3 mimetics are small molecules that mimic the action of pro-apoptotic BH3-only proteins (e.g., Bim, Puma), which are natural antagonists of anti-apoptotic Bcl-2 proteins. By binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Mcl-1, F-THIQ-3-CA is proposed to liberate pro-apoptotic Bax and Bak.[3] Once activated, Bax and Bak oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, a key initiating step in the caspase cascade.

Cytochrome c, in the presence of Apaf-1 and dATP, forms the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.[2]

F_THIQ_3_CA_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bcl2 Bcl-2 / Mcl-1 Bax Bax / Bak Bcl2->Bax Inhibition CytoC_mito Cytochrome c Bax->CytoC_mito Release Apoptosome Apoptosome Formation (Cytochrome c, Apaf-1, dATP) CytoC_mito->Apoptosome FTHIQ F-THIQ-3-CA FTHIQ->Bcl2 Inhibition Casp9 Pro-Caspase-9 Apoptosome->Casp9 Activation ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleavage & Activation ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Proposed signaling pathway of F-THIQ-3-CA-induced apoptosis.

Experimental Workflow for Assessing Pro-Apoptotic Activity

A multi-pronged experimental approach is essential to rigorously validate the apoptosis-inducing potential of F-THIQ-3-CA. The following workflow provides a logical progression from initial cytotoxicity screening to detailed mechanistic studies.

Experimental_Workflow start Start: Cancer Cell Line Culture viability 1. Cell Viability Assay (MTT/MTS) Determine IC50 Value start->viability apoptosis_detection 2. Apoptosis Detection (Annexin V/PI Staining) Quantify Apoptotic vs. Necrotic Cells viability->apoptosis_detection Based on IC50 caspase_activity 3. Caspase Activity Assays Measure Caspase-3/7, -8, -9 activity apoptosis_detection->caspase_activity western_blot 4. Western Blot Analysis Probe for Bcl-2 family proteins and cleaved caspases caspase_activity->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis conclusion Conclusion on Pro-Apoptotic Efficacy and Mechanism data_analysis->conclusion

Sources

Application

Application Notes & Protocols: Evaluating the Free-Radical Scavenging Potential of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

I. Introduction: The Therapeutic Promise of the Tetrahydroisoquinoline Scaffold The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Therapeutic Promise of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] THIQ derivatives have been investigated for antitumor, anti-inflammatory, antibacterial, and neuroprotective effects.[1][3] A key mechanism underlying some of these therapeutic benefits, particularly in neuroprotection, is the ability to mitigate oxidative stress through the scavenging of free radicals.[4][5]

This guide focuses on a specific derivative, 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . While the broader THIQ class is known for its antioxidant potential, detailed protocols for evaluating this specific N-formylated analogue are essential for systematic investigation.[6][7] This document serves as a comprehensive technical guide, providing not just the step-by-step protocols but also the scientific rationale behind the assays chosen to characterize its free-radical scavenging capabilities.

II. Scientific Rationale: Mechanism of Antioxidant Action

Free radicals, such as reactive oxygen species (ROS), are highly unstable molecules with unpaired electrons. In biological systems, an excess of these species leads to oxidative stress, a condition implicated in cellular damage and the pathogenesis of numerous diseases. Antioxidants neutralize these radicals, typically by donating a hydrogen atom or an electron, thereby terminating the radical chain reaction.

The antioxidant potential of THIQ derivatives is often attributed to the hydrogen-donating ability of the amine group within the heterocyclic ring.[4][6] The substitution pattern on both the aromatic ring and the nitrogen atom can significantly modulate this activity.[1] The introduction of a formyl group at the N2 position, as in our compound of interest, may influence the electron density and steric accessibility of the molecule, making its empirical evaluation through robust assays a critical step in its characterization.

III. Overview of In Vitro Free-Radical Scavenging Assays

A multi-assay approach is crucial for a comprehensive assessment of antioxidant capacity, as different assays target different types of radicals and scavenging mechanisms. We will detail the protocols for four primary assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Evaluates the scavenging of the ABTS radical cation, applicable to both hydrophilic and lipophilic antioxidants.

  • Hydroxyl Radical (•OH) Scavenging Assay: Assesses the ability to neutralize the highly reactive and damaging hydroxyl radical, often generated via a Fenton-type reaction.

  • Superoxide Radical (O₂•⁻) Scavenging Assay: Measures the quenching of the superoxide anion, a primary ROS generated in metabolic processes.

Figure 2: Reaction principle of the DPPH radical scavenging assay.

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Test Compound: 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. [8]Keep this solution in an amber bottle and in the dark to prevent degradation. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2. [9]2. Sample Preparation: Prepare a stock solution of the test compound in methanol. Create a series of dilutions from this stock to achieve a range of final concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare the same concentrations for the positive control.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or standard dilution.

    • Add 100 µL of the 0.1 mM DPPH working solution to each well.

    • For the control wells, add 100 µL of methanol instead of the sample.

    • For blank wells, add 100 µL of methanol and 100 µL of the sample dilution (to account for any absorbance from the sample itself).

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. [9][8] * Causality Insight: Incubation in the dark is critical because DPPH is light-sensitive and can degrade, leading to inaccurate results. A 30-minute incubation allows the reaction to reach a steady state for most antioxidants.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. [9] Data Analysis: Calculate the percentage of scavenging activity using the following formula:[10][8] Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where:

  • A_control is the absorbance of the control (DPPH solution + methanol).

  • A_sample is the absorbance of the sample (DPPH solution + test compound/standard).

Plot the scavenging percentage against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

B. ABTS Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color with absorbance maxima at 734 nm. [11]Antioxidants present in the sample reduce the ABTS•⁺ radical back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's activity. This assay is advantageous as it is effective at different pH levels and can be used for both hydrophilic and lipophilic compounds. [12] Materials and Reagents:

  • 7 mM ABTS solution

  • 2.45 mM potassium persulfate solution

  • Phosphate Buffered Saline (PBS) or ethanol

  • Test Compound and Positive Control (Ascorbic acid or Trolox)

  • 96-well microplate and reader (734 nm)

Protocol:

  • Preparation of ABTS•⁺ Radical Solution:

    • Mix equal volumes of the 7 mM ABTS solution and 2.45 mM potassium persulfate solution. [12][13] * Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This ensures the complete formation of the radical cation. [13]2. Working Solution Preparation: Dilute the ABTS•⁺ radical solution with PBS (pH 7.4) or methanol to an absorbance of 0.70 ± 0.02 at 734 nm. [11][12]3. Sample Preparation: Prepare serial dilutions of the test compound and positive control as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of the sample or standard dilution to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes in the dark. [11]6. Measurement: Measure the absorbance at 734 nm.

Data Analysis: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. Determine the IC50 value from the concentration-response curve.

C. Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay often employs the Fenton reaction, where Fe²⁺ catalyzes the decomposition of H₂O₂ to form highly reactive hydroxyl radicals (•OH). [11]These radicals can be detected by a probe molecule, such as salicylic acid, which upon reaction with •OH forms a colored product (2,3-dihydroxybenzoic acid) that absorbs at 510 nm. [14]An antioxidant compound will compete with the probe for the hydroxyl radicals, thereby reducing the color formation. [11] Materials and Reagents:

  • FeSO₄ solution (e.g., 0.15 mM)

  • H₂O₂ solution (e.g., 2 mM)

  • Salicylic acid solution (e.g., 6 mM in ethanol)

  • Phosphate buffer (pH 7.4)

  • Test Compound and Positive Control (e.g., Mannitol)

Protocol:

  • Sample Preparation: Prepare serial dilutions of the test compound and positive control in the phosphate buffer.

  • Assay Procedure (example volumes, can be scaled):

    • In a test tube, mix 0.2 mL of the sample/standard, 1 mL of FeSO₄ solution, and 1 mL of salicylic acid solution. [11] * Add 0.4 mL of H₂O₂ solution to initiate the reaction. [11]3. Incubation: Incubate the mixture at 37°C for 1 hour. [11] * Causality Insight: Incubation at 37°C mimics physiological temperature and ensures a consistent reaction rate for the Fenton chemistry.

  • Measurement: Measure the absorbance of the resulting solution at 510 nm. [14]The control is prepared without the test sample.

Data Analysis: Calculate the scavenging activity as: Scavenging Activity (%) = [1 - (A_sample / A_control)] * 100 Determine the IC50 value.

D. Superoxide Radical (O₂•⁻) Scavenging Assay

Principle: Superoxide radicals are generated in a non-enzymatic system, such as the photoreduction of riboflavin or the autoxidation of pyrogallol. [11]These radicals reduce Nitroblue Tetrazolium (NBT) to a purple formazan product, which has a strong absorbance around 560-590 nm. [15]Antioxidants scavenge the superoxide radicals, thereby inhibiting the formation of formazan.

Materials and Reagents:

  • Phosphate buffer (50 mM, pH 7.4)

  • Riboflavin solution

  • EDTA solution

  • Nitroblue Tetrazolium (NBT) solution

  • Test Compound and Positive Control (e.g., Quercetin)

Protocol (Riboflavin-Light-NBT Method):

  • Reaction Mixture Preparation: Prepare a reaction mixture in phosphate buffer containing EDTA, NBT, and the test compound/standard at various concentrations. [15]2. Initiation: Add riboflavin to the mixture and immediately expose it to a uniform light source (e.g., a fluorescent lamp) for a defined period (e.g., 15-20 minutes). A control reaction is run without the test compound.

  • Measurement: Measure the absorbance of the formazan formed at ~590 nm. [15]The reaction mixture kept in the dark serves as the blank.

Data Analysis: Calculate the percentage inhibition of NBT reduction using the standard scavenging activity formula and determine the IC50 value.

V. Data Presentation and Interpretation

Results should be collated into a clear, comparative table. This allows for a direct assessment of the compound's potency across different radical systems relative to a known standard.

Assay Test Compound IC50 (µg/mL) Standard IC50 (µg/mL) Standard Used
DPPH Radical Scavenging[Experimental Value][Experimental Value]Ascorbic Acid
ABTS Radical Scavenging[Experimental Value][Experimental Value]Trolox
Hydroxyl Radical Scavenging[Experimental Value][Experimental Value]Mannitol
Superoxide Radical Scavenging[Experimental Value][Experimental Value]Quercetin

A lower IC50 value indicates higher antioxidant activity. Comparing the IC50 values across assays can provide insights into the compound's primary mechanism of action (e.g., a very low IC50 in the hydroxyl radical assay suggests it is a potent scavenger of this specific, highly damaging ROS).

VI. References

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Patel, M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Bentham Science. [Link]

  • Červený, L., et al. (2007). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

  • Červený, L., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. [Link]

  • Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. [Link]

  • Sivakumar, P., & Vasuki, G. (2011). Synthesis and free radical scavenging property of some quinoline derivatives. ResearchGate. [Link]

  • Figueiredo, P., et al. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Zhang, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed. [Link]

  • Yu, Q., et al. (2024). Preparation, Characterization, and Antioxidant Activities of Extracts from Amygdalus persica L. Flowers. MDPI. [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. [Link]

  • Shil, D., et al. (2014). Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf. PubMed Central. [Link]

  • Ortiz-Acasio, J., et al. (2019). Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. PubMed Central. [Link]

  • Al-Mansoub, M. A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PubMed Central. [Link]

  • Rojas-Guevara, J., et al. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • Adhikari, B., et al. (2018). Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro. PubMed Central. [Link]

  • Mishra, A., & Kumar, S. (2011). In-vitro antioxidant activity of Premna integrifolia Linn. root. Research Journal of Pharmacognosy and Phytochemistry. [Link]

  • Ortiz-Acasio, J., et al. (2019). Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. ResearchGate. [Link]

  • Kancheva, V. D., et al. (2011). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PubMed Central. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for Enzyme Inhibition Studies with 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Tetrahydroisoquinoline Scaffolds The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) scaffold is a privil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Tetrahydroisoquinoline Scaffolds

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile scaffold have garnered significant attention for their diverse pharmacological activities, including roles as enzyme inhibitors. This application note focuses on the in-vitro characterization of 2-formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives as potent inhibitors of two key therapeutic targets: Prolyl Hydroxylase Domain 2 (PHD2) and Protein Tyrosine Phosphatase 1B (PTP1B).

Prolyl Hydroxylase Domain 2 (PHD2): A Key Regulator of the Hypoxic Response

PHD2 is a critical cellular oxygen sensor that regulates the stability of Hypoxia-Inducible Factor-α (HIF-α).[3][4][5][6] Under normoxic (normal oxygen) conditions, PHD2 hydroxylates specific proline residues on HIF-α, targeting it for rapid proteasomal degradation.[3][6] Inhibition of PHD2 mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of genes involved in erythropoiesis, angiogenesis, and cell survival.[3][6] Consequently, PHD2 inhibitors are being actively investigated for the treatment of anemia associated with chronic kidney disease and other ischemic conditions.

Protein Tyrosine Phosphatase 1B (PTP1B): A Negative Regulator of Insulin and Leptin Signaling

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling pathways.[7][8] By dephosphorylating the insulin receptor and its substrates, PTP1B acts as a negative regulator of glucose homeostasis.[7][8] Inhibition of PTP1B is therefore a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[7][8]

This guide provides detailed protocols for the enzymatic evaluation of 2-formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives against both PHD2 and PTP1B, enabling researchers to determine their inhibitory potency and elucidate their mechanism of action.

I. Quantitative Data Summary: A Framework for Analysis

Effective enzyme inhibition studies begin with a clear understanding of the expected potency of the compounds. The following table provides a template for summarizing the inhibitory activities of a series of 2-formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives against PHD2 and PTP1B.

Compound IDStructurePHD2 IC50 (nM)PTP1B IC50 (nM)
FTCA-001 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidData to be determinedData to be determined
FTCA-002 [Derivative A]Data to be determinedData to be determined
FTCA-003 [Derivative B]Data to be determinedData to be determined
... .........

Caption: This table should be populated with experimentally determined half-maximal inhibitory concentration (IC50) values.

II. Experimental Protocols: A Step-by-Step Guide

A. Protocol 1: Determination of IC50 for PHD2 Inhibition using an AlphaScreen Assay

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a robust, bead-based method for studying biomolecular interactions and enzyme activity.[9] This protocol describes its application for determining the IC50 values of test compounds against PHD2.

Principle: The assay measures the PHD2-catalyzed hydroxylation of a biotinylated HIF-1α peptide substrate. A specific antibody recognizes the hydroxylated peptide, bringing a Protein A-conjugated Acceptor bead into proximity with a streptavidin-coated Donor bead bound to the biotinylated peptide. Upon excitation, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in a luminescent signal. Inhibition of PHD2 reduces the hydroxylation of the peptide, leading to a decrease in the AlphaScreen signal.

Materials and Reagents:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

  • Ferrous sulfate (FeSO₄)

  • Sodium L-ascorbate

  • 2-oxoglutarate (α-KG)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20)

  • Anti-hydroxy-HIF-1α antibody

  • Streptavidin-coated Donor beads

  • Protein A-conjugated Acceptor beads

  • 384-well white microplates

  • Test compounds (2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives) dissolved in DMSO

Experimental Workflow:

PHD2_IC50_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - PHD2 Enzyme - HIF-1α Peptide - Co-factors (FeSO₄, Ascorbate, α-KG) - Test Compounds (Serial Dilution) add_reagents Add to 384-well plate: 1. Test Compound/Vehicle 2. PHD2 Enzyme 3. HIF-1α Peptide, FeSO₄, Ascorbate reagents->add_reagents initiate Initiate reaction by adding α-KG add_reagents->initiate incubate_reaction Incubate at RT (e.g., 60 min) initiate->incubate_reaction add_detection Add Detection Mix: - Anti-hydroxy-HIF-1α Ab - Donor & Acceptor Beads incubate_reaction->add_detection incubate_detection Incubate in the dark (e.g., 60 min) add_detection->incubate_detection read_plate Read plate on AlphaScreen reader incubate_detection->read_plate analyze Calculate % Inhibition and determine IC₅₀ read_plate->analyze

Caption: Workflow for PHD2 IC50 determination using AlphaScreen.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Test compound or vehicle (DMSO)

    • Recombinant PHD2 enzyme

    • A mixture of biotinylated HIF-1α peptide, FeSO₄, and sodium L-ascorbate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 2-oxoglutarate.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Add a mixture of anti-hydroxy-HIF-1α antibody, streptavidin-coated Donor beads, and Protein A-conjugated Acceptor beads.

  • Incubation for Detection: Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead proximity and signal generation.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., four-parameter logistic fit).

B. Protocol 2: Determination of IC50 for PTP1B Inhibition

This protocol describes a colorimetric assay for determining the IC50 of test compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Principle: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product with a maximum absorbance at 405 nm. The rate of pNP formation is directly proportional to the PTP1B activity. Inhibitors of PTP1B will decrease the rate of pNP production.

Materials and Reagents:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well clear microplates

  • Test compounds dissolved in DMSO

  • Stop Solution: (e.g., 1 M NaOH)

Experimental Workflow:

PTP1B_IC50_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - PTP1B Enzyme - pNPP Substrate - Test Compounds (Serial Dilution) add_reagents Add to 96-well plate: 1. Test Compound/Vehicle 2. PTP1B Enzyme reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate Initiate reaction by adding pNPP pre_incubate->initiate incubate_reaction Incubate at 37°C initiate->incubate_reaction stop_reaction Stop reaction with NaOH incubate_reaction->stop_reaction read_plate Read absorbance at 405 nm stop_reaction->read_plate analyze Calculate % Inhibition and determine IC₅₀ read_plate->analyze

Caption: Workflow for PTP1B IC50 determination.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • Reaction Setup: In a 96-well plate, add:

    • Test compound or vehicle.

    • Recombinant PTP1B enzyme.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the pNPP substrate.

  • Incubation: Incubate the plate at 37°C for a defined time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution (e.g., 1 M NaOH).

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the PHD2 assay.

C. Protocol 3: Elucidating the Mechanism of Inhibition - Kinetic Studies

Once the IC50 is determined, kinetic studies are performed to understand how the inhibitor interacts with the enzyme. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Principle: The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). Lineweaver-Burk plots (a double reciprocal plot of 1/velocity vs. 1/[substrate]) are commonly used for this purpose.[9][10][11]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged.[3][12][13]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the apparent Vmax, but Km remains unchanged.[3][12][13]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the apparent Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both the apparent Km and Vmax.[7][8]

Experimental Design:

  • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • For each inhibitor concentration, measure the initial reaction velocity at varying substrate concentrations.

  • Plot the data using the Michaelis-Menten equation and generate Lineweaver-Burk plots.

Data Presentation:

The results of the kinetic studies can be summarized in a table:

Inhibitor ConcentrationApparent KmApparent Vmax
0 (Control)
[Inhibitor]1
[Inhibitor]2
[Inhibitor]3

Caption: Summary of kinetic parameters in the presence of varying inhibitor concentrations.

Visualizing the Mechanism of Inhibition:

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp E + S <=> ES -> E + P + I <=> EI noncomp E + S <=> ES -> E + P +          + I          I <=>        <=> EI + S <=> ESI uncomp E + S <=> ES -> E + P          +          I          <=>          ESI

Caption: Schematic representation of different enzyme inhibition mechanisms.

III. Expected Results and Interpretation

Based on existing literature for similar scaffolds, 2-acyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been shown to act as mixed-type inhibitors of PTP1B.[7][8] This suggests that they may bind to both the free enzyme and the enzyme-substrate complex, likely at an allosteric site in addition to or instead of the active site. For PHD2, many inhibitors act as competitive inhibitors with respect to the co-substrate 2-oxoglutarate, while also chelating the active site iron.

By following the protocols outlined in this guide, researchers can generate robust and reproducible data to characterize the inhibitory properties of novel 2-formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, contributing to the development of new therapeutics for a range of diseases.

References

  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666. [Link]

  • Morishita, K., Shoji, Y., Fukui, M., Ito, Y., Kitao, T., Ozawa, S., ... & Shirahase, H. (2018). 2-Acyl-3-carboxyl-tetrahydroisoquinoline Derivatives: Mixed-Type PTP1B Inhibitors without PPARγ Activation. Chemical and Pharmaceutical Bulletin, 66(12), 1158-1172. [Link]

  • PubMed. (2018). 2-Acyl-3-carboxyl-tetrahydroisoquinoline Derivatives: Mixed-Type PTP1B Inhibitors without PPARγ Activation. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Patsnap Synapse. How Do Competitive and Noncompetitive Enzyme Inhibitors Differ? [Link]

  • PubMed Central. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. [Link]

  • Springer Nature Experiments. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. [Link]

  • PubMed. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. [Link]

  • PubMed Central. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • PubMed. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. [Link]

  • Wikipedia. Lineweaver–Burk plot. [Link]

  • Microbe Notes. Lineweaver-Burk Plot. [Link]

  • Knya. Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link]

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes. [Link]

Sources

Application

Application Note: A Practical Guide to the Asymmetric Synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Abstract This comprehensive guide provides detailed protocols and expert insights for the asymmetric synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This molecule is a derivative of 1,2,3,4-tetrah...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the asymmetric synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This molecule is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of the amino acid phenylalanine, which is a critical scaffold in medicinal chemistry.[1] We will explore a robust, two-stage synthetic strategy focusing on modern catalytic methods. The first stage details the enantioselective construction of the core Tic framework via an organocatalyzed Pictet-Spengler reaction. The second stage outlines efficient N-formylation protocols to yield the final target compound. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this valuable molecular entity.

Introduction: The Significance of the Tic Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged structure found in a vast array of natural alkaloids and pharmacologically active compounds.[2][3] Specifically, the Tic scaffold, by incorporating a carboxylic acid at the C3 position, acts as a rigid mimetic of phenylalanine, making it a cornerstone for designing peptides and small molecules with enhanced biological activity and metabolic stability. The N-formyl group can serve as a crucial pharmacophore or a stable protecting group.

The primary challenge in synthesizing these molecules lies in controlling the stereochemistry at the C3 chiral center. This guide focuses on the catalytic asymmetric Pictet-Spengler reaction, a powerful and atom-economical method for constructing the THIQ core directly from amino acid precursors.[2][4]

Overall Synthetic Strategy

Our approach is bifurcated into two primary stages: the asymmetric synthesis of the Tic core followed by N-formylation. This methodology ensures high enantiomeric purity and chemical yield.

G cluster_0 Stage 1: Asymmetric Core Synthesis cluster_1 Stage 2: N-Formylation L-Phenylalanine L-Phenylalanine Derivative Tic Core (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid L-Phenylalanine->Tic Core Organocatalytic Pictet-Spengler Reaction Final Product (S)-2-Formyl-1,2,3,4-tetrahydroisoquinoline- 3-carboxylic Acid Tic Core->Final Product Formylation Tic Core->Final Product

Diagram 1: High-level overview of the two-stage synthetic workflow.

Part I: Asymmetric Synthesis of the Tic Core via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[3]

Mechanism of Asymmetric Catalysis

In the modern asymmetric variant, a chiral Brønsted acid catalyst, such as a Chiral Phosphoric Acid (CPA), plays a dual role. It first protonates the aldehyde to activate it for imine formation with the amino acid. Subsequently, it protonates the resulting imine, forming a chiral ion pair with its conjugate base. This intimate association dictates the facial selectivity of the ring-closing cyclization, leading to a product with high enantiomeric excess (ee).

G cluster_0 Catalytic Cycle Amine Phenylalanine Derivative Imine Iminium Ion Intermediate Amine->Imine + Aldehyde Aldehyde Formaldehyde Cyclization Intramolecular Cyclization Imine->Cyclization Facial Shielding by CPA⁻ Catalyst_B Chiral Conjugate Base (CPA⁻) Imine->Catalyst_B Product Tic Product Cyclization->Product Catalyst_A Chiral Acid (CPA-H) Product->Catalyst_A Catalyst Regeneration Catalyst_A->Imine Protonation

Diagram 2: Simplified mechanism of the chiral phosphoric acid-catalyzed Pictet-Spengler reaction.

Protocol 1: Organocatalytic Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Methyl Ester

Rationale: This protocol utilizes L-phenylalanine methyl ester as the starting material to avoid potential side reactions with the free carboxylic acid under acidic conditions. The ester can be readily hydrolyzed in a subsequent step. A chiral phosphoric acid like (R)-TRIP provides the asymmetric induction.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Paraformaldehyde

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Free Base Preparation: To a suspension of L-phenylalanine methyl ester hydrochloride (1.0 eq) in DCM, add saturated aqueous NaHCO₃ solution and stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the L-phenylalanine methyl ester (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous toluene (to a concentration of ~0.1 M).

  • Catalyst Addition: Add the (R)-TRIP catalyst (5 mol%).

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS (typically 24-48 hours).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester as a pure solid.

  • Hydrolysis (Optional, if free acid is desired before formylation): Dissolve the purified ester in a mixture of THF/water (e.g., 3:1 v/v) and add LiOH (1.5 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate to yield the free acid.

Data and Optimization

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. Novel imidodiphosphorimidate (IDPi) catalysts have recently shown exceptional performance.[2][4]

Catalyst SystemSolventTemp (°C)Typical YieldTypical ee (%)Reference
Chiral Phosphoric Acid (CPA)Toluene/CHCl₃25 - 6070-90%85-95%[2][4]
Imidodiphosphorimidate (IDPi)CyH/CHCl₃-40 - 2585-98%95->99%[2][4]
Phase-Transfer CatalystBiphasicRT60-80%80-92%[5]

Table 1: Comparison of selected catalytic systems for the asymmetric Pictet-Spengler reaction towards THIQ-3-carboxylic acid derivatives.

Part II: N-Formylation of the Tetrahydroisoquinoline Core

Once the chiral Tic core is synthesized, the final step is the introduction of the formyl group at the nitrogen atom. We present two effective protocols.

Protocol 2: Classical N-Formylation with Formic Acid and Acetic Anhydride

Rationale: This is a highly reliable and widely used method. Acetic anhydride reacts with formic acid to generate the mixed anhydride, a potent formylating agent, in situ. The reaction is typically clean and high-yielding.

Materials:

  • (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (or its methyl ester)

  • Formic Acid (≥95%)

  • Acetic Anhydride

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Reagent Preparation: In a flask cooled in an ice bath (0 °C), add acetic anhydride (1.5 eq) dropwise to formic acid (3.0 eq). Stir the mixture at 0 °C for 15-20 minutes to pre-form the mixed anhydride.

  • Reaction: Dissolve the Tic starting material (1.0 eq) in THF or DCM. To this solution, add the pre-formed mixed anhydride solution dropwise at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates full consumption of the starting material.

  • Workup: Quench the reaction by slowly adding cold water. If using the free acid starting material, the product may precipitate and can be collected by filtration. Otherwise, extract the product with ethyl acetate or DCM.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution, then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for use, but can be further purified by recrystallization or chromatography if necessary.

Protocol 3: Green N-Formylation using CO₂ and H₂

Rationale: This innovative protocol represents a greener alternative, utilizing carbon dioxide as a C1 source and dihydrogen as a reductant over a heterogeneous catalyst.[6] This method combines the reduction of any residual imine and N-formylation in one pot, though it is primarily for formylating the amine.

Materials:

  • (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

  • Ru/ZIF-8 catalyst (or other suitable hydrogenation catalyst)

  • Tetrahydrofuran (THF)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: To a stainless-steel autoclave with a Teflon or glass insert, add the Tic starting material (1.0 eq), the Ru/ZIF-8 catalyst (e.g., 5 wt%), and THF.[6]

  • Pressurization: Seal the reactor and flush it three times with H₂ gas (1 MPa). Then, pressurize the reactor with CO₂ (e.g., 2 MPa) and H₂ (e.g., 6 MPa).[6]

  • Reaction: Heat the reactor to the desired temperature (e.g., 150 °C) and stir for the required time (e.g., 15 hours).[6]

  • Workup: After the reaction, cool the autoclave to room temperature and vent the gases carefully in a fume hood.

  • Purification: Filter the reaction mixture to remove the heterogeneous catalyst (which can be recycled). Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by chromatography or recrystallization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Pictet-Spengler - Incomplete reaction.- Degradation of starting material or product.- Inactive catalyst.- Increase reaction time or temperature.- Ensure anhydrous conditions and inert atmosphere.- Use freshly purchased or purified catalyst.
Low Enantioselectivity (ee%) - Racemization under harsh conditions.- Water interfering with the catalyst.- Incorrect catalyst enantiomer.- Lower the reaction temperature.- Use rigorously dried solvents and reagents.- Double-check the catalyst specification ((R) vs (S)).
Incomplete N-Formylation - Insufficient formylating agent.- Low reaction temperature or short reaction time.- Increase the equivalents of the formic/acetic anhydride mixture.- Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., 40 °C).

Table 2: Common issues and recommended solutions for the synthesis.

Conclusion

The protocols detailed in this application note provide a robust and versatile framework for the asymmetric synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The organocatalytic Pictet-Spengler reaction offers a state-of-the-art method for establishing the chiral Tic core with high enantiopurity. Subsequent N-formylation can be achieved through either classical or modern green chemistry approaches, allowing researchers to select the method best suited to their laboratory capabilities and synthetic goals. These procedures empower chemists in the fields of medicinal chemistry and drug discovery to access this valuable chiral building block efficiently and reliably.

References

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]

  • Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Asymmetric Pictet–Spengler Reactions: Synthesis of 1,2,3,4- Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. Thieme Connect. [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. PubMed Central, National Institutes of Health. [Link]

  • Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters. [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Science. [Link]

  • N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Semantic Scholar. [Link]

  • Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. ResearchGate. [Link]

  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. PubMed, National Institutes of Health. [Link]

Sources

Method

Application Notes and Protocols for the Solid-Phase Synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives

Introduction The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1] Derivatives of THIQ exhibit a wide ran...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1] Derivatives of THIQ exhibit a wide range of biological activities, including anti-cancer, anti-viral, and anti-bacterial properties.[2][3] In particular, 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (fTHIQ-COOH) derivatives represent a valuable class of molecules for drug discovery, offering a constrained scaffold that can be readily diversified to explore structure-activity relationships (SAR).

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of compound libraries for high-throughput screening.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of fTHIQ-COOH derivatives. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the critical parameters for successful synthesis. The protocols described herein are designed to be self-validating, ensuring reproducibility and high fidelity of the synthesized compounds.

Rationale for Solid-Phase Synthesis

The solid-phase approach offers several advantages over traditional solution-phase synthesis for the construction of fTHIQ-COOH libraries:

  • Facilitated Purification: Intermediates are covalently bound to an insoluble resin, allowing for simple filtration and washing to remove excess reagents and byproducts.

  • High Throughput: The methodology is amenable to automation and parallel synthesis, enabling the rapid generation of a large number of derivatives.

  • Driving Reactions to Completion: The use of excess reagents is feasible, which can drive reactions to completion without complicating purification.

Overall Synthetic Strategy

The solid-phase synthesis of fTHIQ-COOH derivatives generally follows a multi-step sequence, as depicted in the workflow diagram below. The key steps involve the loading of a protected amino acid onto a suitable resin, followed by deprotection, an on-resin Pictet-Spengler reaction to form the THIQ core, N-formylation, and finally, cleavage from the solid support to yield the desired product.

cluster_loading Resin Loading cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification Resin Wang or Merrifield Resin Loaded_Resin Protected Amino Acid on Resin Resin->Loaded_Resin Coupling AA Boc- or Fmoc-L-DOPA(allyl) AA->Loaded_Resin Deprotection N-terminal Deprotection (Boc or Fmoc) Loaded_Resin->Deprotection Pictet_Spengler Pictet-Spengler Reaction with Aldehyde (R-CHO) Deprotection->Pictet_Spengler Formylation N-Formylation Pictet_Spengler->Formylation Cleavage Cleavage from Resin Formylation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product 2-Formyl-THIQ-COOH Derivative Purification->Final_Product

Caption: General workflow for the solid-phase synthesis of 2-Formyl-THIQ-COOH derivatives.

Experimental Protocols

Protocol 1: Loading of Fmoc-L-DOPA(allyl) onto Wang Resin

Wang resin is a popular choice for the solid-phase synthesis of C-terminal carboxylic acids due to its acid-labile linker.[4]

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g substitution)

  • Fmoc-L-DOPA(allyl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve Fmoc-L-DOPA(allyl)-OH (2.5 mmol), and DMAP (0.1 mmol) in DMF (5 mL).

  • Add DIC (2.5 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the resin using a UV-Vis spectrophotometer by measuring the absorbance of the piperidine-dibenzofulvene adduct upon Fmoc deprotection of a small, weighed sample of the resin.

Protocol 2: On-Resin Synthesis of the 2-Formyl-THIQ Core

This protocol outlines the sequential steps of Fmoc deprotection, Pictet-Spengler reaction, and N-formylation on the solid support.

Materials:

  • Fmoc-L-DOPA(allyl)-Wang resin

  • 20% Piperidine in DMF

  • Aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Acetic anhydride

  • Formic acid

  • DCM

  • DMF

A. Fmoc Deprotection:

  • Swell the Fmoc-L-DOPA(allyl)-Wang resin in DMF.

  • Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.[5][6]

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

B. Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a key step in forming the tetrahydroisoquinoline ring system.[7][8]

  • Swell the deprotected resin in DCM.

  • Add a solution of the desired aldehyde (10 equivalents) in DCM.

  • Add TFA (1% v/v in DCM) to catalyze the reaction.[9]

  • Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Wash the resin with DCM (5 x 10 mL) and DMF (5 x 10 mL).

C. N-Formylation:

  • Swell the resin in DCM.

  • Prepare a solution of acetic anhydride (5 equivalents) and formic acid (5 equivalents) in DCM.

  • Add the formylating solution to the resin and agitate at room temperature for 2-4 hours.

  • Wash the resin with DCM (5 x 10 mL), DMF (5 x 10 mL), and finally with DCM (5 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Product from Wang Resin

The final step is the cleavage of the 2-Formyl-THIQ-COOH derivative from the solid support and removal of the allyl protecting group from the hydroxyl moiety.

Materials:

  • Resin-bound product

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)[10][11]

  • Phenylsilane

  • Tetrakis(triphenylphosphine)palladium(0)

  • Cold diethyl ether

Procedure:

  • Treat the dry resin with a cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.[4][10]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL).

  • Combine the filtrates and concentrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

  • For the removal of the allyl protecting group, dissolve the crude product in DCM. Add phenylsilane (5 equivalents) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Stir at room temperature for 1-2 hours.

  • Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Representative Aldehydes for Pictet-Spengler Reaction

EntryAldehydeExpected Product Structure (R group)
1Formaldehyde-H
2Acetaldehyde-CH₃
3Benzaldehyde-Ph
44-Methoxybenzaldehyde-C₆H₄-OCH₃
5Isobutyraldehyde-CH(CH₃)₂

Visualization of the Pictet-Spengler Reaction Mechanism

The core of this synthetic strategy lies in the intramolecular electrophilic aromatic substitution of the Pictet-Spengler reaction.

cluster_mechanism On-Resin Pictet-Spengler Mechanism Start Resin-Bound Amino Acid Imine Iminium Ion Intermediate Start->Imine Reaction with R-CHO, H+ Cyclization Intramolecular Cyclization Imine->Cyclization Electrophilic Aromatic Substitution Product Resin-Bound THIQ Cyclization->Product Rearomatization

Caption: Simplified mechanism of the on-resin Pictet-Spengler reaction.

Conclusion

The solid-phase synthesis protocols detailed in this application note provide a robust and efficient methodology for the generation of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. By leveraging the advantages of solid-phase chemistry, researchers can rapidly assemble diverse libraries of these valuable compounds for screening in drug discovery programs. The presented protocols, coupled with the mechanistic insights, offer a solid foundation for the successful implementation of this synthetic strategy.

References

  • Aapptec Peptides. Cleavage from Wang Resin. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. [Link]

  • On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Angewandte Chemie International Edition. [Link]

  • Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

  • Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. IU Indianapolis ScholarWorks. [Link]

  • Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1048 - Merrifield Resin. [Link]

  • Scott JD, Williams RM. Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chem. Rev. 2002;102(5):1669–1730.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC. [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Cleavage of synthetic peptides.
  • Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Aapptec. Guide to Solid Phase Peptide Synthesis. [Link]

  • Solid phase synthesis of tetrahydroisoquinolines & tetrahydroimidazopyridines. Semantic Scholar. [Link]

  • Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PrepChem. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. De Gruyter. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific and Technology Research. [Link]

  • New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into the synthesis of tetrahydroisoquinolines (THIQs). Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format to help you optimize your experimental outcomes.

Section 1: Foundational Concepts & Mechanism

Before troubleshooting, it's crucial to understand the reaction's core principles. The Pictet-Spengler reaction is a robust method for synthesizing the THIQ scaffold, a privileged core in numerous natural products and pharmaceuticals.[1][2][3] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5][6]

The driving force is the formation of a highly electrophilic iminium ion under acidic conditions, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring system.[4][7][8]

Pictet_Spengler_Mechanism Figure 1: Pictet-Spengler Reaction Mechanism Reactants β-Arylethylamine + Aldehyde/Ketone SchiffBase Schiff Base (Imine) Reactants->SchiffBase - H₂O IminiumIon Iminium Ion (Key Electrophile) SchiffBase->IminiumIon + H⁺ (Acid Catalyst) Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) IminiumIon->Cyclization Intermediate Spirocyclic Cation (Non-aromatic) Cyclization->Intermediate Product Tetrahydroisoquinoline (THIQ) Intermediate->Product - H⁺ (Rearomatization)

Caption: Figure 1: The core mechanistic pathway of the acid-catalyzed Pictet-Spengler reaction.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common experimental hurdles.

Category 1: Low or No Product Yield

Q1: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I improve the yield?

A1: This is a frequent issue that typically points to one of three areas: catalyst inefficiency, substrate reactivity, or suboptimal reaction conditions.

  • Inadequate Acid Catalysis: The formation of the iminium ion is the rate-limiting step and requires an effective acid catalyst.[4] If the catalyst is too weak or used in insufficient quantity, the reaction will stall.

    • Troubleshooting Steps:

      • Screen Acid Catalysts: While traditional conditions use strong protic acids like HCl or trifluoroacetic acid (TFA), these can sometimes degrade sensitive substrates.[9][10] Consider screening a panel of both Brønsted and Lewis acids. For substrates with acid-labile groups, a milder Lewis acid like BF₃·OEt₂ or a solid-supported acid might be beneficial.[7]

      • Optimize Catalyst Loading: Start with a catalytic amount (e.g., 10 mol%). If the reaction is slow, incrementally increase the loading. Some less reactive substrates may require stoichiometric amounts of acid.[11]

      • Ensure Anhydrous Conditions: Water can interfere with the formation of the iminium ion.[11] Ensure your solvent is anhydrous and, if necessary, use molecular sieves, especially when using Lewis acids.[12]

  • Poor Aromatic Nucleophilicity: The final cyclization is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamine is electron-deficient (e.g., substituted with nitro or halide groups), its nucleophilicity will be low, hindering the ring-closure step.[4]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: For electron-poor systems, higher temperatures are often required to overcome the activation energy barrier for cyclization.[4]

      • Use Stronger Acids: "Superacid" conditions (e.g., triflic acid) can sometimes force the cyclization of deactivated systems, though this may lead to side products.[13]

      • Consider an N-Acyliminium Ion Variant: Acylating the intermediate imine generates a highly reactive N-acyliminium ion, which can cyclize onto even less nucleophilic aromatic rings under milder conditions.[4]

  • Suboptimal Solvent and Temperature: The choice of solvent affects reactant solubility and reaction rate.

    • Troubleshooting Steps:

      • Solvent Screening: While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM) or toluene have been reported to provide superior yields in certain cases.[4][11]

      • Temperature Optimization: If the reaction is sluggish at room temperature, gentle heating (e.g., 40–80 °C) can be effective.[11][14] Conversely, if you observe decomposition, running the reaction at a lower temperature (e.g., 0 °C) may be necessary.[12][15]

Catalyst TypeCommon ExamplesTypical LoadingRecommended SolventsNotes
Brønsted Acid TFA, HCl, H₂SO₄10 mol% - 2 eq.DCM, Toluene, MeOHStandard choice; can cause degradation of sensitive substrates.[3]
Lewis Acid BF₃·OEt₂, Sc(OTf)₃10 mol% - 1.1 eq.DCM, AcetonitrileGood for acid-sensitive substrates; requires anhydrous conditions.[7]
Organocatalyst Chiral Phosphoric Acids1-10 mol%Toluene, CyclohexaneUsed for asymmetric variants; sensitive to water.[15]

Table 1: Comparison of Common Catalyst Systems for the Pictet-Spengler Reaction.

Category 2: Side Product Formation

Q2: I'm observing significant side products by TLC/LC-MS. What are the most common byproducts and how can I suppress their formation?

A2: Side product formation often arises from competing reaction pathways or product degradation.

  • Oxidation of the THIQ Product: The tetrahydroisoquinoline product can be susceptible to oxidation, especially at elevated temperatures or with prolonged exposure to air, leading to the formation of dihydroisoquinolines or fully aromatic isoquinolines.[10][11]

    • Troubleshooting Steps:

      • Run Under Inert Atmosphere: Conducting the reaction under nitrogen or argon can minimize oxidative side reactions.

      • Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Avoid unnecessarily high temperatures.[11]

  • Formation of Regioisomers: If the aromatic ring has multiple potential sites for cyclization (e.g., in substituted dopamine derivatives), a mixture of regioisomers can be formed.[13]

    • Troubleshooting Steps:

      • Exploit Directing Groups: The regioselectivity is governed by electronics. Cyclization typically occurs at the position most activated by electron-donating groups. Careful substrate design is the most effective control method.

      • Modify the Catalyst: In some cases, bulky catalysts can sterically hinder cyclization at one position, favoring another.

  • Aldehyde Self-Condensation/Polymerization: Aldehydes, especially simple aliphatic ones, can undergo self-condensation or polymerization under acidic conditions.[13]

    • Troubleshooting Steps:

      • Control Stoichiometry: Use only a slight excess of the aldehyde (1.05–1.2 equivalents).[3][12]

      • Slow Addition: Add the aldehyde slowly to the reaction mixture containing the amine and acid to keep its instantaneous concentration low.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yields Start Low Yield Observed CheckCatalyst Step 1: Verify Catalyst Is acid strong enough? Is loading sufficient? Start->CheckCatalyst CheckSubstrate Step 2: Assess Substrate Is aromatic ring electron-rich? CheckCatalyst->CheckSubstrate Yes Solution1 Increase acid strength/loading Switch to Lewis Acid CheckCatalyst->Solution1 No CheckConditions Step 3: Optimize Conditions Screen solvents & temperature CheckSubstrate->CheckConditions Yes Solution2 Increase temperature Use N-acyliminium variant CheckSubstrate->Solution2 No Solution3 Heat/cool as needed Switch from protic to aprotic solvent CheckConditions->Solution3

Caption: Figure 2: A logical workflow for systematically troubleshooting low-yield Pictet-Spengler reactions.

Category 3: Stereoselectivity Issues (Asymmetric Reactions)

Q3: My asymmetric Pictet-Spengler reaction is giving low enantioselectivity (ee). How can I improve it?

A3: Achieving high enantioselectivity requires precise control over the transition state, which is highly sensitive to the catalyst, solvent, and temperature.[16][17] Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are the most common catalysts for this transformation.[15][18]

  • Suboptimal Catalyst-Substrate Match: The "lock-and-key" fit between the chiral catalyst and the substrate is paramount.

    • Troubleshooting Steps:

      • Screen a Catalyst Library: It is essential to screen a variety of chiral catalysts with different steric and electronic properties. Catalysts with bulky groups (e.g., TRIP) often provide higher stereocontrol.[15]

      • Consider Catalyst Acidity: Highly acidic catalysts can promote the background, non-catalyzed reaction, eroding enantioselectivity. A balance must be struck between reactivity and stereocontrol.[18]

  • Solvent Effects: The solvent polarity can dramatically influence the organization of the transition state.

    • Troubleshooting Steps:

      • Screen Non-Polar Solvents: High enantioselectivity is often achieved in non-polar solvents like toluene, cyclohexane, or mesitylene, which promote a more ordered, hydrogen-bond-driven transition state.[15]

      • Ensure Strict Anhydrous Conditions: Trace amounts of water can compete for hydrogen bonding with the catalyst, severely diminishing enantioselectivity. Use flame-dried glassware, anhydrous solvents, and molecular sieves.[15]

  • Temperature Control: The enantioselectivity of many asymmetric reactions is temperature-dependent.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Decreasing the temperature (e.g., to 0 °C, -30 °C, or even -78 °C) often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[12][15]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Standard Brønsted Acid-Catalyzed Pictet-Spengler Reaction

This protocol provides a baseline for synthesizing a 1-substituted THIQ.

  • Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the β-arylethylamine (1.0 eq).

  • Dissolution: Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM or toluene, ~0.1 M concentration).[3]

  • Aldehyde Addition: Add the aldehyde (1.1 eq) to the stirred solution at room temperature.[3]

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 1.0 eq) dropwise to the mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2–24 hours).[3]

  • Workup: Upon completion, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure tetrahydroisoquinoline product.[3][12]

References

  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • Pictet-Spengler reaction - Name-Reaction.com. Available at: [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PubMed Central. Available at: [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - Semantic Scholar. Available at: [Link]

  • Pictet-Spengler Reaction - NROChemistry. Available at: [Link]

  • Organocatalyzed Asymmetric Pictet‐Spengler Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Pictet-Spengler Reaction - YouTube. (2022-01-15). Available at: [Link]

  • The Asymmetric Pictet-Spengler Reaction - Bentham Science Publishers. (2010-06-01). Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. Available at: [Link]

  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC - PubMed Central. Available at: [Link]

  • Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06635A. (2025-02-25). Available at: [Link]

  • The Pictet Spengler Reaction Mechanism - YouTube. (2020-03-29). Available at: [Link]

  • Solvent optimization of Pictet-Spengler reaction catalyzed by cysteine.... - ResearchGate. Available at: [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids | Journal of the American Chemical Society. (2022-08-17). Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - MDPI. (2013). Available at: [Link]

  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction | Organic Letters. (2019-11-14). Available at: [Link]

  • (PDF) Highly Acidic Conjugate‐Base‐Stabilized Carboxylic Acids Catalyze Enantioselective oxa‐Pictet–Spengler Reactions with Ketals - ResearchGate. (2019-11-11). Available at: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction - SciSpace. Available at: [Link]

  • Pictet–Spengler reaction - Grokipedia. Available at: [Link]

  • Pictet-Spengler Reaction - Common Conditions. Available at: [Link]

  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central. Available at: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. Available at: [Link]

Sources

Optimization

Troubleshooting low yield in Bischler-Napieralski synthesis of tetrahydroisoquinolines

Welcome to the technical support center for the Bischler-Napieralski synthesis of tetrahydroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler-Napieralski synthesis of tetrahydroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this classical yet powerful reaction. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to optimize your synthesis for higher yields and purity.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

Low yields in the Bischler-Napieralski reaction are a frequent challenge. This section is structured to help you diagnose and resolve specific issues you may encounter in the lab.

Problem 1: No or Minimal Product Formation

Possible Cause 1: Insufficiently Activated Aromatic Ring

The Bischler-Napieralski reaction is an electrophilic aromatic substitution, meaning its success is highly dependent on the nucleophilicity of the aromatic ring.[1][2][3] Electron-donating groups (EDGs) on the aromatic ring of the β-phenylethylamide precursor are crucial for facilitating the intramolecular cyclization.

  • Expert Insight: If your substrate lacks strong EDGs (e.g., methoxy, hydroxyl) or possesses electron-withdrawing groups (EWGs) (e.g., nitro, cyano), the cyclization will be sluggish or may not proceed at all under standard conditions.

  • Solution:

    • Re-evaluate Substrate Design: If possible, consider modifying the starting material to include activating groups.

    • Employ Harsher Conditions: For less reactive substrates, a stronger dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective.[4][5] Alternatively, triflic anhydride (Tf₂O) can be a powerful activating agent.[6]

Possible Cause 2: Ineffective or Decomposed Condensing Agent

The choice and quality of the condensing agent are paramount. POCl₃ is a common choice but is sensitive to moisture and can degrade over time.

  • Expert Insight: Old or improperly stored POCl₃ can be less effective, leading to incomplete reaction. The reaction is highly sensitive to moisture, so ensuring anhydrous conditions is critical.[1]

  • Solution:

    • Use Fresh Reagents: Always use freshly opened or distilled POCl₃.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 2: Low Yield of the Dihydroisoquinoline Intermediate with Significant Starting Material Remaining

Possible Cause: Incomplete Reaction

This often points to suboptimal reaction conditions, such as insufficient temperature or reaction time.

  • Expert Insight: The cyclization step often requires heating to overcome the activation energy barrier. The specific temperature and duration will depend on the substrate's reactivity.

  • Solution:

    • Increase Reaction Temperature: If the reaction is being run at a lower temperature, gradually increase it. Solvents with higher boiling points, such as toluene or xylene, can be used to achieve higher temperatures.[7]

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the reflux period.

    • Consider Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate the reaction and improve yields, especially for less reactive substrates.[6][7]

Problem 3: Formation of Significant Side Products, Especially Styrene Derivatives

Possible Cause: Retro-Ritter Reaction

A major side reaction that plagues the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of styrene-like byproducts.[1][7][8] This occurs via the fragmentation of the nitrilium ion intermediate.[7]

  • Expert Insight: This side reaction is more prevalent at higher temperatures and with certain substrates where the formation of a conjugated system is favorable.[7]

  • Solution:

    • Lower the Reaction Temperature: Use the minimum temperature necessary to drive the cyclization to completion.[1]

    • Use a Nitrile Solvent: Employing the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[7][8] For example, if your starting amide was derived from acetic acid, using acetonitrile as the solvent can suppress this side reaction.

    • Modified Procedure with Oxalyl Chloride: A modified Bischler-Napieralski protocol using oxalyl chloride can form an N-acyliminium intermediate, which avoids the formation of the nitrilium ion responsible for the styrene byproduct.[7][8]

Frequently Asked Questions (FAQs)

Q1: Which condensing agent should I choose for my substrate?

The choice of condensing agent is critical and depends on the reactivity of your β-phenylethylamide.

Condensing AgentSubstrate SuitabilityTypical ConditionsKey Considerations
POCl₃ (Phosphorus Oxychloride) Electron-rich aromatic ringsReflux in an inert solvent (e.g., acetonitrile, toluene)Most common and cost-effective. Sensitive to moisture.[1][5][7]
P₂O₅/POCl₃ (Phosphorus Pentoxide in POCl₃) Electron-deficient or sterically hindered aromatic ringsRefluxing in neat POCl₃ with P₂O₅Harsher conditions for unreactive substrates.[1][4][5]
Tf₂O (Triflic Anhydride) Can be used for a wide range of substrates, including less reactive onesOften used with a non-nucleophilic base (e.g., 2-chloropyridine) at room temperatureMilder conditions, but more expensive.[6]
PPA (Polyphosphoric Acid) Electron-rich aromatic ringsHigh temperatures (often >100 °C)Can be viscous and difficult to work with.

Q2: My reaction mixture is turning dark and forming a lot of tar. What can I do?

Tar formation is usually a sign of decomposition or polymerization, often caused by excessively high temperatures or highly acidic conditions.

  • Solution:

    • Reduce the Reaction Temperature: As a first step, try running the reaction at a lower temperature for a longer period.

    • Gradual Addition of Reagents: Add the condensing agent dropwise at a lower temperature (e.g., 0 °C) before gradually heating the reaction mixture. This can help to control the initial exothermic reaction.

    • Check Purity of Starting Material: Impurities in the starting β-phenylethylamide can contribute to side reactions and polymerization. Ensure your starting material is pure before starting the reaction.

Q3: How do I reduce the 3,4-dihydroisoquinoline intermediate to the desired tetrahydroisoquinoline?

The reduction of the imine functionality in the 3,4-dihydroisoquinoline is a standard procedure.

  • Expert Insight: Sodium borohydride (NaBH₄) is the most commonly used reducing agent for this transformation due to its selectivity and ease of handling.

  • Typical Protocol:

    • After the Bischler-Napieralski reaction is complete and the reaction has been worked up to isolate the crude 3,4-dihydroisoquinoline, dissolve the crude product in a suitable solvent like methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise to the solution. Typically, 1.5 to 2 equivalents are sufficient.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

    • Quench the reaction carefully with water or a dilute acid (e.g., 1M HCl) to destroy the excess NaBH₄.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to obtain the crude tetrahydroisoquinoline, which can then be purified by column chromatography or crystallization.

Visualizing the Process

Bischler-Napieralski Reaction Mechanism

Bischler-Napieralski Mechanism cluster_activation Step 1: Amide Activation cluster_cyclization Step 2: Cyclization cluster_rearomatization Step 3: Rearomatization Amide β-Phenylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl₃ POCl3 POCl₃ Nitrilium Nitrilium Ion Intermediate Intermediate1->Nitrilium - (OPO₂Cl₂)⁻ Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺ Troubleshooting Workflow Start Low Yield in Bischler-Napieralski Reaction Check_SM Is starting material consumed? Start->Check_SM Check_Side_Products Are there significant side products? Check_SM->Check_Side_Products Yes No_Reaction No/Minimal Reaction Check_SM->No_Reaction No Incomplete_Reaction Incomplete Reaction Check_Side_Products->Incomplete_Reaction No Side_Reactions Side Reactions (e.g., Retro-Ritter) Check_Side_Products->Side_Reactions Yes Solution1 Increase Condensing Agent Strength (e.g., P₂O₅/POCl₃) Increase Temperature No_Reaction->Solution1 Solution2 Increase Reaction Time/Temperature Check Reagent Purity Incomplete_Reaction->Solution2 Solution3 Lower Reaction Temperature Use Nitrile Solvent Consider Modified Procedure Side_Reactions->Solution3

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

General Procedure for Bischler-Napieralski Cyclization
  • To a solution of the β-phenylethylamide (1.0 eq) in anhydrous acetonitrile or toluene, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar). [1]2. Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 2 to 12 hours depending on the substrate.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., aqueous NaOH or NH₄OH).

  • Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

Reduction to Tetrahydroisoquinoline
  • Dissolve the crude 3,4-dihydroisoquinoline in methanol (MeOH).

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give the crude tetrahydroisoquinoline, which can be purified by column chromatography.

References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Mastering Regioselectivity in the Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Welcome to the technical support center for the Pictet-Spengler synthesis of substituted tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler synthesis of substituted tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges related to achieving high regioselectivity in this powerful cyclization reaction. Here, you will find a combination of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to help you optimize your synthetic outcomes.

Introduction to the Challenge of Regioselectivity

The Pictet-Spengler reaction is a cornerstone in the synthesis of the tetrahydroisoquinoline core, a privileged scaffold in numerous natural products and pharmaceutical agents.[1][2] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the desired heterocyclic ring system.[3][4][5]

While elegant in its simplicity, the reaction often presents a significant challenge when using phenethylamines with substituents on the aromatic ring: a lack of regioselectivity. The cyclization can occur at two different positions on the aromatic ring, leading to a mixture of regioisomers, typically the 6-substituted (para-cyclized) and 8-substituted (ortho-cyclized) THIQs. Controlling this regioselectivity is paramount for efficient and targeted synthesis. This guide will equip you with the knowledge and practical strategies to master this aspect of the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, followed by in-depth troubleshooting guidance.

Issue 1: Poor or Undesired Regioselectivity

Q1: I am performing a Pictet-Spengler reaction with a meta-substituted phenethylamine and obtaining a mixture of the 6- and 8-substituted tetrahydroisoquinolines. What are the primary factors governing this regioselectivity?

A1: The regiochemical outcome of the Pictet-Spengler reaction is a classic example of the competition between kinetic and thermodynamic control.[6][7][8][9] The formation of the 8-substituted (ortho) isomer is generally under kinetic control, meaning it is formed faster, while the 6-substituted (para) isomer is the thermodynamically more stable product.[10] The balance between these two pathways is highly sensitive to reaction conditions.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or hydroxyl (-OH) groups activate the aromatic ring towards electrophilic substitution, facilitating the reaction.[4] The position of these groups directs the cyclization.

  • Steric Hindrance: The steric bulk of both the substituent on the aromatic ring and the aldehyde or ketone used can influence the approach of the electrophilic iminium ion, potentially favoring the less hindered cyclization position.

  • Reaction Conditions: Temperature, solvent, and the nature and concentration of the acid catalyst are critical parameters that can be modulated to favor one regioisomer over the other.[11][12]

Troubleshooting Guide: Improving Regioselectivity

This guide provides a systematic approach to steer your Pictet-Spengler reaction towards the desired regioisomer.

Workflow for Optimizing Regioselectivity

G cluster_0 Problem: Poor Regioselectivity cluster_1 Desired Outcome cluster_2 Key Parameters to Adjust start Mixture of 6- and 8-substituted THIQs para Favor 6-substituted (para) Isomer (Thermodynamic Control) start->para Increase Temperature (e.g., reflux) start->para Use Strong Brønsted Acids (e.g., TFA, HCl) start->para Use Protic Solvents (e.g., TFE, HFIP) ortho Favor 8-substituted (ortho) Isomer (Kinetic Control) start->ortho Decrease Temperature (e.g., 0°C to -78°C) start->ortho Use Milder Conditions (e.g., buffered pH, Lewis acids) start->ortho Use Aprotic Solvents temp Temperature para->temp acid Acid Catalyst para->acid solvent Solvent para->solvent para_outcome Predominantly 6-substituted THIQ para->para_outcome ortho->temp ortho->acid ortho->solvent ortho_outcome Predominantly 8-substituted THIQ ortho->ortho_outcome

Caption: A workflow diagram for troubleshooting poor regioselectivity in the Pictet-Spengler reaction.

Strategies for Favoring the 6-Substituted (Para) Isomer (Thermodynamic Control):

The 6-substituted product is generally the more stable isomer. To favor its formation, you need to allow the reaction to reach thermodynamic equilibrium.

  • Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction of the kinetically favored ortho-isomer, allowing the reaction mixture to equilibrate to the more stable para-product.[7] Refluxing conditions are often employed.[3]

  • Use Strong Brønsted Acids: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) promote the reversibility of the cyclization step.[10][13] This allows for the erosion of the kinetically formed ortho-isomer and accumulation of the thermodynamically favored para-isomer.

  • Employ Protic, Hydrogen-Bond Donating Solvents: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to favor the formation of the para-isomer.[1][11] These solvents can stabilize the transition state leading to the para-product.

Strategies for Favoring the 8-Substituted (Ortho) Isomer (Kinetic Control):

Formation of the 8-substituted product is kinetically favored, meaning it forms faster but is less stable. To isolate this isomer, the reaction must be stopped before it reaches thermodynamic equilibrium.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C to -78 °C) can trap the kinetically favored ortho-product by preventing the reverse reaction and subsequent isomerization to the para-product.[3][14]

  • Milder Reaction Conditions: Using buffered solutions at near-neutral pH can, in some cases, favor ortho-cyclization, particularly with substrates bearing a meta-hydroxyl group.[10][15] This is thought to proceed through a zwitterionic intermediate that directs the cyclization to the ortho position. The use of certain Lewis acids can also favor the kinetic product under milder conditions.

  • Choice of Activating Group: In some cases, the nature of the activating group on the nitrogen of the phenethylamine can influence regioselectivity. For instance, N-acyliminium ions, which are more electrophilic, can sometimes favor cyclization at the more sterically accessible position under mild conditions.[3][16]

Table 1: Influence of Reaction Conditions on the Ortho/Para Ratio

Phenethylamine SubstrateAldehyde/KetoneAcid CatalystSolventTemperature (°C)Ortho:Para RatioReference
3-MethoxyphenethylamineFormaldehydeTFACH₂Cl₂251:4[Fictional Data for Illustration]
3-MethoxyphenethylamineFormaldehydeTFACH₂Cl₂801:9[Fictional Data for Illustration]
3-HydroxyphenethylamineAcetaldehydePhosphate Buffer (pH 6)H₂O503:1[15]
Dopamine DerivativePhenylacetaldehydeTFATFE251:10[11]
Dopamine DerivativePhenylacetaldehydeTFACH₂Cl₂251:1[11]

Note: The data in this table is illustrative and compiled from various sources. Actual results may vary depending on the specific substrates and reaction conditions.

Issue 2: Low or No Product Yield

Q2: My Pictet-Spengler reaction is not proceeding, or I am observing very low yields of the desired tetrahydroisoquinoline. What are the likely causes?

A2: Low or no yield in a Pictet-Spengler reaction can often be attributed to several factors related to substrate reactivity and reaction conditions.

  • Insufficiently Activated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If the aromatic ring of the phenethylamine is not sufficiently electron-rich, the cyclization step will be slow or may not occur at all.[4] Electron-withdrawing groups on the ring will significantly hinder the reaction.

  • Poor Iminium Ion Formation: The formation of the iminium ion intermediate is a crucial step.[3] If the condensation between the amine and the carbonyl compound is inefficient, the overall reaction will suffer. This can be due to steric hindrance or the use of a deactivated carbonyl compound.

  • Inappropriate Acid Catalyst: The choice and amount of acid catalyst are critical. Too little acid may not be sufficient to promote iminium ion formation and cyclization, while too much acid can lead to side reactions or decomposition of starting materials.[17]

  • Side Reactions: A number of side reactions can compete with the desired Pictet-Spengler cyclization, leading to low yields. These can include polymerization of the aldehyde, oxidation of the product, or other undesired transformations.

Troubleshooting Guide: Improving Reaction Yield

Decision Tree for Troubleshooting Low Yield

G cluster_sm Starting Materials cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Product Yield check_sm Check Starting Material Purity and Reactivity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Potential Side Reactions start->check_side_reactions sm_purity Ensure high purity of amine and aldehyde. check_sm->sm_purity sm_activation Is the aromatic ring sufficiently activated? check_sm->sm_activation cond_acid Optimize acid catalyst (type and loading). check_conditions->cond_acid cond_temp Adjust temperature. check_conditions->cond_temp cond_solvent Screen different solvents. check_conditions->cond_solvent side_polymer Aldehyde polymerization? check_side_reactions->side_polymer side_oxidation Product oxidation? check_side_reactions->side_oxidation sol_edg Consider adding electron-donating groups. sm_activation->sol_edg sol_acid Screen Brønsted and Lewis acids. cond_acid->sol_acid sol_polymer Use a stable aldehyde precursor (e.g., acetal). side_polymer->sol_polymer sol_oxidation Run under inert atmosphere. side_oxidation->sol_oxidation

Caption: A decision tree for troubleshooting low yields in the Pictet-Spengler reaction.

  • Verify Starting Material Quality: Ensure that both the β-arylethylamine and the carbonyl compound are of high purity. Impurities can inhibit the reaction or lead to undesired side products.

  • Enhance Aromatic Ring Nucleophilicity: If your substrate has electron-withdrawing groups or is only weakly activated, consider modifying the synthetic route to include stronger electron-donating groups on the aromatic ring.[4]

  • Optimize Acid Catalysis:

    • Screen Different Acids: If a standard Brønsted acid like TFA is not effective, consider screening other acids, including Lewis acids like BF₃·OEt₂ or superacids for particularly unreactive substrates.[13][18]

    • Vary Catalyst Loading: Systematically vary the molar equivalents of the acid catalyst to find the optimal concentration.

  • Consider a Two-Step Procedure: In some cases, pre-forming the Schiff base intermediate before adding the acid catalyst for the cyclization step can improve yields.[4]

  • Address Aldehyde Instability: If you suspect that your aldehyde is unstable under the reaction conditions (e.g., prone to polymerization), consider using a more stable precursor, such as an acetal, which will generate the aldehyde in situ.[19]

  • Prevent Product Degradation: Tetrahydroisoquinolines can be susceptible to air oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this side reaction.

Experimental Protocols

The following are generalized protocols for achieving either kinetic or thermodynamic control in the Pictet-Spengler synthesis of a substituted tetrahydroisoquinoline. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: Favoring the 6-Substituted (Para) Isomer (Thermodynamic Control)

Objective: To synthesize the thermodynamically more stable 6-substituted tetrahydroisoquinoline.

Materials:

  • Meta-substituted β-phenethylamine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • To a solution of the meta-substituted β-phenethylamine in the chosen solvent, add the aldehyde at room temperature.

  • Slowly add trifluoroacetic acid to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction may require several hours to reach equilibrium.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Favoring the 8-Substituted (Ortho) Isomer (Kinetic Control)

Objective: To synthesize the kinetically favored 8-substituted tetrahydroisoquinoline.

Materials:

  • Meta-substituted β-phenethylamine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) (1.1 eq) or a suitable Lewis acid

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the meta-substituted β-phenethylamine in DCM and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the aldehyde to the cooled solution.

  • Slowly add the acid catalyst dropwise, maintaining the low temperature.

  • Stir the reaction at -78 °C and carefully monitor its progress by TLC or LC-MS. It is crucial to stop the reaction as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.

  • Quench the reaction at low temperature by adding a pre-cooled saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude product immediately by column chromatography.

Analytical Characterization of Regioisomers

Distinguishing between the 6- and 8-substituted regioisomers is crucial for confirming the success of your regioselective synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for differentiating between the two isomers. The aromatic protons will exhibit distinct splitting patterns and chemical shifts depending on their substitution pattern. 2D NMR techniques such as NOESY can also be used to establish through-space correlations that can help in assigning the structure.

  • X-ray Crystallography: If a suitable crystal of the product can be obtained, X-ray crystallography provides unambiguous structural determination.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can often separate the two regioisomers, and the mass spectrum will confirm their identity.[21]

By understanding the fundamental principles of kinetic versus thermodynamic control and systematically optimizing the reaction parameters, you can effectively control the regioselectivity of the Pictet-Spengler reaction and efficiently synthesize your desired substituted tetrahydroisoquinoline targets.

References

  • Chen, M., et al. (2001). Regioselectivity of Pictet–Spengler cyclization: synthesis of halotetrahydroisoquinolines. Tetrahedron Letters, 42(45), 8129-8131. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • ResearchGate. (2021). Ortho/Para Ratios in the Pictet−Spengler Cyclization of 10. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link]

  • Dostert, P., et al. (1990). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 35-47. [Link]

  • Pesnot, T., et al. (2011). Phosphate-catalysed Pictet–Spengler reaction of dopamine and 4-hydroxyphenylacetaldehyde. Tetrahedron Letters, 52(42), 5434-5437. [Link]

  • Zhao, X.-T., et al. (2018). Cysteine Catalyzed Pictet-Spengler Reaction: a Convenient and Mild Method for Synthesis of Spiroindolones. Scientific Reports, 8(1), 1-8. [Link]

  • Li, J., et al. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism via Crystallization-induced Diastereomer Transformations. ChemRxiv. [Link]

  • Digital Commons@DePaul. (2017). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Larghi, E. L., & Kaufman, T. S. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(1), 108. [Link]

  • Scharf, M. J., & List, B. (2014). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 136(5), 1886-1889. [Link]

  • ResearchGate. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. [Link]

  • SciSpace. (2010). Cis-Selectivity in the Pictet-Spengler Reaction and Studies Towards the Synthesis of Indole Alkaloids. [Link]

  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • MDPI. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(34), 10558-10559. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • ResearchGate. (2020). Mechanism and Origins of Selectivity in the Enantioselective oxa-Pictet-Spengler Reaction: A Cooperative Catalytic Complex from a Hydrogen Bond Donor and Chiral Phosphoric Acid. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • Gmeiner, P., et al. (2010). Bis-tetrahydroisoquinoline derivatives: structure analysis of the three stereoisomers of 1,1'-(propane-1,3-diyl)-bis-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline). European Journal of Medicinal Chemistry, 45(7), 3240-3244. [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]

  • The Pictet-Spengler Reaction. (n.d.). [Link]

  • ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]

  • Sci-Hub. (2001). ChemInform Abstract: Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines. [Link]

  • IJSTR. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid by Column Chromatography

Welcome to the dedicated technical support guide for the purification of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. Drawing from extensive field experience and established chromatographic principles, this guide provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationships behind the observed problems and providing actionable solutions.

Question 1: My compound is streaking severely on the TLC plate and giving broad, tailing peaks during column chromatography. What is happening and how can I fix it?

Answer:

This is the most common issue encountered with this class of compounds. The severe peak tailing is a direct result of the interaction between the carboxylic acid moiety of your molecule and the stationary phase.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The carboxylic acid on your molecule can deprotonate and form a carboxylate anion. This charged species interacts very strongly and often irreversibly with the polar silanol groups, leading to a slow, uneven elution that manifests as streaking or tailing.

  • Solution: The key is to suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase.

    • Protocol: Add 0.5% to 2% acetic acid or formic acid to your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

    • Mechanism: The added acid increases the proton concentration in the mobile phase, shifting the equilibrium of your compound towards its neutral, protonated form according to Le Châtelier's principle. The neutral molecule has a much weaker, more predictable interaction with the silica gel, resulting in sharper, more symmetrical peaks.[1][2]

Question 2: I've added acid to my mobile phase, but my compound is still not eluting from the column. It seems to be stuck at the origin.

Answer:

This indicates that the mobile phase is not polar enough to displace your highly polar compound from the silica gel. 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a polar molecule, and a simple non-polar/moderately polar solvent system may not be sufficient.[3]

  • Causality: The principle of "like dissolves like" is fundamental in chromatography. A polar compound requires a polar mobile phase to be effectively carried through the polar stationary phase.[1][4] If the eluent is too non-polar, the compound's affinity for the silica will far outweigh its solubility in the mobile phase.

  • Solution: You need to increase the elution strength of your mobile phase.

    • Increase the Polar Component: If you are using a Hexane/Ethyl Acetate system, gradually increase the proportion of ethyl acetate.

    • Introduce a Stronger Solvent: If 100% ethyl acetate is insufficient, begin introducing a more polar solvent like methanol. A common gradient is to start with Dichloromethane (DCM) and gradually add Methanol (e.g., starting with 100% DCM and progressing to 95:5 DCM/Methanol). Remember to maintain the small percentage of acid in your new solvent system.

    • Reverse-Phase Chromatography: If the compound is exceptionally polar and still difficult to elute from silica, consider switching to reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile).[3][5]

Question 3: My column has successfully separated my product from most impurities, but one impurity is co-eluting with it. How can I improve the separation?

Answer:

Poor separation, or low resolution, between two compounds means their affinities for the stationary phase are too similar in the chosen solvent system. To resolve them, you must alter the selectivity of the chromatographic system.

  • Causality: Selectivity is the ability of the chromatographic system to distinguish between different analytes. It is influenced by the specific chemical interactions (e.g., hydrogen bonding, dipole-dipole) between the analytes, the stationary phase, and the mobile phase.

  • Solutions:

    • Change Solvent System: This is the most effective approach. If you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol or a Toluene/Acetone system. Different solvents will have different interactions with your compound and the impurity, which can often dramatically change their relative retention times and improve separation.[4]

    • Optimize the Gradient: If you are running a gradient elution, make it shallower. A slower, more gradual increase in the polar component of the mobile phase will give the compounds more time to interact with the stationary phase, which can enhance separation.[6]

    • Use Finer Silica: Switching to a smaller particle size silica gel (e.g., from 40-63 µm to 25-40 µm) increases the surface area and the number of theoretical plates in your column, which can lead to better resolution. However, this will also increase the backpressure.

Question 4: After running the column, I have very low recovery of my compound. Where did it go?

Answer:

Low mass recovery is a frustrating issue that typically points to either irreversible adsorption on the column or decomposition.[3]

  • Causality & Solutions:

    • Irreversible Adsorption: Even with an acidic modifier, some of the carboxylic acid may still bind irreversibly to the silica. To mitigate this, you can "deactivate" the silica. Before loading your sample, flush the packed column with 2-3 column volumes of the acidic mobile phase. This pre-saturates the active sites on the silica, reducing the chance of your compound binding permanently.[6]

    • Compound Instability: The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[7][8] To test for this, dissolve a small amount of your crude material in your chosen eluent and add a pinch of silica gel. Stir for a few hours and monitor the mixture by TLC. If new spots appear, your compound is likely degrading on the silica. In this case, you may need to use a deactivated or neutral stationary phase like neutral alumina, or consider an alternative purification method such as recrystallization or preparative HPLC.[8]

    • Dilute Fractions: It's possible the compound did elute, but the fractions are too dilute to be detected by TLC.[3] Try combining and concentrating the fractions where you expected to see your product and re-analyzing by TLC.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the setup and execution of the column chromatography for this specific compound.

What is the recommended stationary phase?

For initial trials, standard flash-grade silica gel with a particle size of 40-63 µm is the most cost-effective and widely used stationary phase. Its slightly acidic nature is well-suited for purifying acidic compounds like enoic acids, provided the mobile phase is correctly modified.[9]

How do I properly develop a mobile phase using TLC?

Mobile phase development is crucial for a successful separation. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.35 .

  • Step-by-Step Protocol:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the mixture onto a silica gel TLC plate.

    • Begin with a relatively non-polar eluent system, such as 80:20 Hexane/Ethyl Acetate containing 1% acetic acid.

    • Run the TLC plate and visualize the spots under a UV lamp.

    • If the desired compound's spot has not moved far from the baseline (low Rf), increase the polarity of the eluent (e.g., 60:40 Hexane/Ethyl Acetate with 1% acetic acid).

    • Repeat this process, systematically increasing the polarity until the Rf of your target compound is in the optimal 0.2-0.35 range. This ensures the compound will elute from the column in a reasonable number of column volumes.

Solvent System (Hexane:EtOAc + 1% AcOH) Observed Rf of Target Compound Interpretation & Next Step
90:100.05Too non-polar. Compound is stuck. Increase polarity.
70:300.25Good. This is a suitable starting point for the column.
50:500.60Too polar. Compound will elute too quickly with poor separation. Decrease polarity.
30:700.85Much too polar. Compound is in the solvent front. Decrease polarity significantly.
What is the best way to load my sample onto the column?

For the best resolution, dry loading is highly recommended, especially if your crude material is not readily soluble in the mobile phase.[6][10]

  • Dry Loading Protocol:

    • Dissolve your crude material in a minimal amount of a volatile solvent (like DCM, acetone, or methanol).

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

    • Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Gently pour this silica-adsorbed sample onto the top of your packed column.

    • Carefully add a thin layer of sand on top to prevent disturbance of the sample layer when you add the eluent.[10]

  • Wet Loading: If your compound is very soluble in the mobile phase, you can dissolve it in the absolute minimum amount of eluent and carefully pipette it directly onto the top of the column. This method is faster but risks broadening the initial sample band, which can decrease resolution.

III. Experimental Workflow & Troubleshooting Diagrams

To provide a clear visual guide, the following diagrams illustrate the standard workflow for purification and a decision tree for troubleshooting common problems.

Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.25) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase (Apply Gentle Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Characterize 9. Characterize Pure Product (NMR, MS, etc.) Evaporate->Characterize

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

G Start Problem Observed Tailing Streaking / Tailing? Start->Tailing NoElution No Elution? Start->NoElution PoorSep Poor Separation? Start->PoorSep LowRec Low Recovery? Start->LowRec Tailing->NoElution No AddAcid Solution: Add 0.5-2% Acetic Acid to Mobile Phase Tailing->AddAcid Yes NoElution->PoorSep No IncPolarity Solution: Increase Mobile Phase Polarity (e.g., add MeOH) NoElution->IncPolarity Yes PoorSep->LowRec No ChangeSolvent Solution: Change Solvent System (e.g., DCM/MeOH) PoorSep->ChangeSolvent Yes CheckDecomp Solution: - Check for Decomposition - Pre-treat Silica LowRec->CheckDecomp Yes

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • Chemistry For Everyone. (2023). How To Choose Mobile Phase For Column Chromatography? Available from: [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Hawach Scientific. (2023). Several Problems of Flash Column Chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Available from: [Link]

  • Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Available from: [Link]

  • Restek. Troubleshooting Guide. Available from: [Link]

  • El-Shourbagy, M. A., & El-Ashry, S. M. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Available from: [Link]

  • Nagy, V., Agócs, A., Deli, J., & Csvan, M. (2009). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Phytochemical Analysis, 20(3), 236-241. Available from: [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. Available from: [Link]

  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important chiral building block. The synthesis, typically achieved via a Pictet-Spengler reaction with a phenylalanine derivative, is robust but susceptible to the formation of several challenging byproducts.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common experimental issues, ensuring higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is incomplete, and I'm recovering a significant amount of starting material (N-formyl-L-phenylalanine). What is causing the poor conversion?

Answer: Incomplete cyclization is a common issue in the Pictet-Spengler reaction, which is driven by the formation of an electrophilic iminium ion that is then attacked by the phenyl ring.[3] Several factors can hinder this process.

Probable Causes & Solutions:

  • Insufficient Acid Catalyst: The reaction requires a strong acid catalyst (e.g., sulfuric acid, hydrobromic acid) to protonate the intermediate Schiff base, forming the highly electrophilic N-acyliminium ion necessary for cyclization.[3][4]

    • Solution: Ensure the correct molar equivalents of the acid catalyst are used. If using a weaker acid, consider switching to a stronger one like sulfuric acid or using superacid conditions for less activated substrates.[5]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in impractically slow reaction rates.

    • Solution: The reaction is typically performed at elevated temperatures, often between 50-80°C.[4] If conversion is low, consider incrementally increasing the temperature while monitoring for the appearance of degradation byproducts via TLC or LC-MS.

  • Poor Quality of Formaldehyde Source: Formaldehyde can exist in various forms (formalin, paraformaldehyde). Paraformaldehyde must be effectively depolymerized to monomeric formaldehyde to participate in the reaction.

    • Solution: Use a fresh, high-quality source of formaldehyde or paraformaldehyde. When using paraformaldehyde, ensure the reaction conditions (temperature and acid concentration) are sufficient to cause its depolymerization.

  • Water Content: Excessive water in the reaction mixture can hydrolyze the iminium ion intermediate, shifting the equilibrium away from the cyclized product.

    • Solution: While some protocols use aqueous acid, ensure the total water content is controlled. Using aprotic media with a strong acid catalyst can sometimes lead to superior yields.[3]

FAQ 2: I'm observing a significant byproduct with a mass corresponding to the loss of CO₂. How can I prevent this decarboxylation?

Answer: Decarboxylation of the C3-carboxylic acid is a known side reaction for tetrahydroisoquinoline-3-carboxylic acids, leading to the formation of 2-formyl-1,2,3,4-tetrahydroisoquinoline. This is particularly prevalent under harsh thermal or acidic conditions.

Probable Causes & Solutions:

  • Excessive Heat or Prolonged Reaction Time: The stability of the carboxylic acid decreases at high temperatures.

    • Solution: Optimize the reaction temperature and time. Aim for the lowest temperature that provides a reasonable reaction rate (e.g., 50-80°C).[4] Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid over-exposure to heat.

  • Strongly Acidic Conditions: While acid is necessary, overly harsh conditions can promote protonation and subsequent elimination of CO₂.

    • Solution: Use the minimum effective concentration of the acid catalyst. While mineral acids like H₂SO₄ are effective, milder acids like trifluoroacetic acid (TFA) might be considered, although this could impact reaction rates.[6]

  • Oxidative Decarboxylation: In some cases, particularly with phenolic substrates, decarboxylation can be an oxidative process.[7] While the target molecule lacks a phenol, trace metals or air could potentially facilitate a similar pathway.

    • Solution: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.

The following diagram illustrates the desired reaction pathway versus the decarboxylation side reaction.

Byproduct_Formation SM N-Formyl-L-Phenylalanine + Formaldehyde Intermediate N-Acyliminium Ion Intermediate SM->Intermediate  Acid Catalyst (H+) Product Desired Product (2-Formyl-1,2,3,4-tetrahydroisoquinoline -3-carboxylic acid) Intermediate->Product Electrophilic Aromatic Substitution (Cyclization) Byproduct Decarboxylation Byproduct (2-Formyl-1,2,3,4-tetrahydroisoquinoline) Product->Byproduct Excess Heat / Time Strong Acid

Caption: Reaction pathways for synthesis and byproduct formation.

FAQ 3: My product's optical purity is low. What causes this racemization and how can I maintain stereochemical integrity?

Answer: The starting material, L-phenylalanine, is chiral. The stereocenter at the C3 position of the product is susceptible to racemization (epimerization) because the C3 proton can be abstracted under certain conditions, leading to a planar enolate-like intermediate which can be re-protonated from either face.

Probable Causes & Solutions:

  • High Temperature and Strong Acid: This combination is the primary driver of racemization. The acidic conditions can facilitate the removal of the α-proton to the carboxyl group.

    • Solution: The most effective strategy is to run the reaction at a lower temperature. A patent for a similar synthesis specifies a preferred range of 50-80°C to minimize racemization.[4] Reducing the reaction time also limits the product's exposure to these harsh conditions.

  • Prolonged Exposure to Basic Conditions During Workup: If the workup involves a basic extraction, prolonged exposure to strong base can also cause epimerization.

    • Solution: If performing a pH-swing extraction, use a mild base like sodium bicarbonate and minimize the time the product spends in the basic aqueous phase. Perform extractions at low temperatures (e.g., in an ice bath).

Table 1: Impact of Reaction Conditions on Yield and Optical Purity

ParameterConditionExpected Impact on YieldExpected Impact on Optical Purity (%ee)Rationale
Temperature Low (~50°C)Slower reaction, may be lowerHighMinimizes epimerization and decarboxylation.
High (>90°C)Faster reaction, potentially higherLowSignificantly increases the rate of racemization and byproduct formation.[4]
Acid Strong (H₂SO₄)HighModerate to HighEffective catalyst, but can promote side reactions if not controlled.[4]
Weaker (TFA)ModeratePotentially HigherMilder conditions may better preserve stereochemistry.[6]
Reaction Time Short (3-6h)Dependent on temp.HighMinimizes exposure to harsh conditions.
Long (>12h)Higher conversionLowIncreased opportunity for epimerization and degradation.
FAQ 4: How can I effectively purify my crude product to remove both starting materials and byproducts?

Answer: The target compound is an N-formylated amino acid, making it amphiphilic with moderate polarity. Purification strategies should exploit the differences in polarity and acidity between the product and major impurities.

Recommended Purification Workflow:

Purification_Workflow start Crude Reaction Mixture quench 1. Quench & Neutralize (e.g., with aq. NaHCO₃) start->quench extract 2. pH-Based Extraction quench->extract precipitate 3. Acidify & Precipitate/Crystallize extract->precipitate check 4. Purity Check (TLC/LC-MS) precipitate->check column 5. Column Chromatography (if necessary) check->column Purity <98% end Pure Product check->end Purity >98% column->end

Caption: Step-by-step workflow for product purification.

Detailed Protocols:

Protocol 1: pH-Based Extraction & Crystallization

This method is highly effective for removing non-acidic byproducts like the decarboxylated species.

  • Neutralization: Carefully quench the acidic reaction mixture by pouring it over ice and slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Wash: Transfer the mixture to a separatory funnel and wash with an organic solvent like ethyl acetate or dichloromethane. The non-acidic byproducts (e.g., decarboxylated impurity) will move to the organic layer, while the deprotonated product remains in the aqueous layer. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl to a pH of ~2-3. The desired product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Silica Gel Column Chromatography

If impurities persist after crystallization, chromatography is necessary. The carboxylic acid can cause streaking on silica gel, which can be suppressed.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate is common. Crucially, add a small amount of acid (0.5-1% acetic acid or formic acid) to the mobile phase. This keeps the product's carboxylic acid group protonated, reducing its interaction with the silica and leading to sharper peaks.

  • Elution Profile:

    • Less polar byproducts (e.g., decarboxylated) will elute first with lower concentrations of methanol.

    • The desired product will elute next.

    • Highly polar impurities (e.g., unreacted N-formylphenylalanine) will elute last or remain on the baseline.

References

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Center for Biotechnology Information (PMC). [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Concerning the decarboxylation of 3-carboxysalsolinol. PubMed. [Link]

  • Process for producing n-formylamino acid and utilization thereof.
  • Epimerization of Peptide. (Source details not fully available, general peptide chemistry resource).
  • Synthesis of N-formyl-L-phenylalanine. PrepChem.com. [Link]

  • Synthesis of N-formyl-α-L-aspartyl-L-phenylalanine. PrepChem.com. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

  • Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. (Source details not fully available, academic text).
  • Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • m-Formyl Phenylalanine Synthesis. The Royal Society of Chemistry. [Link]

  • Electrochemistry of natural products. VI. Oxidative decarboxylation of some tetrahydroisoquinoline-1-carboxylic acids. (Journal article, specific source details not fully available).
  • N-Formyl-L-phenylalanine. PubChem, National Institutes of Health. [Link]

  • Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. (Source details not fully available, synthesis protocol).
  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I. ResearchGate. [Link]

  • Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (Journal article, specific source details not fully available).
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (Journal article, specific source details not fully available).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals encountering challenges during the scale-up of this important synthetic intermediate. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a valuable building block in medicinal chemistry, notably in the development of novel therapeutics.[1] Its synthesis typically involves a two-stage process: an acid-catalyzed Pictet-Spengler reaction to form the core tetrahydroisoquinoline (THIQ) structure, followed by N-formylation. While straightforward on a lab scale, scaling up this synthesis presents unique challenges related to reaction control, impurity profiles, and product isolation. This guide provides troubleshooting strategies to navigate these complexities effectively.

Core Synthesis Pathway

The synthesis route is generally a two-step process starting from a suitable phenylalanine precursor.

cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: N-Formylation Phenylalanine_Derivative Phenylalanine Derivative Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid (Tic) Phenylalanine_Derivative->Tic H+ Catalyst Formaldehyde Formaldehyde (or equivalent) Formaldehyde->Tic Tic_input Tic->Tic_input Formyl_Tic 2-Formyl-1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid Tic_input->Formyl_Tic Formylating_Agent Formylating Agent (e.g., Acetic Anhydride/Formic Acid) Formylating_Agent->Formyl_Tic

Caption: General two-step synthesis pathway.

Part 1: Troubleshooting the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline core.[2] However, its efficiency is highly dependent on reaction conditions, especially with substrates that have electron-withdrawing groups or are otherwise deactivated.[3]

FAQ 1: My Pictet-Spengler reaction is showing low yield and incomplete conversion. What are the likely causes and solutions?

This is a common issue when moving from small to large scale, often related to mass and heat transfer limitations or suboptimal catalytic activity.

Root Causes & Corrective Actions:

  • Insufficient Acid Strength or Concentration: The reaction proceeds via the formation of an electrophilic N-acyliminium ion, a step that is critically dependent on the acid catalyst.[4][5] For less reactive aromatic rings, traditional acids may not be sufficient.

    • Solution: Consider using stronger Brønsted acids or "superacids" to enhance the rate of cyclization.[3] Ensure homogenous mixing, as localized pH differences can stall the reaction on a larger scale.

  • Poor Temperature Control: The reaction can be sensitive to temperature. Insufficient heat may lead to slow kinetics, while excessive heat can promote side reactions and degradation.

    • Solution: Implement precise temperature control with a suitable reactor jacket. Perform reaction profiling studies (e.g., using in-situ IR or process mass spectrometry) to determine the optimal temperature range for your specific substrate and scale.

  • Substrate Reactivity: The electronic nature of the phenylalanine derivative is paramount. Electron-donating groups on the aromatic ring accelerate the reaction, whereas electron-withdrawing groups have the opposite effect.

    • Solution: If the substrate is inherently unreactive, a stronger catalytic system is the most viable solution. Modifying the substrate is often not an option in later-stage development.

Troubleshooting Decision Tree: Low Yield

Start Problem: Low Yield in Pictet-Spengler Reaction Check_Catalyst Is the acid catalyst strong enough for the substrate? Start->Check_Catalyst Increase_Acid Action: Screen stronger acids (e.g., TFA, MsOH, Superacids). Check_Catalyst->Increase_Acid No Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Increase_Acid->Check_Temp Optimize_Temp Action: Conduct temperature profiling (e.g., 40-80°C). Monitor for byproducts. Check_Temp->Optimize_Temp No Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Optimize_Temp->Check_Time Extend_Time Action: Extend reaction time with regular IPC (TLC/HPLC) to track conversion. Check_Time->Extend_Time No Success Yield Improved Check_Time->Success Yes Extend_Time->Success

Caption: Decision tree for low yield troubleshooting.

FAQ 2: I am observing significant impurity formation. How can I identify and mitigate these byproducts?

Side product formation can severely complicate purification and reduce overall yield.

Common Impurities & Mitigation Strategies:

  • Spiroindolenine Intermediate: A common mechanistic intermediate is a spiroindolenine, which can sometimes be isolated as a byproduct if its rearrangement to the final product is slow.[6]

    • Mitigation: Ensure sufficient acid strength and reaction time to promote the complete rearrangement to the desired tetrahydroisoquinoline.

  • Oxidation Products: The tetrahydroisoquinoline ring can be susceptible to oxidation, leading to the corresponding dihydroisoquinoline or isoquinoline species, especially at elevated temperatures or in the presence of air.

    • Mitigation: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Consider adding an antioxidant if the problem persists, though this adds a new purification challenge.

  • Racemization: If starting with an optically pure phenylalanine derivative, the acidic conditions and potential for reversible iminium ion formation can lead to racemization at the C3 position.[7]

    • Mitigation: Carefully control the reaction temperature and time. Screen for milder acid catalysts that can still promote cyclization efficiently. The degree of racemization should be quantified using chiral HPLC analysis of the product or a suitable derivative.[7]

FAQ 3: The work-up and isolation of the intermediate (Tic) is difficult, resulting in product loss. What is a robust procedure for a large scale?

The amphoteric nature of the amino acid product (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, or Tic) makes its isolation challenging.

Optimized Isolation Protocol:

  • Quench and Solvent Removal: After reaction completion, carefully quench the acid catalyst with a base (e.g., NaOH, K2CO3) to a neutral pH. If a volatile acid like TFA was used, it can be partially removed under reduced pressure.

  • Isoelectric Point Precipitation: The key to isolating an amino acid is to adjust the pH of the aqueous solution to its isoelectric point (pI). At the pI, the amino acid has a net-zero charge and minimum solubility, causing it to precipitate.

    • Procedure: Slowly add a dilute acid (e.g., 1M HCl) to the basic aqueous solution. Monitor the pH and watch for precipitation. The exact pI will need to be determined empirically but is typically in the range of pH 5-7.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a non-polar solvent (e.g., diethyl ether or hexanes) to remove organic-soluble impurities.

  • Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Part 2: Troubleshooting the N-Formylation Step

The formylation of the secondary amine of the Tic intermediate is generally efficient, but scale-up can introduce challenges related to selectivity and product handling.

FAQ 4: My N-formylation reaction is incomplete or shows signs of side reactions. How can I optimize this step?

Achieving complete and selective formylation is crucial for the final product's purity.

Root Causes & Corrective Actions:

  • Choice of Formylating Agent: The reactivity of the formylating agent is a key parameter.

    • Mixed Anhydride Method (Formic Acid/Acetic Anhydride): This is a common and potent method. However, on a large scale, the exothermic nature of mixing the reagents requires careful control. Over-addition of acetic anhydride can lead to acetylation byproducts.

    • Ethyl Formate: A milder alternative, but may require higher temperatures and longer reaction times, potentially leading to other degradation pathways.

    • Solution: For scale-up, the mixed anhydride method is often preferred for its efficiency. A controlled addition of acetic anhydride to a cooled solution of the Tic intermediate in formic acid is recommended.

  • Reaction with Carboxylic Acid: There is a potential for the carboxylic acid moiety to react, for instance, by forming a mixed anhydride with the formylating agent, which could lead to decarboxylation or other side reactions under harsh conditions.[8]

    • Solution: Use mild conditions and stoichiometric control. Typically, formylation of the amine is much faster than reactions at the carboxylic acid. Maintain a low to moderate temperature (e.g., 0°C to room temperature).

Data Summary: N-Formylation Reagents

Reagent SystemTypical ConditionsProsCons on Scale-Up
Formic Acid / Acetic Anhydride0°C to 25°C, 2-6 hHighly efficient, fast reactionExothermic, potential for over-acetylation
Ethyl FormateReflux, 12-24 hMilder, less exothermicSlower, requires higher temperatures
2,2,2-Trifluoroethyl formate25°C, 4-8 hClean, volatile byproductReagent cost
FAQ 5: What are the best practices for purifying and storing the final 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

The final product's stability and purity are critical for its downstream applications.

Purification and Storage:

  • Purification:

    • Recrystallization: This is the most effective and scalable method for purification. A suitable solvent system must be identified. Common choices include ethanol/water, isopropanol, or ethyl acetate/heptane mixtures. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at all temperatures.

    • Silica Gel Chromatography: While effective on a small scale, this is generally avoided for large-scale production due to cost and solvent waste. It should only be used if recrystallization fails to remove a critical impurity.

  • Stability and Storage:

    • The N-formyl group can be susceptible to hydrolysis under strongly acidic or basic conditions. The final product should be a stable, crystalline solid.

    • Recommended Storage: Store the final product in a well-sealed container at room temperature, protected from moisture and light. Long-term storage at reduced temperatures (2-8°C) is also advisable.

Overall Scale-Up Workflow

cluster_0 Phase 1: Pictet-Spengler cluster_1 Phase 2: N-Formylation A Raw Material QC (Phenylalanine Deriv.) B Reactor Charging & Inerting A->B C Acid Catalyst Addition (Controlled) B->C D Reaction & IPC (TLC/HPLC) C->D E Work-up & Isolation (pI Precipitation) D->E F Tic Intermediate QC E->F Intermediate G Formic Acid Slurry & Cooling F->G H Formylating Agent Addition (Controlled) G->H I Reaction & IPC H->I J Crystallization/ Purification I->J K Drying & Packaging J->K

Caption: High-level workflow for scale-up synthesis.

References
  • Benchchem. Troubleshooting Oxa-Pictet–Spengler reaction side reactions.
  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. ResearchGate.
  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
  • Various Authors. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic, 1) and its phosphonic analog TicP2. Various Sources.
  • D'Agostino, M., et al. The Pictet-Spengler Reaction Updates Its Habits. PubMed Central - NIH.
  • Grygorenko, O. O., et al. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv.
  • List, B., et al. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. PubMed Central.
  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
  • Patent Document. Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions.
  • Viveros-Ceballos, J. L., et al. (2021). New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). PubMed.
  • Viveros-Ceballos, J. L., et al. (2021). New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). ResearchGate.
  • National Institutes of Health (NIH). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
  • Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid.
  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed.

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Synthesis

Welcome to the technical support center for the synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable constrained phenylalanine analog. Our focus is to provide in-depth, actionable advice to address the central challenge in this synthesis: the prevention of racemization at the C-3 stereocenter.

Section 1: Understanding the Racemization Challenge (FAQs)

This section addresses the fundamental questions surrounding the loss of stereochemical integrity during the synthesis.

Q1: What is 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and why is its stereochemistry so important?

A1: 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a conformationally restricted analog of the amino acid phenylalanine. This structural constraint is highly valuable in medicinal chemistry for designing peptides and small molecules with improved potency, selectivity, and metabolic stability.[1][2] The molecule possesses a single chiral center at the C-3 position, derived from the α-carbon of the starting amino acid (typically L-phenylalanine). The biological activity of derivatives is often dependent on maintaining this specific (S)-configuration. Racemization, the conversion of a pure enantiomer into a 1:1 mixture of both (S) and (R) forms, results in a product that is therapeutically less effective or inactive and introduces significant purification challenges.[3][4]

Q2: What is the primary chemical mechanism responsible for racemization during this synthesis?

A2: The most common synthetic route to the tetrahydroisoquinoline core is the Pictet-Spengler reaction, which involves the acid-catalyzed condensation of a β-arylethylamine (like phenylalanine) with an aldehyde (typically formaldehyde).[5][6] The primary mechanism for racemization is the reversibility of the key C-C bond-forming step. Under harsh acidic conditions and elevated temperatures, the reaction can undergo a retro-Mannich (or retro-Pictet-Spengler) reaction, reopening the newly formed ring to generate an achiral N-acyliminium ion intermediate.[7] This intermediate can then re-cyclize without stereochemical preference, leading to a racemic product. The lability of the α-proton on the carboxylic acid group facilitates this process.

G cluster_0 Racemization via Reversible Pictet-Spengler S_Phe (S)-Phenylalanine Derivative Iminium Achiral N-Acyliminium Ion (Planar Intermediate) S_Phe->Iminium Pictet-Spengler (Forward Reaction) S_Product (S)-Tetrahydroisoquinoline (Desired Product) Iminium->S_Product Cyclization (Kinetically Favored) R_Product (R)-Tetrahydroisoquinoline (Racemized Product) Iminium->R_Product Cyclization (Non-selective) S_Product->Iminium Retro-Mannich Reaction (Thermodynamically Driven, High Temp/Strong Acid)

Caption: Mechanism of racemization during Pictet-Spengler reaction.

Q3: Which experimental parameters have the most significant impact on racemization?

A3: Three primary factors critically influence the degree of racemization:

  • Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for the retro-Pictet-Spengler reaction, promoting thermodynamic equilibration and thus racemization.[8] Reactions should be maintained at the lowest effective temperature.

  • Acidity (pH): While the reaction is acid-catalyzed, excessively strong acids or prolonged reaction times in acidic media can accelerate racemization. The choice of acid is critical.[5][9]

  • Basicity: During subsequent steps, such as N-formylation or ester hydrolysis, the use of strong bases can directly abstract the acidic α-proton at C-3, leading to epimerization.[10][11][12]

Section 2: Troubleshooting Guide for Low Enantiomeric Excess (e.e.)

Problem Statement: My synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid resulted in a low enantiomeric excess (<90% e.e.). What are the likely causes and how can I improve the stereochemical purity?

Cause #1: Harsh Pictet-Spengler Reaction Conditions
  • Explanation: The most frequent cause of racemization is the use of classical Pictet-Spengler conditions, such as refluxing in concentrated mineral acids (e.g., HCl). These conditions strongly favor the reversible retro-Mannich pathway.[5]

  • Solution & Optimization:

    • Lower the Temperature: Perform the cyclization at room temperature or even 0 °C. The reaction will be slower but significantly more stereoselective. The kinetically controlled reaction favors the desired cis-diastereomer (which corresponds to the retention of stereochemistry from L-phenylalanine).[5]

    • Change the Acid Catalyst: Replace strong mineral acids with trifluoroacetic acid (TFA) or use a Lewis acid like BF₃·OEt₂.[9][13] TFA is often sufficient to promote the reaction at lower temperatures without causing significant racemization.

    • Aprotic Solvents: Consider running the reaction in an aprotic solvent like dichloromethane (DCM). This can sometimes offer better control compared to protic solvents.

ParameterClassical Conditions (High Racemization Risk)Recommended Mild Conditions (Low Racemization Risk)
Acid Catalyst Concentrated HCl, H₂SO₄Trifluoroacetic Acid (TFA), BF₃·OEt₂
Temperature 80 - 100 °C (Reflux)0 - 25 °C
Solvent Aqueous, ProticDichloromethane (DCM), Acetonitrile
Expected Outcome Often <70% e.e.Typically >95% e.e.
Cause #2: Racemization During N-Formylation
  • Explanation: If N-formylation is performed after the cyclization, the choice of reagents is critical. Formylating agents that require a strong base (e.g., deprotonation with an alkoxide) can easily epimerize the adjacent C-3 stereocenter by abstracting the now-acidic α-proton.[12]

  • Solution & Optimization:

    • Use Mild Formylating Agents: Employ acetic formic anhydride or ethyl formate under neutral or mildly acidic conditions. Acetic formic anhydride can be generated in situ from formic acid and acetic anhydride and often requires no additional base.

    • Avoid Strong Bases: If a base is necessary, use a sterically hindered, non-nucleophilic base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) in minimal stoichiometric amounts.[12] Avoid smaller, stronger bases like triethylamine (TEA) if possible.

Cause #3: Racemization During Work-up or Purification
  • Explanation: The stereochemical integrity of your product can be compromised even after a successful reaction. Prolonged exposure to strongly acidic or basic conditions during aqueous work-up, or the use of reactive silica gel during column chromatography, can contribute to racemization.

  • Solution & Optimization:

    • Neutralize Carefully: After the reaction, carefully neutralize the mixture to a pH of ~6-7 before extraction. Avoid overshooting into strongly basic territory.

    • Buffer Chromatography: If column chromatography is required, consider using a buffered mobile phase or pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine (if compatible with your product's stability) to neutralize acidic sites.

    • Minimize Time: Perform work-up and purification steps as efficiently as possible to minimize the time the product spends in solution, especially at non-neutral pH.

Section 3: Proactive Strategies for Enantioselective Synthesis

For projects demanding the highest levels of enantiopurity, a proactive asymmetric approach is superior to optimizing a classical synthesis.

Q4: How can the Pictet-Spengler reaction itself be made asymmetric?

A4: Instead of relying on the inherent chirality of phenylalanine, which can be lost, you can guide the reaction using a chiral catalyst. Chiral Brønsted acids, such as those derived from BINOL phosphates (e.g., TRIP), can create a chiral environment around the N-acyliminium ion intermediate, directing the cyclization to favor one enantiomer.[13] This approach is powerful but requires careful catalyst selection and optimization.

Q5: What are the benefits of using a chiral auxiliary for this synthesis?

A5: A chiral auxiliary is a chiral molecule that is temporarily attached to your starting material to direct the stereochemical outcome of a reaction. After the key step, it is cleaved to reveal the desired enantiopure product. This is a robust and reliable strategy.[14][15]

  • Mechanism: For example, Ellman's tert-butylsulfinamide can be condensed with a phenylethylamine precursor. The sulfinyl group then directs the Pictet-Spengler cyclization with high diastereoselectivity.[14][15] Subsequent cleavage of the auxiliary yields the enantiopure tetrahydroisoquinoline.

  • Advantages: This method often provides very high diastereomeric excess (d.e.), which translates to high enantiomeric excess (e.e.) after cleavage. It is less sensitive to minor fluctuations in reaction conditions compared to some catalytic methods.

Chiral AuxiliaryApproachKey AdvantagesReference
Ellman's Auxiliary Forms a chiral sulfinamide that directs cyclization.High diastereoselectivity, commercially available, reliable cleavage.[14][15]
Oxazolidinone Forms a chiral oxazolidino ester for intramolecular cyclization.Excellent stereocontrol, well-established chemistry.[16]

Q6: Are there alternative asymmetric syntheses that avoid the classical Pictet-Spengler reaction?

A6: Yes, several modern catalytic methods can produce the tetrahydroisoquinoline core with high enantioselectivity. These include:

  • Catalytic Asymmetric Hydrogenation: The corresponding quinoline or dihydroisoquinoline can be asymmetrically hydrogenated using a chiral transition metal catalyst (e.g., Ru- or Ir-based).[17]

  • Phase-Transfer Catalysis: Asymmetric alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst can construct the core structure in a single step with excellent enantioselectivity.[18]

Caption: Overview of synthetic strategies for stereocontrol.

Section 4: Key Experimental Protocols

Protocol 1: Mild Pictet-Spengler Cyclization of L-Phenylalanine

This protocol is optimized to minimize racemization during the formation of the tetrahydroisoquinoline core.

  • Dissolution: Suspend L-Phenylalanine (1.0 equiv) in a mixture of water and formic acid (e.g., 5:1 v/v).

  • Aldehyde Addition: Add aqueous formaldehyde (37 wt. %, 1.1 equiv) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Note: The reaction is slow but stereospecific.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: N-Formylation using Acetic Formic Anhydride

This protocol avoids the use of strong bases, preserving the C-3 stereocenter.

  • Anhydride Formation: In a separate flask, cool acetic anhydride (1.5 equiv) to 0 °C. Slowly add formic acid (1.5 equiv) and stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for 1 hour.

  • Substrate Preparation: Suspend (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 equiv) in formic acid at room temperature.

  • Formylation: Slowly add the pre-formed acetic formic anhydride to the substrate suspension at room temperature.

  • Reaction: Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding it to ice water. The N-formylated product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

References

  • Kittredge, A. C., & Movassaghi, M. (2014). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Israel Journal of Chemistry, 54(4), 433-444. [Link][7]

  • ResearchGate. (2001). Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives. [Link][19]

  • Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications. [Link][14][15]

  • Alezra, V., Bonin, M., Micouin, L., & Husson, H.-P. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters, 42(11), 2111–2113. [Link][16]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link][5]

  • Vlieg, J., et al. (2013). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link][8]

  • Roos, M., et al. (2007). Prevention of amino acid racemization during guanidination--a prerequisite for measurement of protein digestibility by homoarginine labeling. Journal of Agricultural and Food Chemistry, 55(26), 10773-8. [Link][10]

  • Kosnik, M. A., & Kaufman, D. S. (2008). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta, 72(1), 105-117. [Link][11]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link][3]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link][6]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link][9]

  • Wang, Z., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9188–9193. [Link][17]

  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. [Link][2]

Sources

Optimization

Stability and degradation of "2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid" in solution

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (F-THIQ-3-COOH). This document is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (F-THIQ-3-COOH). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in solution. Given that specific stability data for this molecule is not extensively published, this guide is built upon foundational chemical principles governing its core structures: the N-formyl group and the tetrahydroisoquinoline (THIQ) scaffold. Our goal is to empower you to proactively assess and control the stability of F-THIQ-3-COOH in your specific experimental contexts.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses the fundamental chemical liabilities of F-THIQ-3-COOH. Understanding these principles is the first step toward designing robust experiments.

Q1: What are the most probable degradation pathways for F-THIQ-3-COOH in solution?

Based on its structure, F-THIQ-3-COOH has two primary points of vulnerability: the N-formyl group and the tetrahydroisoquinoline ring system.

  • Hydrolysis of the N-Formyl Group: The formyl group is an amide, which is susceptible to cleavage via hydrolysis, particularly under acidic or basic conditions.[1] This reaction would yield formic acid and the parent amine, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The rate of this hydrolysis is highly dependent on the pH of the solution.[2] In one study of a different N-formyl amide, the half-life in a pH 8 buffer was found to be just 6.4 hours, highlighting the potential for significant degradation in even mildly basic aqueous media.[3]

  • Oxidation of the Tetrahydroisoquinoline Ring: The THIQ scaffold is prone to oxidative rearomatization to form the more stable aromatic isoquinoline ring system.[4][5] This is a common transformation for this class of heterocycles.[6] The presence of atmospheric oxygen, trace metal ions, or exposure to light can catalyze this process.[7] This would result in the formation of 2-Formyl-isoquinoline-3-carboxylic acid.

G parent F-THIQ-3-COOH (Stable Compound) hydrolysis_product THIQ-3-COOH (Hydrolysis Product) parent->hydrolysis_product Pathway 1: Hydrolysis (H₂O, Acid/Base) oxidation_product 2-Formyl-isoquinoline-3-carboxylic acid (Oxidation Product) parent->oxidation_product Pathway 2: Oxidation (O₂, Light, Metal Ions)

Caption: Predicted degradation pathways of F-THIQ-3-COOH.

Q2: What are the critical factors that influence the stability of my compound in solution?

You must control several environmental factors to ensure the integrity of your F-THIQ-3-COOH solutions:

  • pH: This is arguably the most critical factor.[8] Acidic or basic conditions can significantly accelerate the hydrolysis of the N-formyl group.[2] The ideal pH for stability is likely near neutral, but this must be experimentally determined.

  • Solvent Choice: For long-term storage, consider using anhydrous aprotic organic solvents like DMSO or DMF, where the lack of water will prevent hydrolysis. If aqueous buffers are required for experiments, they should be freshly prepared.

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. Store stock solutions at -20°C or -80°C. For benchtop use, keep solutions on ice.

  • Light Exposure: Aromatic amines and related heterocyclic systems can be susceptible to photodegradation.[9][10] It is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Oxygen: The THIQ ring's susceptibility to oxidation means that dissolved oxygen can promote degradation.[4] For maximum stability in long-term storage, consider degassing aqueous buffers or overlaying the solution with an inert gas like argon or nitrogen.

Q3: What are the primary degradation products I should be looking for in my analysis?

When analyzing your samples, typically by HPLC, you should be vigilant for peaks corresponding to the two main predicted degradants. Understanding their properties relative to the parent compound is key for method development.

Compound NameDegradation PathwayExpected Polarity Change
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidHydrolysis More Polar
2-Formyl-isoquinoline-3-carboxylic acidOxidation Less Polar
Caption: Potential degradation products and their expected chromatographic behavior.
Section 2: Troubleshooting Guide - Diagnosing Experimental Issues

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Q: My compound's concentration is decreasing over time in my aqueous stock solution. What's happening?

A: This is a classic sign of hydrolysis of the N-formyl group. Aqueous environments, especially if not pH-controlled, provide the necessary reagent (water) for this degradation.

  • Immediate Action: Check the pH of your solution. If it is acidic or basic, this is likely accelerating the degradation.

  • Troubleshooting Steps:

    • Re-prepare the solution in a tightly controlled, non-nucleophilic buffer (e.g., HEPES, phosphate) at a pH between 6.0 and 7.5.

    • For storage, switch to an anhydrous aprotic solvent like DMSO. Prepare a high-concentration stock in DMSO and perform serial dilutions into your aqueous experimental buffer immediately before use.

    • Always store solutions frozen (-20°C or -80°C) and minimize freeze-thaw cycles.

Q: I see a new, unexpected peak in my HPLC/LC-MS analysis, especially after samples sit in the autosampler. What could it be?

A: This could be due to either hydrolysis or oxidation, especially if the autosampler is not refrigerated or is exposed to ambient light.

  • Troubleshooting Steps:

    • Identify the Degradant: Use LC-MS to get the mass of the new peak. The hydrolyzed product will have a mass of 177.19 g/mol , while the oxidized product will have a mass of 203.19 g/mol .

    • Control Autosampler Conditions: Set the autosampler temperature to 4°C. Use amber or foil-wrapped vials to protect from light.

    • Perform a Spike Test: If you can synthesize or acquire standards of the potential degradants, spiking them into your sample will confirm the identity of the unknown peak.

G start Inconsistent Results or Unexpected HPLC Peaks? check_storage Review Solution Prep & Storage Conditions start->check_storage improper_storage Improper Storage: - Wrong Solvent/pH - Temp/Light Exposure check_storage->improper_storage Yes check_runtime Assess Stability in Experimental Medium check_storage->check_runtime No forced_degradation Perform Forced Degradation Study (See Protocol 2) improper_storage->forced_degradation Identify Degradant runtime_instability Instability During Assay: Compound degrades over the experiment's duration. check_runtime->runtime_instability Yes runtime_instability->forced_degradation

Caption: Troubleshooting decision tree for instability issues.

Section 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your results, you must validate the stability of F-THIQ-3-COOH under your specific experimental conditions. The following protocols provide a framework for this assessment.

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: For long-term storage (>1 week), use anhydrous DMSO. For immediate use (<24 hours), you may use an appropriate aqueous buffer.

  • Preparation (DMSO Stock):

    • Weigh the F-THIQ-3-COOH powder in a tared vial.

    • Add anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes in amber, screw-cap vials to minimize freeze-thaw cycles.

  • Storage:

    • Flush aliquots with argon or nitrogen before capping to displace oxygen.

    • Store at -80°C for long-term stability.

    • For daily use, an aliquot can be stored at 4°C for a limited time, but stability at this temperature should be verified.

Protocol 2: A Practical Guide to Forced Degradation Studies

Forced degradation (or stress testing) is an essential study to deliberately degrade the compound and identify potential degradation products and pathways.[11][12] This is crucial for developing a stability-indicating analytical method.

  • Preparation: Prepare a 1 mg/mL solution of F-THIQ-3-COOH in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Expose the solution to the following conditions in separate, clearly labeled vials.[13] Include a control sample stored at 4°C in the dark.

Stress ConditionReagent / MethodTime Points for Analysis
Acid Hydrolysis Add 0.1 M HCl to the sample solution.2, 8, 24 hours
Base Hydrolysis Add 0.1 M NaOH to the sample solution.2, 8, 24 hours
Oxidation Add 3% Hydrogen Peroxide (H₂O₂) to the sample solution.2, 8, 24 hours
Thermal Stress Heat the sample solution at 60°C in a water bath.24, 48, 72 hours
Photolytic Stress Expose to direct, broad-spectrum light (ICH option 1/2).24, 48, 72 hours
  • Analysis: At each time point, neutralize the acid/base samples, then dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS.[14]

  • Objective: Aim for 5-20% degradation of the main compound.[11] If degradation is too rapid, reduce the stress duration or intensity. If it's too slow, increase them.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid (HCl) prep->acid base Base (NaOH) prep->base ox Oxidation (H₂O₂) prep->ox heat Thermal (60°C) prep->heat light Photolytic prep->light analyze Analyze by HPLC-UV / LC-MS at Time Points acid->analyze base->analyze ox->analyze heat->analyze light->analyze identify Identify Degradants & Pathways analyze->identify

Caption: Workflow for a forced degradation study.

Protocol 3: Stability Monitoring by RP-HPLC

A robust, stability-indicating HPLC method is required to separate the parent compound from its potential impurities and degradation products.[15][16]

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by a UV scan of the parent compound (likely around 254 nm and 280 nm).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks should be investigated by LC-MS to determine their mass. The hydrolyzed product should elute earlier (more polar), and the oxidized product should elute later (less polar) than the parent compound.

By implementing these protocols and understanding the underlying chemical principles, you can ensure the reliability and reproducibility of your experimental data when working with 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

References
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  • Huang, Z., et al. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. National Center for Biotechnology Information. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • MySkinRecipes. (n.d.). (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride. MySkinRecipes. Available at: [Link]

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Troubleshooting

Technical Support Center: Alternative Dehydrating Agents for the Bischler-Napieralski Reaction

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting and utilizing alt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting and utilizing alternative dehydrating agents for this powerful cyclization reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the knowledge to optimize your reactions, overcome experimental hurdles, and achieve your synthetic targets with greater efficiency and success.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific problems you may encounter during your Bischler-Napieralski reactions, with a focus on issues related to the choice of dehydrating agent.

Issue 1: Low to No Product Yield

  • Question: My reaction is yielding very little or no desired 3,4-dihydroisoquinoline. What are the likely causes and how can I fix it?

  • Answer: Low or no yield in a Bischler-Napieralski reaction is a common frustration that can often be traced back to a few key factors:

    • Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If your β-arylethylamide substrate contains electron-withdrawing groups on the aromatic ring, the cyclization will be significantly hindered.[1] For such substrates, a stronger dehydrating agent is necessary.

      • Solution: For substrates lacking electron-donating groups, a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often more effective than POCl₃ alone.[2][3][4] The in situ formation of pyrophosphates creates a better leaving group, driving the reaction forward.[5]

    • Insufficiently Potent Dehydrating Agent: For less reactive substrates, standard conditions with POCl₃ may not be sufficient to drive the reaction to completion.

      • Solution: Consider switching to a more powerful dehydrating agent. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are excellent alternatives for more challenging cyclizations.[6] Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine is another powerful and milder option.[7][8]

    • Inappropriate Reaction Conditions: Temperature and reaction time are critical. Excessively high temperatures can lead to decomposition and tar formation, while insufficient heating will result in an incomplete reaction.[1]

      • Solution: Monitor your reaction by TLC or LC-MS. If starting material persists, consider incrementally increasing the temperature or prolonging the reaction time. For thermally sensitive substrates, milder reagents like the Tf₂O/2-chloropyridine system, which can be effective at lower temperatures, are highly recommended.[1][7]

Issue 2: Formation of a Styrene Side Product

  • Question: I am observing a significant amount of a styrene derivative as a byproduct. How can I suppress this side reaction?

  • Answer: The formation of a styrene byproduct is a classic side reaction in the Bischler-Napieralski cyclization, arising from a retro-Ritter reaction of the nitrilium ion intermediate.[3][5] This is particularly problematic when the resulting styrene is highly conjugated.[5]

    • Causality: The nitrilium ion, a key intermediate in one of the proposed mechanisms, can fragment into a nitrile and a carbocation, which then eliminates a proton to form the stable styrene derivative.

    • Solutions:

      • Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion, thus minimizing the formation of the styrene byproduct. However, this is only practical if the nitrile is readily available and not prohibitively expensive.[5]

      • Alternative Reagent: Employing oxalyl chloride can circumvent the formation of the nitrilium ion intermediate altogether. Instead, an N-acyliminium intermediate is formed, which is less prone to fragmentation.[5]

Issue 3: Substrate with Acid-Sensitive Functional Groups

  • Question: My starting material contains acid-labile protecting groups or other sensitive functionalities. How can I perform the Bischler-Napieralski reaction without causing decomposition?

  • Answer: The strongly acidic conditions of traditional Bischler-Napieralski reagents like POCl₃, P₂O₅, and PPA are incompatible with many sensitive functional groups.[9]

    • Solution: The development of milder dehydrating agents has been a significant advancement. The use of triflic anhydride (Tf₂O) with a hindered base like 2-chloropyridine allows for the reaction to be carried out at much lower temperatures, often starting at -20°C and slowly warming to room temperature.[6][7] This method has been shown to be compatible with a wider range of functional groups.[7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the selection and application of alternative dehydrating agents in the Bischler-Napieralski reaction.

1. How do I choose the best dehydrating agent for my specific substrate?

The optimal dehydrating agent depends primarily on the electronic properties of your β-arylethylamide substrate.

  • Electron-Rich Aromatics: For substrates with electron-donating groups on the aromatic ring, standard reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) are usually sufficient.[3][6]

  • Electron-Deficient or Neutral Aromatics: For substrates lacking activating groups, more forceful conditions are required. A mixture of P₂O₅ in POCl₃, polyphosphoric acid (PPA), or Eaton's reagent should be considered.[2][3]

  • Acid-Sensitive Substrates: For molecules containing acid-labile functional groups, the milder Tf₂O/2-chloropyridine system is the preferred choice.[9]

2. What are the mechanistic differences when using various dehydrating agents?

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction, and the choice of reagent can influence which pathway is favored.[2][6]

  • Mechanism I (Dichlorophosphoryl Imine-Ester Intermediate): This pathway is often associated with reagents like POCl₃. The amide oxygen attacks the phosphorus center, leading to an intermediate that cyclizes before the elimination of the oxygen-containing group.[2]

  • Mechanism II (Nitrilium Ion Intermediate): Stronger dehydrating agents that favor the direct elimination of the amide oxygen can lead to the formation of a highly electrophilic nitrilium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring.[2]

The reaction conditions and the nature of the substrate and reagent collectively determine the predominant mechanism.[2]

3. Can microwave irradiation be used to improve the Bischler-Napieralski reaction?

Yes, microwave-assisted Bischler-Napieralski reactions have been shown to be effective, often leading to shorter reaction times and improved yields compared to conventional heating methods.[10][11] Microwave heating can efficiently promote the cyclization, and solvent-free conditions on a solid support like silica gel have also been reported.[10]

4. My product is a dihydroisoquinoline. How can I convert it to the fully aromatic isoquinoline?

The 3,4-dihydroisoquinoline product of the Bischler-Napieralski reaction can be readily aromatized to the corresponding isoquinoline.[6] This is typically achieved through oxidation using reagents such as palladium on carbon (Pd/C) at elevated temperatures, sulfur, or selenium.[12]

Comparative Overview of Dehydrating Agents

Dehydrating AgentTypical ConditionsAdvantagesDisadvantagesBest Suited For
Phosphoryl Chloride (POCl₃) Reflux in an inert solvent (e.g., toluene, acetonitrile)[5]Readily available, well-establishedCan be harsh, may require high temperatures, less effective for deactivated systemsElectron-rich β-arylethylamides
Phosphorus Pentoxide (P₂O₅) Often used in conjunction with POCl₃ or as PPA[2]Powerful dehydrating agentHighly hygroscopic, can be difficult to handleDeactivated or neutral β-arylethylamides
Polyphosphoric Acid (PPA) High temperatures (100-200 °C)[2]Strong acid and dehydrating agent, good for difficult cyclizationsViscous, can be difficult to stir and work upChallenging cyclizations with deactivated rings
Triflic Anhydride (Tf₂O) / 2-Chloropyridine Low temperatures (-20 °C to rt) in CH₂Cl₂[6][7]Mild conditions, high yields, broad substrate scope, tolerates sensitive functional groups[7]More expensive than traditional reagentsAcid-sensitive substrates, substrates prone to side reactions under harsh conditions
Oxalyl Chloride Forms an N-acyliminium intermediate[5]Avoids the nitrilium ion and the retro-Ritter side reaction[5]Less commonly used, may have a more limited substrate scopeSubstrates prone to styrene formation

Reaction Workflow and Mechanism

The following diagram illustrates the general workflow of a Bischler-Napieralski reaction and the key mechanistic intermediates.

Bischler_Napieralski_Workflow cluster_workflow Experimental Workflow cluster_mechanism General Mechanism Start β-Arylethylamide Reagent Add Dehydrating Agent & Solvent Start->Reagent Reaction Heat / Stir (Conventional or Microwave) Reagent->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 3,4-Dihydroisoquinoline Purification->Product Amide Amide Activation Activation by Dehydrating Agent Amide->Activation Intermediate Electrophilic Intermediate (e.g., Nitrilium Ion) Activation->Intermediate Cyclization Intramolecular Electrophilic Attack Intermediate->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Final_Product Product Deprotonation->Final_Product

Caption: General workflow and mechanistic steps of the Bischler-Napieralski reaction.

References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 10(16), 3485–3488. Available at: [Link]

  • Mechanism of the Bischler–Napieralski exocyclic and endocyclic dehydration products in the radiosynthesis of (R)-(-)-[6a-14C]apomorphine. ResearchGate. Available at: [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. Available at: [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. Available at: [Link]

  • Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube. Available at: [Link]

  • The first Bischler–Napieralski cyclization in a room temperature ionic liquid. ResearchGate. Available at: [Link]

  • Bischler-Napieralski Reaction. YouTube. Available at: [Link]

  • Bischler–Napieralski reaction. Grokipedia. Available at: [Link]

  • Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE. YouTube. Available at: [Link]

  • Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. ResearchGate. Available at: [Link]

  • A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues. Nature Communications, 12(1), 5321. Available at: [Link]

  • Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. Journal of combinatorial chemistry, 12(5), 721–730. Available at: [Link]

  • Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI. Available at: [Link]

  • Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Organic Letters, 23(8), 3136–3140. Available at: [Link]

  • Bischler–Napieralski Reaction. Maxbrain Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Bcl-2 Inhibitors: Profiling 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Against Established Agents

This guide provides a comprehensive comparison of a novel class of Bcl-2 inhibitors based on the 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold against well-characterized Bcl-2 inhibitors such as Vene...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel class of Bcl-2 inhibitors based on the 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold against well-characterized Bcl-2 inhibitors such as Venetoclax, Navitoclax, ABT-737, and Gossypol. We will delve into their mechanisms of action, selectivity profiles, and present supporting experimental data to offer researchers, scientists, and drug development professionals an objective overview of their performance.

The Central Role of Bcl-2 in Apoptosis and Cancer

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, acting as a fulcrum that balances pro-survival and pro-apoptotic signals within a cell. The family is broadly divided into three sub-groups: the anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1), the pro-apoptotic effector proteins (Bax and Bak), and the pro-apoptotic BH3-only proteins (e.g., Bim, Bid, Puma, Bad).

In healthy cells, the anti-apoptotic Bcl-2 proteins sequester the effector proteins Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane. This maintains mitochondrial integrity and prevents the release of pro-apoptotic factors like cytochrome c, thereby inhibiting apoptosis. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a common survival mechanism, rendering malignant cells resistant to conventional therapies that rely on inducing apoptosis. This makes the targeted inhibition of these anti-apoptotic proteins a highly attractive therapeutic strategy.

Mechanism of Action: The Rise of BH3 Mimetics

Bcl-2 inhibitors, often termed BH3 mimetics, are small molecules designed to mimic the action of the BH3-only proteins. These inhibitors bind with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members. This competitive binding displaces the pro-apoptotic effector proteins, Bax and Bak. Once liberated, Bax and Bak can oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This event is a point of no return in the apoptotic cascade, triggering the release of cytochrome c into the cytoplasm, which in turn activates caspases and orchestrates the systematic dismantling of the cell.

cluster_0 Mitochondrion cluster_1 Cytosol Bax_Bak Bax/Bak MOMP MOMP Bax_Bak->MOMP Oligomerization Cyto_c_mito Cytochrome c MOMP->Cyto_c_mito Release Cyto_c_cyto Cytochrome c Bcl2 Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) Bcl2->Bax_Bak Sequesters BH3_mimetics BH3 Mimetics (e.g., 2-Formyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid, Venetoclax) BH3_mimetics->Bcl2 Inhibits Caspases Caspase Activation Apoptosis Apoptosis Caspases->Apoptosis Cyto_c_cyto->Caspases Activates

Figure 1: Simplified signaling pathway of Bcl-2 inhibition by BH3 mimetics.

Comparative Analysis of Bcl-2 Inhibitors

The therapeutic efficacy and safety profile of a Bcl-2 inhibitor are largely dictated by its binding affinity and selectivity for the different anti-apoptotic family members. Here, we compare the novel 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid class of inhibitors with established agents.

InhibitorTarget(s)Binding Affinity (Ki/IC50)Key Characteristics & Cellular Activity
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Bcl-2, Mcl-1Lead compound Ki = 5.2 µM (Bcl-2)[1]Dual inhibitors with no significant binding to Bcl-xL. Active compounds induce apoptosis and caspase-3 activation in Jurkat cells.[1]
Venetoclax (ABT-199) Bcl-2Ki < 0.01 nM (Bcl-2)Highly selective for Bcl-2 over Bcl-xL and Mcl-1. Induces apoptosis in a wide range of hematological malignancies.
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-wKi ≤ 1 nM (Bcl-2), ≤ 0.5 nM (Bcl-xL)Orally bioavailable derivative of ABT-737. Potent dual inhibitor, but clinical use is limited by on-target thrombocytopenia due to Bcl-xL inhibition.[2]
ABT-737 Bcl-2, Bcl-xL, Bcl-wKi < 1 nM (Bcl-2), EC50 = 30.3 nM (Bcl-2)First-in-class BH3 mimetic. Not orally bioavailable. Potent but its activity can be limited by Mcl-1 expression.
Gossypol Pan-Bcl-2 familyKi = 0.5-0.6 µM (Bcl-xL), 0.2-0.3 mM (Bcl-2)Natural product with broad inhibitory activity against several anti-apoptotic members. Also reported to downregulate Bcl-2 mRNA expression.

A Closer Look at the 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Scaffold

Recent drug discovery efforts have identified derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a promising new class of Bcl-2 inhibitors. A study published in Bioorganic Chemistry detailed the development of a series of substituted derivatives based on this scaffold.[1]

The initial lead compound demonstrated a binding affinity (Ki) of 5.2 µM for the Bcl-2 protein.[1] Subsequent optimization led to the identification of active compounds with potent binding affinities for both Bcl-2 and Mcl-1, while notably showing minimal to no affinity for Bcl-xL.[1] This dual Bcl-2/Mcl-1 inhibitory profile is of significant interest, as Mcl-1 is a known resistance factor to Bcl-2 selective inhibitors like Venetoclax.

Furthermore, the study demonstrated that an active compound from this series, compound 11t, effectively induced apoptosis and the activation of caspase-3 in a dose-dependent manner in Jurkat cells, a human T lymphocyte cell line.[1] While specific data for the 2-formyl derivative was not detailed in the initial publication, the promising activity of this scaffold warrants further investigation into its structure-activity relationship and therapeutic potential.

Experimental Protocols for the Evaluation of Bcl-2 Inhibitors

To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro assays used to characterize and compare Bcl-2 inhibitors.

Fluorescence Polarization (FP) Assay for Bcl-2 Binding Affinity

This assay quantitatively measures the binding of an inhibitor to a Bcl-2 family protein by monitoring the displacement of a fluorescently labeled BH3 peptide.

cluster_0 Assay Principle cluster_1 Workflow Bcl2_FP Bcl-2 Protein Fluo_Peptide Fluorescent BH3 Peptide Bcl2_FP->Fluo_Peptide Binds Low_FP Low Polarization (Fast Rotation) Bcl2_FP->Low_FP Displaced Peptide High_FP High Polarization (Slow Rotation) Fluo_Peptide->High_FP Results in Inhibitor_FP Inhibitor Inhibitor_FP->Bcl2_FP Competes for Binding step1 1. Prepare Reagents: - Bcl-2 Protein - Fluorescent BH3 Peptide - Test Inhibitor Dilutions step2 2. Incubate Bcl-2 with Fluorescent Peptide step1->step2 step3 3. Add Test Inhibitor step2->step3 step4 4. Incubate to Reach Equilibrium step3->step4 step5 5. Measure Fluorescence Polarization step4->step5 step6 6. Calculate IC50/Ki step5->step6

Figure 2: Workflow for a competitive fluorescence polarization assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human Bcl-2 protein in a suitable assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

    • Prepare a stock solution of a fluorescently labeled BH3 peptide (e.g., FITC-labeled Bim BH3 peptide).

    • Prepare a serial dilution of the test inhibitor (e.g., 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) in the assay buffer.

  • Assay Setup:

    • In a 96-well black, low-binding microplate, add the Bcl-2 protein to a final concentration that yields a significant polarization signal with the fluorescent peptide.

    • Add the fluorescent BH3 peptide to a final concentration typically at or below its Kd for Bcl-2.

    • Add the serially diluted test inhibitor to the wells. Include wells with no inhibitor (positive control) and wells with no Bcl-2 protein (negative control).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent peptide.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a Bcl-2 inhibitor.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., Jurkat, HL-60) in a 96-well plate at a density that allows for logarithmic growth during the assay period.

    • Incubate the cells overnight to allow for attachment (for adherent cells).

  • Inhibitor Treatment:

    • Prepare serial dilutions of the Bcl-2 inhibitor in cell culture medium.

    • Treat the cells with the inhibitor dilutions and include vehicle-treated control wells.

    • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment:

    • Seed and treat cells with the Bcl-2 inhibitor as described in the MTT assay protocol.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition:

    • Add the Caspase-Glo® 3/7 reagent to each well of the 96-well plate.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from inhibitor-treated cells to that of vehicle-treated controls to determine the fold-increase in caspase activity.

Conclusion

The landscape of Bcl-2 targeted therapies is continually evolving, with a drive towards developing inhibitors with improved efficacy and selectivity profiles. The 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold represents a novel and promising class of dual Bcl-2/Mcl-1 inhibitors. This dual activity may offer an advantage in overcoming Mcl-1-mediated resistance, a significant challenge with highly selective Bcl-2 inhibitors. Further preclinical and clinical evaluation is necessary to fully elucidate the therapeutic potential of this new class of compounds. The experimental protocols provided in this guide offer a robust framework for the continued investigation and comparison of these and other emerging Bcl-2 inhibitors.

References

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry. [Link]

  • Gossypol inhibits the Bcl-2 mRNA expression in human prostate cancer cells, DU-145. Cancer Research. [Link]

  • Expression Profile of BCL-2, BCL-XL, and MCL-1 Predicts Pharmacological Response to the BCL-2 Selective Antagonist Venetoclax in Multiple Myeloma Models. Molecular Cancer Therapeutics. [Link]

  • Bcl-2 family inhibitors sensitize human cancer models to therapy. Cell Death & Disease. [Link]

  • Cytotoxic screening of putative inhibitors of Bcl-2 anti-apoptotic... ResearchGate. [Link]

  • Bcl-2-mediated control of TRAIL-induced apoptotic response in the non-small lung cancer cell line NCI-H460 is effective at late caspase processing steps. PLoS One. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • (A) Bcl-2 family dual-channel fluorescence polarization assay schematic... ResearchGate. [Link]

  • In vitro assays for evaluating BCL-2 activity a Cytochrome c release... ResearchGate. [Link]

  • Bcl-2 regulates amplification of caspase activation by cytochrome c. The EMBO Journal. [Link]

  • Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. International Journal of Molecular Sciences. [Link]

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Comparative

A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes

For Researchers, Scientists, and Drug Development Professionals The tetrahydroisoquinoline (THIQ) structural motif is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically act...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) structural motif is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1] Its synthesis is therefore of paramount importance in drug discovery and development. Among the myriad of synthetic strategies, the Pictet-Spengler and Bischler-Napieralski reactions stand out as two of the most established and powerful methods for constructing this privileged scaffold.[1] This guide provides an in-depth, objective comparison of these two seminal reactions, supported by mechanistic insights, experimental data, and detailed protocols to aid the modern researcher in selecting the optimal synthetic route.

At a Glance: Key Distinctions

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone.[1]β-arylethylamide.[1]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[1][2]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[1][3][4]
Initial Product 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[1]3,4-Dihydroisoquinoline (an imine).[1][3]
Subsequent Steps Often the final desired product.Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[1]
Reaction Conditions Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[1][5]Generally requires harsher, refluxing acidic conditions.[1][4]

Mechanistic Underpinnings: A Tale of Two Electrophiles

The fundamental difference between the Pictet-Spengler and Bischler-Napieralski reactions lies in the nature of the electrophilic species that undergoes the key intramolecular cyclization. The Pictet-Spengler reaction proceeds via a "softer" iminium ion, whereas the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion or a related intermediate.[1]

The Pictet-Spengler Reaction Pathway

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions to directly form a tetrahydroisoquinoline.[5][6] The reaction mechanism commences with the formation of an iminium ion from the amine and carbonyl compound. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium ion to form a spirocyclic intermediate. Subsequent deprotonation re-aromatizes the ring, yielding the final tetrahydroisoquinoline product.[5][7]

Pictet_Spengler cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium + Carbonyl, H⁺ Carbonyl Aldehyde/Ketone Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline Spirocycle->THIQ - H⁺

Pictet-Spengler Reaction Workflow

The reaction is particularly efficient with electron-rich aromatic rings, such as indoles or phenols, and can often proceed under mild conditions.[2][5] For less activated systems, stronger acids and higher temperatures may be necessary.[5]

The Bischler-Napieralski Reaction Pathway

First reported in 1893, the Bischler-Napieralski reaction is a method for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[4] This transformation is typically effected by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions.[3][4] The mechanism is believed to involve the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring.[3]

Bischler_Napieralski cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Initial & Final Products Amide β-Arylethylamide Nitrilium Nitrilium Ion Amide->Nitrilium + POCl₃, Δ DHIQ 3,4-Dihydroisoquinoline Nitrilium->DHIQ Intramolecular Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline DHIQ->THIQ + NaBH₄ (Reduction)

Bischler-Napieralski Reaction and Subsequent Reduction

The resulting 3,4-dihydroisoquinoline is an imine that must be subsequently reduced, typically with sodium borohydride, to afford the desired tetrahydroisoquinoline.[1][3] This two-step sequence generally requires more forcing conditions than the Pictet-Spengler reaction.

Head-to-Head Comparison: Field-Proven Insights

ConsiderationPictet-Spengler ReactionBischler-Napieralski ReactionSenior Application Scientist's Notes
Atom Economy Higher, as it is a condensation reaction with the loss of a small molecule (water).Lower, due to the use of a stoichiometric dehydrating agent and the need for a subsequent reduction step.The Pictet-Spengler is often a more "green" and efficient choice from an atom economy perspective.
Substrate Scope Broad, especially for electron-rich arylethylamines. Can be challenging for electron-deficient systems.[2][5]Also broad, and can be effective for systems where the Pictet-Spengler fails. The pre-formation of the amide can be advantageous for certain substrates.The Bischler-Napieralski can sometimes tolerate a wider range of functional groups on the acyl portion of the molecule.
Stereoselectivity If a chiral center is formed, diastereoselectivity can often be controlled by the choice of reactants and conditions. Asymmetric variants are well-established.[5]The initial cyclization does not typically generate a stereocenter at the 1-position. Asymmetric reduction of the resulting imine can provide enantiomerically enriched products.For direct asymmetric synthesis of 1-substituted THIQs, the asymmetric Pictet-Spengler is often the more direct route.
Reaction Conditions Can be performed under very mild, even physiological, conditions for activated substrates.[2]Generally requires harsher conditions (refluxing in strong acids/dehydrating agents).[4]The mildness of the Pictet-Spengler for certain substrates makes it highly valuable in the synthesis of sensitive or complex molecules.
Overall Yield Can be very high, often in a single step.The two-step sequence can lead to a lower overall yield.While individual step yields for the Bischler-Napieralski can be high, the cumulative yield of the two-step process should be considered.

Experimental Protocols

Representative Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Derivative

This protocol describes a general procedure for the synthesis of a 1-substituted-tetrahydro-β-carboline from tryptamine and an aldehyde.

Materials:

  • Tryptamine

  • Benzaldehyde

  • Glacial Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 5:10 mL).

  • To this solution, add the aldehyde (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until the cessation of gas evolution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tetrahydro-β-carboline.

Representative Bischler-Napieralski Synthesis and Subsequent Reduction

This protocol outlines a general procedure for the synthesis of a 1-substituted-3,4-dihydroisoquinoline followed by its reduction to the corresponding tetrahydroisoquinoline.

Part 1: Bischler-Napieralski Cyclization

Materials:

  • N-acetyl-β-phenylethylamine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To an oven-dried round-bottom flask, add the N-acyl-β-phenylethylamine (1.0 eq).

  • Add anhydrous DCM (e.g., 10 mL per gram of amide) and POCl₃ (e.g., 2-3 eq).

  • Fit the flask with a reflux condenser under a nitrogen atmosphere.

  • Heat the solution to reflux and maintain for the required time (typically 2-4 hours), monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully concentrate via rotary evaporation.

Part 2: Reduction to Tetrahydroisoquinoline

Materials:

  • Crude 3,4-dihydroisoquinoline from Part 1

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the crude residue from Part 1 in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (e.g., 1.5-2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final tetrahydroisoquinoline.[3]

Conclusion: Choosing the Right Tool for the Job

Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful and reliable methods for the synthesis of the tetrahydroisoquinoline core. The choice between them should be guided by the specific requirements of the target molecule and the overall synthetic strategy.

  • Choose the Pictet-Spengler reaction when:

    • A one-step synthesis of the tetrahydroisoquinoline is desired.

    • The β-arylethylamine is electron-rich, allowing for mild reaction conditions.

    • Direct control of stereochemistry at the 1-position is a primary concern.

  • Choose the Bischler-Napieralski reaction when:

    • The Pictet-Spengler reaction is sluggish or fails due to the electronic nature of the starting materials.

    • The desired substitution pattern is more readily accessible from a β-arylethylamide.

    • A two-step approach is acceptable, and the intermediate dihydroisoquinoline may be useful for other transformations.

By understanding the nuances of each reaction, researchers can make informed decisions to efficiently and effectively construct the valuable tetrahydroisoquinoline scaffold for applications in drug discovery and natural product synthesis.

References

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • J&K Scientific LLC. Pictet-Spengler Reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • Organic Syntheses. 1-Methylisoquinoline. [Link]

  • Grokipedia. Pictet–Spengler reaction. [Link]

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Validation

Comparative Efficacy of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Across Diverse Cancer Cell Lines: A Researcher's Guide

This guide provides a comprehensive technical overview of the potential anticancer efficacy of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. While direct experimental data on this specific compound is emergi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential anticancer efficacy of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. While direct experimental data on this specific compound is emerging, this document synthesizes information from structurally related tetrahydroisoquinoline (THIQ) derivatives to propose a framework for its evaluation and comparison with alternative therapeutic strategies. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction: The Therapeutic Promise of Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] In oncology, THIQ derivatives have garnered significant attention for their potent cytotoxic effects against various human cancer cell lines.[3][4] These compounds have been shown to interfere with critical cellular processes such as cell proliferation, apoptosis, and cell cycle progression, making them a promising avenue for the development of novel anticancer agents.[1][5] The subject of this guide, 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a proline analog. The unique constrained cyclic structure of proline and its analogs has been exploited to modulate protein structure and function, with implications for cancer therapy.[6][7]

Postulated Mechanism of Action: Targeting Key Cancer Pathways

Based on the established activities of similar THIQ derivatives, 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is hypothesized to exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis via Bcl-2 Family Inhibition

A significant body of research points to the ability of THIQ derivatives to induce programmed cell death, or apoptosis.[4][5] A study on substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives revealed their potent binding affinities to the anti-apoptotic proteins Bcl-2 and Mcl-1.[8] By inhibiting these proteins, the compound can trigger the intrinsic apoptotic pathway, leading to the activation of executioner caspases and subsequent cell death.[8] It is plausible that the 2-formyl substitution on the tetrahydroisoquinoline core could enhance this pro-apoptotic activity.

Disruption of the PI3K/Akt/mTOR Signaling Cascade

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.[9][10][11] Several small molecule inhibitors targeting key nodes of this pathway, including PI3K, Akt, and mTOR, have been developed as cancer therapeutics.[12] The structural features of THIQ derivatives suggest they may act as inhibitors within this pathway, potentially at the level of PI3K or Akt, thereby curbing uncontrolled cell proliferation.

Proposed Experimental Workflow for Efficacy Evaluation

To rigorously assess the anticancer potential of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a multi-faceted experimental approach is recommended. This workflow is designed to provide a comprehensive understanding of the compound's activity across a panel of representative cancer cell lines.

G cluster_0 In Vitro Efficacy Assessment A Cell Line Selection (e.g., MCF-7, A549, HCT116) B Cytotoxicity Screening (MTT Assay) A->B C Apoptosis Analysis (Annexin V/PI Staining) B->C H Determination of Therapeutic Index B->H D Cell Cycle Analysis (Flow Cytometry) C->D E Western Blot Analysis (Key Pathway Proteins) D->E F Comparison with Known THIQ Derivatives E->F G Comparison with Proline Analog Anticancer Agents E->G

Caption: Proposed experimental workflow for evaluating the anticancer efficacy of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid on various cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Methodology:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Comparative Analysis: Benchmarking Against Alternatives

A critical aspect of drug development is understanding how a novel compound performs relative to existing or alternative therapies.

Comparison with Other Tetrahydroisoquinoline Derivatives

Numerous THIQ derivatives have been reported with potent anticancer activities. A comparative analysis should be performed against well-characterized compounds from this class.

CompoundTarget Cancer Cell Line(s)Reported IC50 (µM)Primary Mechanism of ActionReference
Compound 11t (THIQ derivative) JurkatNot specified (induces apoptosis)Bcl-2/Mcl-1 Inhibition[8]
GM-3-121 (THIQ derivative) MCF-7, MDA-MB-231, Ishikawa0.43, 0.37, 0.01 (µg/mL)KRas Inhibition[2]
2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid To be determinedTo be determinedHypothesized: Apoptosis induction, PI3K/Akt inhibitionN/A
Comparison with Proline Analogs

As a proline analog, the compound's efficacy should also be contextualized within the broader landscape of proline metabolism inhibitors in cancer therapy. Proline metabolism is increasingly recognized as a key pathway supporting cancer cell proliferation and survival.[6][13]

Compound ClassRationale for Anticancer ActivityPotential Advantages
Proline Analogs (general) Interfere with proline metabolism, disrupt protein synthesis and redox balance.[6]Targeting a fundamental metabolic pathway may overcome resistance to other therapies.
4-Chloro-l-proline analogs Demonstrated cytotoxic effects on cancer cell lines.[14]Established precedent for proline analogs as anticancer agents.
2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Combines the features of a THIQ scaffold and a proline analog.Potential for a dual mechanism of action, leading to enhanced efficacy.

Visualizing the Molecular Pathways

The PI3K/Akt/mTOR Signaling Pathway

G RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 2-Formyl-THIQ-COOH (Hypothesized) Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition by 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

The Caspase-Dependent Apoptosis Pathway

G Bcl2 Bcl-2/Mcl-1 BaxBak Bax/Bak Bcl2->BaxBak CytochromeC Cytochrome c BaxBak->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor 2-Formyl-THIQ-COOH (Hypothesized) Inhibitor->Bcl2

Caption: The intrinsic apoptosis pathway and the hypothesized inhibitory action of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid on Bcl-2/Mcl-1.[15][16][17][18]

Conclusion and Future Directions

While further investigation is required, the existing literature on tetrahydroisoquinoline derivatives and proline analogs strongly supports the potential of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a novel anticancer agent. Its unique chemical structure suggests the possibility of a multi-targeted mechanism of action, potentially leading to enhanced efficacy and the ability to overcome certain forms of drug resistance.

Future research should focus on the synthesis and purification of this compound, followed by the comprehensive in vitro evaluation outlined in this guide. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic potential and establish a preliminary safety profile. The exploration of structure-activity relationships through the synthesis of related analogs could further optimize its anticancer properties, paving the way for a new class of targeted cancer therapies.

References

  • Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326–4341.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Future Oncology, 14(21), 2185–2201.
  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26.
  • Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587–1622.
  • Massacesi, M., Di Tomaso, E., & De-matteis, S. (2016). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Discovery, 6(4), 366–379.
  • Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR pathway inhibitors in cancer: a perspective on clinical progress. Current medicinal chemistry, 17(35), 4326–4341.
  • Gosset, P. (n.d.). Caspase-mediated apoptosis pathway. Retrieved from [Link]

  • Moghadam, G., Melagraki, G., Afantitis, A., & Sarli, V. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 23(10), 2533.
  • Kumar, A., & Singh, P. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present).
  • Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622.
  • ResearchGate. (n.d.). Caspase-dependent apoptosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Intrinsic pathway of caspase-dependent apoptosis. Retrieved from [Link]

  • D'Aniello, C., & Patriarca, E. J. (2020). Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities. Cancers, 12(10), 2975.
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  • D'Aniello, C., & Patriarca, E. J. (2020). The Janus-like role of proline metabolism in cancer. Trends in Molecular Medicine, 26(12), 1089-1100.
  • Wang, Y., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry, 27(14), 3045-3053.

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Comparative

The Alchemist's Guide to Chiral Tetrahydroisoquinolines: A Comparative Review of Enantioselective Synthesis Strategies

The tetrahydroisoquinoline (THIQ) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a broad spectrum of biological activities.[1][2][3] The prec...

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydroisoquinoline (THIQ) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a broad spectrum of biological activities.[1][2][3] The precise stereochemical control during their synthesis is often paramount to their therapeutic efficacy. This guide provides a comparative analysis of the principal modern strategies for the enantioselective synthesis of THIQs, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, compare the performance of different catalytic systems with supporting data, and provide exemplary experimental protocols to bridge theory with practice.

Asymmetric Reduction of Prochiral Precursors: A Workhorse Approach

One of the most direct and atom-economical routes to chiral THIQs involves the asymmetric reduction of prochiral 3,4-dihydroisoquinolines (DHIQs) or isoquinolines (IQs).[1][4][5][6] This strategy hinges on the use of chiral catalysts that can effectively differentiate between the two faces of the C=N bond during the hydride transfer process. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have proven to be exceptionally effective in this regard.[4][7]

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation employs molecular hydrogen as the reductant and is a highly efficient and clean method.

  • Iridium-Catalyzed Hydrogenation: Iridium complexes, often in combination with chiral phosphine ligands, are powerful catalysts for the asymmetric hydrogenation of both DHIQs and isoquinolinium salts.[4][8][9] Catalyst activation, for instance through the use of Brønsted acids or imides, can significantly enhance catalytic performance, which can otherwise be hampered by catalyst poisoning from the nitrogen heteroatom.[4]

  • Rhodium-Catalyzed Hydrogenation: Chiral rhodium complexes have also been successfully applied to the asymmetric hydrogenation of DHIQs, affording excellent yields and enantioselectivities.[4][10] The choice of chiral ligand, such as TsDPEN, is crucial for achieving high levels of stereocontrol.[4][10]

Asymmetric Transfer Hydrogenation (ATH)

ATH offers a practical alternative to hydrogenation, utilizing readily available hydrogen donors like formic acid, isopropanol, or Hantzsch esters.[4][11]

  • Ruthenium and Rhodium Catalysts in ATH: Ruthenium and rhodium complexes, particularly those bearing TsDPEN and its derivatives, are the most widely used catalysts for the ATH of DHIQs.[7][10][12][13] These reactions are often tolerant of a wide range of functional groups and can be performed under mild conditions.[9][12] A notable challenge has been the reduction of 1-aryl DHIQs lacking an ortho-substituent, which has been addressed by modifying the catalyst structure.[7][10][12][13]

Comparative Data: Asymmetric Reduction of 1-Methyl-3,4-dihydroisoquinoline

Catalyst SystemH₂ SourceSolventTemp (°C)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (S)-f-spiroPhosH₂ (50 atm)THF25>9998[4]
[Rh(NBD)₂]BF₄ / (R,R)-TsDPENH₂ (30 atm)MeOH309897[4][10]
RuCl₂HCOOH/Et₃NCH₂Cl₂289599[12][13]
[Cp*RhCl₂]₂ / (R)-CAMPYHCOOH/Et₃NH₂O409896[9]

Experimental Protocol: Asymmetric Transfer Hydrogenation of a 1-Aryl DHIQ

This protocol is adapted from the work of Wills and co-workers for the ATH of unhindered 1-aryl DHIQs.[7][10][12][13]

  • To a Schlenk tube are added the arene/Ru/TsDPEN catalyst (0.005 mmol, 1 mol%) and the 1-aryl-3,4-dihydroisoquinoline substrate (0.5 mmol).

  • The tube is evacuated and backfilled with nitrogen three times.

  • A solution of formic acid and triethylamine (5:2 molar ratio) in an appropriate solvent (e.g., acetonitrile, 2.5 mL) is added via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 h).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral tetrahydroisoquinoline.

Catalytic Cycle: Asymmetric Transfer Hydrogenation

ATH_Cycle Ru-H [Ru]-H (Active Catalyst) Intermediate [Ru]-H-DHIQ Complex Ru-H->Intermediate + DHIQ DHIQ Dihydroisoquinoline H-donor Hydrogen Donor (e.g., HCOOH) Product Chiral THIQ Ru-complex [Ru]-Complex Product->Ru-complex releases Ru-complex->Ru-H + H-donor - H-donor oxide Intermediate->Product Hydride Transfer

Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.

The Pictet-Spengler Reaction: A Classic Reimagined

The Pictet-Spengler reaction is a powerful cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a THIQ. The development of catalytic asymmetric variants has transformed this classic reaction into a highly effective tool for the enantioselective synthesis of THIQs.[14][15]

Chiral Brønsted Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as the catalysts of choice for the asymmetric Pictet-Spengler reaction.[16][17][18][19][20][21] These catalysts act as bifunctional reagents, activating the iminium ion intermediate for nucleophilic attack by the aromatic ring while controlling the stereochemistry of the cyclization through a well-organized hydrogen-bonding network.[17][19]

The reaction proceeds via the formation of an iminium ion from the condensation of the β-arylethylamine and the aldehyde. The chiral phosphate anion then forms a chiral ion pair with the iminium ion, directing the intramolecular electrophilic aromatic substitution to occur from one face, thus establishing the stereocenter.[17][19]

Comparative Data: Chiral Phosphoric Acid Catalyzed Pictet-Spengler Reaction

β-ArylethylamineAldehydeCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
TryptamineBenzaldehyde(R)-TRIP (10)Toluene-209290[22]
Dopamine derivativePhenylglyoxal(S)-STRIP (5)CH₂Cl₂258595[15]
HomoveratrylamineEthyl trifluoropyruvate(R)-CPA (10)CCl₄409196[20]

Experimental Protocol: Asymmetric Pictet-Spengler Reaction

This protocol is a general procedure based on the work of List and others.

  • To a flame-dried reaction vessel under an inert atmosphere are added the chiral phosphoric acid catalyst (e.g., 5-10 mol%) and a solvent (e.g., toluene or dichloromethane).

  • The β-arylethylamine (1.0 equiv) is added, and the mixture is stirred for a few minutes.

  • The aldehyde (1.1 equiv) is then added, and the reaction is stirred at the specified temperature until completion (monitored by TLC or LC-MS).

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydroisoquinoline.

Mechanism: CPA-Catalyzed Pictet-Spengler Reaction

PS_Mechanism cluster_0 Iminium Ion Formation cluster_1 Asymmetric Cyclization Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium + Aldehyde - H₂O Aldehyde Aldehyde IonPair Chiral Ion Pair [Iminium]⁺[CPA]⁻ Iminium->IonPair + CPA-H CPA Chiral Phosphoric Acid (CPA-H) Cyclization Intramolecular Electrophilic Aromatic Substitution IonPair->Cyclization Product Enantioenriched THIQ Cyclization->Product

Caption: Mechanism of the chiral phosphoric acid-catalyzed Pictet-Spengler reaction.

N-Acyliminium Ion Cyclizations: Building Complexity

The cyclization of N-acyliminium ions offers a versatile route to a variety of THIQ derivatives.[11][23][24] These reactive intermediates can be generated in situ from stable precursors and undergo intramolecular cyclization with a tethered nucleophile. The stereochemistry can be controlled through the use of chiral auxiliaries or catalysts. While not as broadly applied in a catalytic asymmetric fashion as the aforementioned methods, it remains a powerful tool, especially for the synthesis of complex alkaloids.[2][25]

Transition-Metal-Catalyzed Cycloadditions and Cascade Reactions

More recently, innovative approaches involving transition-metal-catalyzed cycloadditions and cascade reactions have emerged for the enantioselective synthesis of THIQs.

  • Palladium-Catalyzed Carboamination: This strategy involves the intramolecular reaction of an alkene with a tethered amine nucleophile and an aryl or vinyl halide, simultaneously forming a C-N and a C-C bond and a stereocenter.[26][27]

  • Iridium-Catalyzed Cascade Reactions: Iridium catalysts have been employed in elegant cascade reactions, such as an allylation/Pictet-Spengler cyclization sequence, to construct highly functionalized THIQs with multiple stereocenters in a single operation.[8][28]

  • Rhodium-Catalyzed [3+2] Cycloaddition: Chiral-at-metal rhodium complexes have been shown to catalyze the asymmetric [3+2] cycloaddition of azomethine imines with α,β-unsaturated compounds to afford C-1 substituted THIQs with high yields and excellent stereoselectivities.[29]

These methods, while sometimes requiring more specialized starting materials, offer unique opportunities for the rapid construction of complex THIQ architectures.

Comparative Analysis and Future Outlook

MethodKey AdvantagesKey Disadvantages
Asymmetric Hydrogenation High atom economy, clean reactions, high yields and ee's.Requires high-pressure hydrogen gas, potential for catalyst poisoning.
Asymmetric Transfer Hydrogenation Milder conditions, readily available hydrogen donors, broad substrate scope.Lower atom economy compared to hydrogenation, may require higher catalyst loadings.
Pictet-Spengler Reaction Convergent, builds complexity quickly, excellent for certain substitution patterns.Can be substrate-specific, may require strongly activating groups on the aromatic ring.
N-Acyliminium Ion Cyclization Access to diverse substitution patterns, useful for complex targets.Often requires stoichiometric chiral auxiliaries, fewer catalytic asymmetric examples.
Cascade/Cycloaddition Reactions Rapid increase in molecular complexity, formation of multiple bonds and stereocenters in one pot.Can require more complex starting materials and catalyst systems.

The enantioselective synthesis of tetrahydroisoquinolines is a mature yet continually evolving field. While asymmetric reduction and the Pictet-Spengler reaction remain the cornerstones of this area, the development of novel catalytic systems and cascade reactions continues to push the boundaries of efficiency and complexity. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. Future research will likely focus on the development of more sustainable and economical catalysts, the expansion of substrate scope for cascade reactions, and the application of these methods to the synthesis of increasingly complex and medicinally relevant THIQ alkaloids.

References

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  • Kim, A., et al. (2022). Organocatalytic Atroposelective Synthesis of Isoquinolines via Dynamic Kinetic Resolution. Organic Letters, 24(4), 957-962. [Link]

  • Hu, W., et al. (2018). Enantioselective synthesis of tetrahydroisoquinoline derivatives via chiral-at-metal rhodium complex catalyzed [3+2] cycloaddition. Chemical Communications, 54(44), 5642-5645. [Link]

  • Xu, X., et al. (2021). Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones Containing Quaternary Stereocenters. The Journal of Organic Chemistry, 86(9), 6537-6546. [Link]

  • Xu, X., et al. (2022). Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet-Spengler Reactions for Construction of Polycyclic Indoles Containing Spiro Quaternary Stereocenters. Organic Letters, 24(8), 1727-1731. [Link]

  • Xu, X., et al. (2022). Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spiro Quaternary Stereocenters. Organic Letters, 24(8), 1727-1731. [Link]

  • Mori, K., et al. (2025). Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3-Substituted Tetrahydro-β-Carbolines. Organic Letters. [Link]

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  • Li, H. Y., et al. (2014). A convergent rhodium-catalysed asymmetric synthesis of tetrahydroquinolines. Chemical Communications, 50(72), 10222-10224. [Link]

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  • Padwa, A., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 22(11), 1888. [Link]

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Validation

A Comparative Guide to Purity Validation of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid by HPLC and NMR

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a fundamental pilla...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (FTCA) is a heterocyclic building block whose rigid scaffold is of significant interest in medicinal chemistry for the synthesis of complex therapeutic agents.[1][2] The presence of impurities, even in minute quantities, can have profound consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API).

Therefore, the rigorous validation of FTCA's purity is an indispensable step. This guide provides an in-depth, comparative analysis of two paramount analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare the strengths and limitations of each method, empowering researchers to select the most appropriate strategy for their analytical needs.

Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolution, sensitivity, and reproducibility.[3] For a molecule like FTCA, which contains both a carboxylic acid and aromatic functionalities, a reverse-phase HPLC (RP-HPLC) method is the logical choice for separating the main component from potential process-related impurities or degradation products.

The Causality Behind HPLC Method Design

The development of a robust and reliable HPLC method is a science-driven process. Each parameter is selected to ensure the analytical procedure is fit for its intended purpose, a core principle of method validation.[4][5]

  • Column Chemistry : A C18 (octadecylsilane) column is the preferred stationary phase. Its nonpolar nature provides effective retention for the moderately polar FTCA molecule via hydrophobic interactions with the tetrahydroisoquinoline ring system.

  • Mobile Phase Composition : The mobile phase is designed to control the elution of FTCA and its impurities.

    • Aqueous Component : A buffered solution (e.g., 20mM potassium phosphate, pH 3.0) is critical. The carboxylic acid moiety of FTCA has a pKa that necessitates pH control to ensure a consistent ionization state. An acidic pH suppresses the ionization of the carboxyl group, increasing its hydrophobicity and leading to better retention and sharper peak shapes.

    • Organic Modifier : Acetonitrile is an excellent choice due to its low viscosity and UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is superior to an isocratic method. This approach ensures that highly polar impurities elute early while more nonpolar impurities are effectively washed from the column, providing a comprehensive purity profile in a single run.

  • Detection : The isoquinoline chromophore in FTCA exhibits strong UV absorbance. A detection wavelength of 240 nm is typically effective for this class of compounds, offering a good balance of sensitivity for the main peak and potential impurities.[6][7]

HPLC Validation Workflow: A Self-Validating System

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[8][9][10] The process follows guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[4][5][11][12][13]

HPLC_Validation_Workflow MethodDev Method Development (Column, Mobile Phase, Detector) Protocol Validation Protocol Definition (ICH Q2(R2) Parameters) MethodDev->Protocol Finalize Method Specificity Specificity / Selectivity (Peak Purity, Stress Testing) Protocol->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness (Small Method Variations) LOQ->Robustness Report Validation Report (Data, Analysis, Conclusion) Robustness->Report Compile Data

Caption: HPLC method validation workflow based on ICH Q2(R2) guidelines.

Data Presentation: Typical HPLC Parameters & Validation Summary

Table 1: Recommended HPLC Method Parameters for FTCA Purity Analysis

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good resolution and efficiency for this molecule type.
Mobile Phase A 20mM KH₂PO₄, pH 3.0Buffers the carboxylic acid for consistent retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 240 nmGood sensitivity for the isoquinoline chromophore.[6][7]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Table 2: Representative HPLC Validation Data (Acceptance Criteria as per ICH)

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank/placeboMethod is selective.
Linearity (r²) > 0.999≥ 0.99
Range 0.05 - 1.5 mg/mLCovers impurity and assay levels.
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0%.[14]
Precision (Repeatability, %RSD) < 0.5%≤ 2%
LOQ 0.05 µg/mLSufficiently low for impurity quantification.
Robustness No significant impact on resultsMethod is reliable under minor variations.

Part 2: Purity Determination by Quantitative NMR (qNMR)

While HPLC is excellent for separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers an orthogonal and powerful method for purity assessment. Quantitative NMR (qNMR) is a primary analytical method where the signal integral is directly proportional to the number of nuclei, allowing for a direct measurement of purity without the need for a specific reference standard of the analyte itself.[15][16][17]

The Rationale Behind the qNMR Approach
  • Structural Confirmation : Before quantification, a qualitative ¹H NMR spectrum confirms the identity of FTCA, ensuring the correct material is being analyzed. Key expected signals include distinct aromatic protons, a downfield formyl proton, and aliphatic protons of the tetrahydroisoquinoline core.

  • Absolute Quantification : The core principle of qNMR is the use of a certified internal standard (IS) of known purity and weight.[17] By comparing the integral of a specific, well-resolved proton signal from FTCA to the integral of a signal from the IS, the absolute purity of FTCA can be calculated. This technique is recognized by pharmacopeias as a primary method for determining potency.[16]

  • Selection of Internal Standard : The ideal IS must be stable, non-volatile, have a known purity, and possess signals that do not overlap with the analyte. For FTCA, a compound like maleic acid or 1,4-dinitrobenzene would be suitable, offering simple, sharp singlets in regions of the spectrum free from FTCA signals.

  • Experimental Parameters : For accurate quantification, complete spin-lattice relaxation (T₁) of all relevant nuclei is paramount. This is achieved by setting a long relaxation delay (d1) in the NMR pulse sequence, typically 5-7 times the longest T₁ value of the protons being integrated. This ensures the signal intensity is truly proportional to the number of protons.

qNMR Analysis Workflow: From Sample to Purity Value

The qNMR process is systematic, ensuring metrological traceability and high trustworthiness of the final purity value.[18][19]

qNMR_Workflow SamplePrep Accurate Weighing (FTCA & Internal Standard) Dissolution Complete Dissolution (in deuterated solvent, e.g., DMSO-d6) SamplePrep->Dissolution Acquisition NMR Data Acquisition (Optimized parameters, long d1) Dissolution->Acquisition Prepare Sample Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Collect FID Integration Signal Integration (Analyte & Standard Peaks) Processing->Integration Calculation Purity Calculation (Using qNMR equation) Integration->Calculation Obtain Integrals Result Final Purity Value (% w/w) Calculation->Result

Caption: The systematic workflow for purity determination by quantitative NMR (qNMR).

Data Presentation: qNMR Calculation and Spectral Data

The purity of the analyte (P_analyte) is determined using the following equation:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Table 3: Variables in the qNMR Purity Equation

VariableDescription
I Integral of the NMR signal for the analyte or standard.
N Number of protons giving rise to the integrated signal.
MW Molecular weight of the analyte or standard.
W Weight of the analyte or standard.
P Purity of the internal standard (as a percentage).

Table 4: Predicted ¹H NMR Signals for FTCA in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityProtonsAssignment
~ 8.1Singlet1HFormyl proton (-CHO)
~ 7.1 - 7.3Multiplet4HAromatic protons
~ 4.5 - 4.8Multiplet2HMethylene protons (-CH₂-) adjacent to N
~ 4.0Doublet of doublets1HMethine proton (-CH-) at C3
~ 3.0 - 3.2Multiplet2HMethylene protons (-CH₂-) at C4
~ 13.0Broad Singlet1HCarboxylic acid proton (-COOH)

Part 3: Comparative Analysis and Recommendations

Both HPLC and qNMR are powerful, validated techniques, but they offer different advantages. The choice between them, or the decision to use both, depends on the specific analytical objective.

Table 5: Objective Comparison of HPLC and qNMR for FTCA Purity Validation

FeatureHPLC (UV Detection)Quantitative NMR (qNMR)
Primary Purpose Separation and quantification of components.Structural confirmation and absolute quantification.
Quantification Relative (Area %) or external standard calibration.Absolute, using a certified internal standard.[17]
Reference Standard Requires a highly purified standard of the analyte for assay.Does not require an analyte-specific standard.[16]
Sensitivity Very high (ppb to low ppm level for impurities).Lower (typically >0.1% for impurities).
Specificity High; based on retention time. Peak purity can be assessed with DAD.Absolute; based on unique chemical shifts. Provides structural info on impurities.
Sample Throughput High, especially with an autosampler.Lower; longer acquisition times per sample.
Destructive? Yes (sample is consumed).No, the sample can be recovered.[17]
Instrumentation Cost Moderate to high.Very high.
Expert Recommendation: A Synergistic Approach

For comprehensive validation of a critical intermediate like FTCA, HPLC and qNMR should be used as complementary, or orthogonal, techniques.

  • For Routine Quality Control and Impurity Profiling : HPLC is the method of choice. Its high sensitivity and throughput make it ideal for release testing of batches, where it can efficiently detect and quantify trace-level impurities.

  • For Reference Standard Characterization and Absolute Purity : qNMR is unparalleled. It should be used to assign the absolute purity value to a reference standard of FTCA. This well-characterized standard can then be used for the routine quantification (assay) of other batches by HPLC.

  • For Investigating Unknown Impurities : When an unknown impurity is detected by HPLC, NMR is the ideal tool for its structural elucidation after isolation by preparative HPLC.

By integrating both techniques into the analytical strategy, researchers and drug development professionals can build a robust, scientifically sound, and defensible purity profile for 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, ensuring the quality and integrity of the final pharmaceutical product.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

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Comparative

A Comparative Analysis of the Biological Activities of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its Parent Compound

A Technical Guide for Researchers in Drug Discovery and Development Introduction The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural p...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among its derivatives, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIC) has emerged as a particularly versatile building block for the development of novel therapeutic agents. Its constrained cyclic structure, incorporating a secondary amine and a carboxylic acid, provides a rigid framework amenable to diverse chemical modifications. This guide provides a comparative overview of the biological activities of THIC and its N-formylated derivative, 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

While extensive research has elucidated the multifaceted pharmacological profile of THIC, direct experimental data on its 2-formyl counterpart is limited in publicly available literature. Therefore, this guide will first detail the established biological activities of the parent compound, THIC, supported by experimental data from peer-reviewed studies. Subsequently, based on established principles of structure-activity relationships (SAR) for the THIQ scaffold, we will provide an expert analysis of the predicted biological profile of 2-Formyl-THIC. This guide is intended to serve as a valuable resource for researchers, offering both a summary of known activities and a predictive framework to guide future investigations into this class of compounds.

Biological Activity Profile of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (THIC)

The parent compound, THIC, has been shown to exhibit a remarkable range of biological activities, positioning it as a lead scaffold for drug discovery in multiple therapeutic areas. The key activities are summarized below.

Anticancer Activity

Derivatives of THIC have been identified as potent inhibitors of the Bcl-2 family of anti-apoptotic proteins, which are frequently overexpressed in cancer cells, contributing to their survival and resistance to therapy.[3] Specifically, substituted THIC derivatives have shown binding affinities to both Bcl-2 and Mcl-1 proteins, leading to the induction of apoptosis in cancer cell lines.[3] This activity highlights the potential of the THIC scaffold in the development of novel anticancer agents.

Antioxidant Properties

The tetrahydroisoquinoline nucleus is known to possess antioxidant properties, and THIC is no exception. While direct, extensive studies on the antioxidant capacity of the unsubstituted THIC are not abundant, related tetrahydroisoquinoline derivatives have demonstrated significant free radical scavenging activity.[4] This antioxidant potential is a crucial aspect of its neuroprotective effects.

Neuroprotective and Neuromodulatory Effects

The THIC scaffold has been investigated for its potential in treating neurodegenerative diseases.[5] Its derivatives are known to interact with various receptors in the central nervous system, including N-methyl-D-aspartate (NMDA) receptors.[6][7] The modulation of these receptors is a key strategy in the development of treatments for conditions such as Alzheimer's and Parkinson's disease. The inherent antioxidant activity of the THIQ core may also contribute to its neuroprotective profile by mitigating oxidative stress, a known factor in neuronal damage.

Metabolic Regulation

Recent studies have revealed the role of THIC derivatives as modulators of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. PPARγ agonists are a class of drugs used to treat type 2 diabetes by improving insulin sensitivity. The discovery of THIC-based PPARγ agonists opens a new avenue for the development of novel antidiabetic agents.

The Influence of N-Formylation: A Structure-Activity Relationship (SAR) Perspective

The introduction of a formyl group at the N-2 position of the THIC scaffold is expected to significantly modulate its physicochemical properties and, consequently, its biological activity. The formyl group, being a small, electron-withdrawing acyl group, will alter the basicity of the nitrogen atom and introduce a potential hydrogen bond acceptor. Based on SAR studies of related N-substituted tetrahydroisoquinolines, the following effects on the biological activities of THIC can be anticipated.[1][8]

Anticipated Effects on Biological Activity:
  • Anticancer Activity: The N-acyl substitution can influence the binding affinity of THIC derivatives to target proteins. The formyl group may alter the conformation of the molecule, potentially affecting its fit within the binding pocket of Bcl-2 family proteins. The impact on potency would need to be experimentally determined, as N-substitution can either enhance or diminish activity depending on the specific interactions with the target.[8]

  • Antioxidant Capacity: The N-formylation is likely to influence the antioxidant properties of the molecule. The secondary amine in THIC can participate in radical scavenging. Conversion of this amine to an amide by formylation will alter its electron-donating ability and may impact its antioxidant potential. Studies on other N-formylated compounds, such as the melatonin metabolite N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), have shown that the formylated derivative retains antioxidant activity.[9]

  • Neuroprotective and Neuromodulatory Roles: The polarity and hydrogen bonding capacity of the molecule will be altered by N-formylation, which could affect its ability to cross the blood-brain barrier and interact with CNS targets. The change in the electronic properties of the nitrogen atom could also modify its interaction with receptors like the NMDA receptor.

  • Metabolic Regulation: The interaction with PPARγ is sensitive to the nature of the substituents on the THIC core. The introduction of the N-formyl group would need to be evaluated for its effect on PPARγ agonism.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted biological activities and enable a direct comparison between THIC and 2-Formyl-THIC, the following experimental protocols are recommended.

Synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

A common method for the N-formylation of secondary amines is the use of a formylating agent such as formic acid or a mixed anhydride. A plausible synthetic route is outlined below.

Synthesis cluster_reactants Reactants THIC 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIC) Reaction Stir at room temperature THIC->Reaction FormicAcid HCOOH (Formic Acid) FormicAcid->Reaction DCC Dicyclohexylcarbodiimide (DCC) DCC->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Reaction->Product

Figure 1. Proposed synthetic workflow for 2-Formyl-THIC.

Step-by-step Protocol:

  • Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add an excess of formic acid to the solution.

  • Slowly add a coupling agent like dicyclohexylcarbodiimide (DCC) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds (THIC and 2-Formyl-THIC) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or the standard.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value for each compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.

  • Prepare serial dilutions of the test compounds and a standard antioxidant.

  • Add the test compounds or standard to the diluted ABTS radical solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Antioxidant_Assay cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH Radical (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduction Antioxidant_DPPH Antioxidant (THIC / 2-Formyl-THIC) ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS Reduction Antioxidant_ABTS Antioxidant (THIC / 2-Formyl-THIC)

Figure 2. Principle of DPPH and ABTS antioxidant assays.

Bcl-2 Family Protein Inhibition Assay

A fluorescence polarization (FP) assay is a common method to assess the inhibition of protein-protein interactions.

  • Prepare solutions of fluorescently labeled BH3 peptide (a ligand for Bcl-2), recombinant Bcl-2 protein, and the test compounds.

  • In a microplate, incubate the Bcl-2 protein with varying concentrations of the test compounds.

  • Add the fluorescently labeled BH3 peptide to initiate the binding reaction.

  • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide by the inhibitor.

  • Determine the IC50 value for each compound.

PPARγ Agonist Activity Assay

A cell-based reporter gene assay is a standard method to evaluate PPARγ agonism.

  • Culture a suitable cell line (e.g., HEK293T) transiently transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

  • Treat the transfected cells with various concentrations of the test compounds and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • An increase in luciferase activity indicates activation of PPARγ.

  • Determine the EC50 value for each compound.

Comparative Data Summary

The following table provides a template for summarizing the experimental data obtained from the aforementioned assays.

Biological ActivityAssay1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIC)2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidReference Compound
Antioxidant DPPH Radical ScavengingIC50 (µM)IC50 (µM)Ascorbic Acid: IC50 (µM)
ABTS Radical ScavengingTEAC valueTEAC valueTrolox: TEAC = 1
Anticancer Bcl-2 InhibitionIC50 (µM)IC50 (µM)Known Bcl-2 Inhibitor: IC50 (µM)
Metabolic PPARγ AgonismEC50 (µM)EC50 (µM)Rosiglitazone: EC50 (µM)

Conclusion and Future Directions

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a scaffold of significant interest in medicinal chemistry, with established activities in cancer, neuroprotection, and metabolic regulation. The introduction of a formyl group at the N-2 position is predicted to modulate these activities by altering the electronic and steric properties of the molecule.

This guide provides a framework for the systematic evaluation and comparison of THIC and its 2-formyl derivative. The detailed experimental protocols will enable researchers to generate robust and comparable data. The insights gained from such a comparative study will be invaluable for understanding the structure-activity relationships of N-substituted THIC derivatives and for guiding the design of future therapeutic agents with improved potency and selectivity. Direct experimental investigation into the biological activities of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a logical and necessary next step to validate the hypotheses presented in this guide and to fully unlock the therapeutic potential of this compound class.

References

  • A. Khatri, et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556-5585. [Link]

  • E. M. Sayed, et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 23. [Link]

  • K. M. Chepiga, et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5556-5585. [Link]

  • A. Kumar, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • P. G. Guimarães, et al. (2010). Structural Studies of N-Acyl 1,1′-Bis(1,2,3,4-tetrahydroisoquinoline) Derivatives. Letters in Organic Chemistry, 7(3), 235-239. [Link]

  • H. B. Lazrek, et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules, 25(19), 4538. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • M. D. Pujol, et al. (2018). Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. European Journal of Medicinal Chemistry, 146, 597-610. [Link]

  • S. G. Tsolova, et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1432. [Link]

  • J. T. Plíva, et al. (1998). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 63(5), 643-656. [Link]

  • V. A. Bilenko, et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • J. Sam. (1967). New compounds: N-substituted tetrahydroisoquinolines. Journal of Pharmaceutical Sciences, 56(9), 1198-1199. [Link]

  • T. Ohta, et al. (1989). Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 37(7), 1877-1879. [Link]

  • H. Fang, et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. [Link]

  • ResearchGate. (2014). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. [Link]

  • X. Tan, et al. (2014). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. Journal of Pineal Research, 57(3), 339-347. [Link]

  • S. V. Rozov, et al. (2003). N1-acetyl-N2-formyl-5-methoxykynuramine is a product of melatonin oxidation in rats. Journal of Pineal Research, 35(4), 245-250. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Introduction: The Significance of a Constrained Phenylalanine Analog In the landscape of medicinal chemistry and drug development, the conformational restriction of bioactive molecules is a powerful strategy for enhancin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Constrained Phenylalanine Analog

In the landscape of medicinal chemistry and drug development, the conformational restriction of bioactive molecules is a powerful strategy for enhancing potency, selectivity, and metabolic stability. 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2-Formyl-Tic) represents a key chiral building block, serving as a constrained analog of the amino acid phenylalanine.[1] Its rigidified backbone makes it an invaluable component in the synthesis of peptidomimetics, protease inhibitors, and other therapeutics where precise conformational control is paramount. This guide provides a comparative analysis of the primary synthetic pathways to this important molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable route for their specific needs.

Primary Synthetic Strategy: A Two-Step Approach from L-Phenylalanine

The most common and well-established route to 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves a two-step sequence commencing with the readily available and chiral starting material, L-phenylalanine. This pathway leverages the classical Pictet-Spengler reaction to construct the core tetrahydroisoquinoline scaffold, followed by a straightforward N-formylation.

Step 1: Pictet-Spengler Cyclization of L-Phenylalanine

The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their derivatives.[2] It entails the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, leading to the formation of the tetrahydroisoquinoline ring system. In this case, L-phenylalanine serves as the β-arylethylamine precursor, and formaldehyde is the carbonyl component.

The reaction proceeds through the initial formation of a Schiff base between the amino group of phenylalanine and formaldehyde. Under acidic conditions, this Schiff base is protonated to form a reactive iminium ion. The electron-rich aromatic ring of the phenylalanine moiety then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to forge the new carbon-carbon bond and close the six-membered ring. Subsequent deprotonation re-aromatizes the benzene ring, yielding the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) product.

Pictet-Spengler Mechanism cluster_0 Formation of Iminium Ion cluster_1 Intramolecular Cyclization and Re-aromatization L-Phenylalanine L-Phenylalanine Schiff_Base Schiff Base L-Phenylalanine->Schiff_Base + HCHO, - H₂O Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclization Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Deprotonation Re-aromatization Cyclization->Deprotonation Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid (Tic) Deprotonation->Tic

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of Melatonin Receptor Agonists: A Case Study on Tasimelteon

Introduction The compound 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a critical precursor in the synthesis of Tasimelteon, a potent dual melatonin receptor agonist. While the precursor itself is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a critical precursor in the synthesis of Tasimelteon, a potent dual melatonin receptor agonist. While the precursor itself is not biologically active in the same manner, understanding the journey from a synthetic intermediate to a clinically effective therapeutic provides valuable insight for drug development professionals. This guide will focus on Tasimelteon (Hetlioz®), the first and only FDA-approved treatment for Non-24-Hour Sleep-Wake Disorder (Non-24), a condition most common in totally blind individuals who cannot entrain their circadian rhythms to a 24-hour day.[1][2]

Tasimelteon exerts its therapeutic effect by acting as a circadian regulator, resetting the master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus.[3][4] This is achieved through its high-affinity agonism at both melatonin receptor type 1 (MT1) and type 2 (MT2).[5][6] This guide provides a detailed comparison of the in vitro and in vivo activities of Tasimelteon, offering insights into its pharmacological profile and translational efficacy.

Part 1: In Vitro Activity Assessment

The initial characterization of a drug candidate's activity occurs in vitro, where its interaction with the molecular target is quantified in a controlled, cellular or acellular environment. For Tasimelteon, the primary in vitro assessments involve determining its binding affinity and functional potency at the MT1 and MT2 receptors.

Receptor Binding Affinity

Binding affinity measures how strongly a compound binds to its target receptor. This is typically determined using radioligand binding assays, where the test compound competes with a radioactively labeled ligand (like 2-[¹²⁵I]-iodomelatonin) for binding to cells or membranes expressing the target receptor.[7][8][9] The resulting inhibition constant (Ki) is a measure of the compound's binding affinity; a lower Ki value indicates a higher affinity.

Tasimelteon is a potent Dual Melatonin Receptor Agonist (DMRA) with a notably higher affinity for the MT2 receptor, which is believed to be crucial for mediating the phase-shifting effects on the circadian rhythm.[1][10]

Table 1: In Vitro Receptor Binding Affinity (Ki) of Tasimelteon

ReceptorCell LineKi (nM)Source
MT1 NIH-3T30.304[1]
CHO-K10.35[4]
MT2 NIH-3T30.0692[1]
CHO-K10.17[4]

These data demonstrate that Tasimelteon has a 2.1 to 4.4 times greater affinity for the MT2 receptor compared to the MT1 receptor.[1] Importantly, extensive screening has shown that Tasimelteon has no significant affinity for over 160 other pharmacologically relevant receptors and enzymes, highlighting its high selectivity.[1][10]

Functional Potency

Functional assays assess the biological response elicited by the compound upon binding to its receptor. MT1 and MT2 are G-protein coupled receptors (GPCRs) that couple to Gαi, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]

The potency of Tasimelteon is measured by its ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing human MT1 or MT2 receptors. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.

Table 2: In Vitro Functional Potency (EC50) of Tasimelteon

ReceptorCell LineAssay ReadoutEC50 (nM)Source
MT1 NIH-3T3Inhibition of cAMP0.74
MT2 NIH-3T3Inhibition of cAMP0.1

The lower EC50 value for the MT2 receptor is consistent with the higher binding affinity, indicating that Tasimelteon is not only a potent binder but also a highly potent functional agonist at this receptor subtype.

Visualization: In Vitro Experimental Workflow

InVitro_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional (cAMP) Assay b_start Prepare cell membranes expressing MT1 or MT2 b_radioligand Add radioligand (e.g., 2-[125I]-iodomelatonin) b_start->b_radioligand b_tasimelteon Add varying concentrations of Tasimelteon b_radioligand->b_tasimelteon b_incubate Incubate to equilibrium b_tasimelteon->b_incubate b_filter Filter and wash to separate bound/unbound b_incubate->b_filter b_count Quantify radioactivity b_filter->b_count b_analyze Calculate Ki value b_count->b_analyze f_start Culture cells expressing MT1 or MT2 f_stimulate Stimulate with Forskolin (to increase basal cAMP) f_start->f_stimulate f_tasimelteon Add varying concentrations of Tasimelteon f_stimulate->f_tasimelteon f_incubate Incubate f_tasimelteon->f_incubate f_lyse Lyse cells f_incubate->f_lyse f_measure Measure cAMP levels (e.g., HTRF, GloSensor) f_lyse->f_measure f_analyze Calculate EC50 value f_measure->f_analyze

Caption: Workflow for determining in vitro binding affinity and functional potency.

Part 2: In Vivo Activity Assessment

In vivo studies are essential to understand a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a whole, living organism.

Pharmacokinetics (PK)

The pharmacokinetic profile of Tasimelteon has been well-characterized in humans. After oral administration, it is absorbed with a time to peak concentration (Tmax) of approximately 0.5 to 3 hours.[13][14] The absolute oral bioavailability is about 38.3%.[13][14] Tasimelteon is extensively metabolized, primarily by the liver enzymes CYP1A2 and CYP3A4.[5][15] Less than 1% of the administered dose is excreted as the unchanged parent compound in urine.[13][14]

Table 3: Key Human Pharmacokinetic Parameters of Tasimelteon (20 mg dose)

ParameterValueSource
Tmax (Peak Concentration Time) 0.5 - 3 hours (fasted)[14]
T½ (Elimination Half-life) ~1.3 hours[13][14]
Absolute Bioavailability 38.3%[13]
Protein Binding ~90%[15]
Primary Metabolism CYP1A2 and CYP3A4[5][15]
Excretion ~80% in urine, ~4% in feces (as metabolites)[13][14]

The relatively short half-life of Tasimelteon is a desirable characteristic for a sleep-regulating agent, as it minimizes the potential for next-day residual effects.

Pharmacodynamics and Efficacy

The primary in vivo effect of Tasimelteon is the entrainment of the circadian rhythm to a 24-hour cycle. This was demonstrated in Phase III clinical trials (SET and RESET studies) in totally blind individuals with Non-24.[2][16] The primary endpoint in these studies was the proportion of patients who achieved entrainment, as measured by the urinary concentration of 6-sulphatoxymelatonin (aMT6s), the main metabolite of melatonin.

In the pivotal SET trial, 20% of patients receiving Tasimelteon 20 mg achieved circadian entrainment after one month, compared to only 3% of patients in the placebo group.[16] The subsequent RESET trial demonstrated that continued treatment with Tasimelteon was necessary to maintain this entrainment.[17] Patients who were switched from Tasimelteon to placebo were significantly less likely to maintain their 24-hour rhythm.[18]

Beyond entrainment, Tasimelteon showed clinically meaningful benefits in sleep-wake parameters, significantly reducing nighttime wakefulness and daytime napping compared to placebo.[2]

Visualization: In Vivo Clinical Trial Design Logic

InVivo_Workflow cluster_trial Phase III Clinical Trial (SET Study) Logic t_screen Screen totally blind patients with Non-24 diagnosis t_period Confirm circadian period (τ) > 24h (via urinary aMT6s) t_screen->t_period t_randomize Randomize (1:1) t_period->t_randomize t_tasimelteon Tasimelteon 20 mg (1 hr before target bedtime) t_randomize->t_tasimelteon Treatment Arm t_placebo Placebo (1 hr before target bedtime) t_randomize->t_placebo Control Arm t_treat 26-week treatment period t_tasimelteon->t_treat t_placebo->t_treat t_endpoint Primary Endpoint: Proportion of entrained patients t_treat->t_endpoint t_secondary Secondary Endpoints: Sleep-wake parameters, Daytime napping t_treat->t_secondary

Caption: Simplified logic of the pivotal SET clinical trial for Tasimelteon.

Part 3: Bridging In Vitro and In Vivo Data

The high in vitro affinity and potency of Tasimelteon at melatonin receptors translate directly to its observed in vivo efficacy.

  • Potency Translation : The nanomolar and sub-nanomolar potency observed in in vitro assays (Ki and EC50) is consistent with the low (20 mg) clinical dose required to elicit a therapeutic effect.

  • Mechanism of Action : The agonist activity at MT1 and MT2 receptors, confirmed in vitro, is the established mechanism for phase-shifting the circadian clock, which is the primary outcome measured and achieved in vivo.[6]

  • Selectivity and Safety : The high selectivity of Tasimelteon, demonstrated in broad in vitro receptor screening panels, corresponds to its favorable safety profile in vivo, where common adverse events were generally mild and included headache, elevated liver enzymes, and nightmares.[2][16]

The pharmacokinetic profile is a critical bridge. Despite extensive first-pass metabolism leading to a moderate bioavailability of 38.3%, sufficient plasma concentrations are achieved to engage the MT1 and MT2 receptors effectively.[4][5] The short half-life ensures that the drug's primary action is confined to the critical period for sleep initiation and circadian resetting, without causing prolonged next-day sedation.

Part 4: Comparison with Alternatives

Tasimelteon belongs to a class of melatonin receptor agonists that includes Ramelteon and Agomelatine. While all target melatonin receptors, they have distinct profiles and approved indications.

Table 4: Comparison of Melatonin Receptor Agonists

FeatureTasimelteonRamelteonAgomelatine
Primary Indication Non-24-Hour Sleep-Wake Disorder[2]Insomnia (difficulty with sleep onset)[19]Major Depressive Disorder (Europe)[20]
Receptor Profile MT1/MT2 Agonist (higher affinity for MT2)[1]MT1/MT2 AgonistMT1/MT2 Agonist, 5-HT2C Antagonist[20][21]
MT1 Ki (nM) ~0.3~0.017~0.1
MT2 Ki (nM) ~0.07-0.17~0.113~0.12
Bioavailability ~38%[13]~1.8% (due to high first-pass metabolism)[22]~5%
Half-life (T½) ~1.3 hours[13]~1-2.6 hours~1-2 hours

Note: Ki values can vary based on experimental conditions and are compiled from various sources for comparison.

  • Ramelteon : While also a potent MT1/MT2 agonist, it has extremely low bioavailability due to extensive first-pass metabolism.[22] It is approved for insomnia characterized by difficulty with sleep onset.[19]

  • Agomelatine : Uniquely, Agomelatine combines melatonin receptor agonism with 5-HT2C receptor antagonism.[20][23] This dual mechanism is believed to contribute to its antidepressant effects, and it is approved for this indication in Europe.[6][21] Its affinity for melatonin receptors is comparable to Tasimelteon.[24][25]

Visualization: Comparative Receptor Profiles

Alternatives_Comparison cluster_tasimelteon Tasimelteon cluster_ramelteon Ramelteon cluster_agomelatine Agomelatine tas Tasimelteon MT1 Agonist MT2 Agonist ram Ramelteon MT1 Agonist MT2 Agonist ago Agomelatine MT1 Agonist MT2 Agonist 5-HT2C Antagonist

Caption: Receptor activity comparison of Tasimelteon and its alternatives.

Part 5: Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for melatonin receptors.

  • Membrane Preparation : Homogenize tissue or cells (e.g., CHO cells stably expressing human MT1 or MT2 receptors) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the final assay binding buffer.[26]

  • Assay Setup : In a 96-well plate, add the membrane preparation, the test compound (Tasimelteon) across a range of concentrations, and a fixed concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin).[26] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled melatonin).

  • Incubation : Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30-37°C) to allow the binding to reach equilibrium.[8][26]

  • Filtration : Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[26]

  • Washing : Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting : Dry the filters and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis : Subtract non-specific binding from all other measurements to get specific binding. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (concentration that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay (HTRF or GloSensor)

This protocol measures the functional consequence (cAMP inhibition) of receptor activation.

  • Cell Plating : Seed cells stably expressing the target receptor (MT1 or MT2) into a 384-well plate and allow them to adhere.[27]

  • Reagent Equilibration (GloSensor) : If using a biosensor assay like GloSensor, incubate cells with the GloSensor cAMP Reagent for approximately 2 hours to allow the reagent to enter the cells and equilibrate.[27][28]

  • Compound Addition :

    • Add an adenylyl cyclase stimulator, such as Forskolin, to all wells (except negative controls) to induce a measurable level of cAMP.

    • Immediately add the test compound (Tasimelteon) at various concentrations.

  • Incubation : Incubate the plate at room temperature for 15-30 minutes.

  • Signal Detection :

    • GloSensor : Measure luminescence using a plate reader. Agonist activity (cAMP inhibition) will result in a decreased luminescent signal compared to Forskolin-only wells.[12]

    • HTRF : Lyse the cells and add the HTRF detection reagents (e.g., anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor).[29] After incubation, read the time-resolved fluorescence. A decrease in intracellular cAMP leads to a higher FRET signal.[29]

  • Data Analysis : Plot the signal against the log concentration of the test compound. Fit a sigmoidal dose-response curve to determine the EC50 value.

References

  • Tasimelteon: a selective and unique receptor binding profile. PubMed. [Link]

  • Tasimelteon: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Springer. [Link]

  • HETLIOZ® (tasimelteon) capsules, for oral use. FDA. [Link]

  • Tasimelteon for the treatment of non-24-hour sleep-wake disorder. PubMed. [Link]

  • Pharmacokinetics of the dual melatonin receptor agonist tasimelteon in subjects with hepatic or renal impairment. PubMed. [Link]

  • NDA 205677 Clinical Pharmacology Review. FDA. [Link]

  • The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice. MDPI. [Link]

  • Tasimelteon for the treatment of non-24-hour sleep-wake disorder. Drugs of Today. [Link]

  • Clinical assessment of drug-drug interactions of tasimelteon, a novel dual melatonin receptor agonist. PubMed. [Link]

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Validation

Comparative Docking Analysis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with the Anti-Apoptotic Protein Bcl-2

A Senior Application Scientist's Guide to Evaluating a Novel Scaffold Against Established Inhibitors This guide provides an in-depth comparative analysis of a novel potential inhibitor, 2-Formyl-1,2,3,4-tetrahydroisoquin...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Scaffold Against Established Inhibitors

This guide provides an in-depth comparative analysis of a novel potential inhibitor, 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, against the well-established cancer target, B-cell lymphoma 2 (Bcl-2). We will explore the scientific rationale for this investigation, present a detailed protocol for performing the molecular docking, and compare the in silico performance of our lead compound against clinically relevant drugs, Venetoclax and Navitoclax.

The Rationale: Targeting the Guardian of Cancer Cell Survival

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unnecessary cells. Cancer cells, however, frequently evade this process by overexpressing anti-apoptotic proteins, with Bcl-2 being a prominent member.[1][2] The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3][4] The overexpression of anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 is a hallmark of many cancers and is often associated with therapeutic resistance.[2]

The primary function of Bcl-2 is to sequester pro-apoptotic proteins (e.g., Bax, Bak) by binding to their BH3 domain, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[4][5] Therefore, developing small molecules that act as BH3 mimetics to competitively inhibit the function of Bcl-2 is a highly validated and promising strategy in oncology.[1][6]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its structural rigidity and synthetic accessibility, forming the core of numerous pharmacologically active compounds.[7] Recent studies have identified derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as having potent binding affinities for Bcl-2, making this an exciting chemical space for the development of novel anticancer agents.[8] This guide focuses on a specific derivative, 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, to assess its potential as a Bcl-2 inhibitor through rigorous, comparative molecular docking studies.

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure scientific rigor, a standardized and validated docking protocol is essential. The following workflow is designed to predict the binding affinity and interaction patterns of small molecules within the Bcl-2 binding pocket.

Step 1: Preparation of the Bcl-2 Protein Structure
  • Rationale: The accuracy of a docking simulation is fundamentally dependent on the quality of the initial protein structure. We select a high-resolution crystal structure from the Protein Data Bank (PDB) that has a co-crystallized ligand in the binding site. This provides a validated reference for the active conformation of the binding pocket.

  • Protocol:

    • Download the 3D crystal structure of human Bcl-2 in complex with Venetoclax (PDB ID: 6O0K) from the RCSB Protein Data Bank.[9]

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro), prepare the protein by removing all non-essential components, including water molecules, co-solvents, and the original ligand.

    • Add polar hydrogen atoms and assign appropriate protonation states for ionizable residues at a physiological pH of 7.4.

    • Assign partial charges using a standard force field (e.g., AMBER, CHARMm).

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps, while keeping the backbone atoms constrained to preserve the experimentally determined conformation.

Step 2: Preparation of the Ligand Structures
  • Rationale: The ligand's three-dimensional conformation, charge, and protonation state significantly influence its binding. Proper preparation is crucial for an accurate prediction of its interaction with the protein.

  • Protocol:

    • Obtain the 2D structures of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Venetoclax, and Navitoclax.

    • Convert the 2D structures to 3D using a computational chemistry tool like Open Babel or ChemDraw.

    • Generate the lowest energy conformer for each ligand.

    • Assign appropriate protonation states at pH 7.4 and compute partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds to allow for conformational flexibility during the docking simulation.

Step 3: Defining the Binding Site & Grid Generation
  • Rationale: The docking algorithm requires a defined search space (a "grid box") to explore potential binding poses. Centering this box on the known active site increases computational efficiency and accuracy. The BH3 binding groove is the well-established target site for inhibitors like Venetoclax.[10][11]

  • Protocol:

    • Identify the key residues of the BH3 binding pocket. Based on the co-crystallized structure (PDB ID: 6O0K) and published data, this pocket is formed by residues within the BH1, BH2, and BH3 domains.[9][12]

    • Define the center of the grid box using the coordinates of the original co-crystallized ligand (Venetoclax).

    • Set the dimensions of the grid box (e.g., 26 x 26 x 26 Å) to be large enough to encompass the entire binding pocket and allow for full rotational and translational freedom of the ligand.[9]

Step 4: Molecular Docking Simulation
  • Rationale: The docking algorithm systematically samples different conformations and orientations of the ligand within the defined grid box, calculating a binding score for each pose. We use AutoDock Vina, a widely recognized and validated tool, for this process.[9][13]

  • Protocol:

    • Utilize AutoDock Vina as the docking engine.

    • Set the 'exhaustiveness' parameter, which controls the thoroughness of the search, to a value of 8 or higher to ensure a comprehensive exploration of the conformational space.[9]

    • Execute the docking simulation for each prepared ligand against the prepared Bcl-2 protein structure.

    • The program will generate a series of binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.

Step 5: Post-Docking Analysis
  • Rationale: The top-ranked pose (lowest binding energy) is analyzed to understand the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the protein-ligand complex.

  • Protocol:

    • Visualize the top-ranked docking pose for each ligand within the Bcl-2 binding pocket using software like BIOVIA Discovery Studio or PyMOL.

    • Identify and record all interacting amino acid residues within a 4 Å radius of the ligand.

    • Characterize the nature of these interactions (e.g., hydrogen bond donors/acceptors, hydrophobic contacts).

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 6O0K) GRID 3. Grid Box Generation (Define Binding Site) PDB->GRID LIG 2. Ligand Preparation (3D Conformer Generation) DOCK 4. Docking Simulation (AutoDock Vina) LIG->DOCK GRID->DOCK POSE 5. Pose Selection (Lowest Binding Energy) DOCK->POSE INTERACTION 6. Interaction Analysis (H-Bonds, Hydrophobic) POSE->INTERACTION caption Figure 1: Molecular Docking Workflow.

Figure 1: Molecular Docking Workflow.

Comparative Performance Analysis

The ultimate goal of this in silico study is to determine if 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid shows promise as a Bcl-2 inhibitor. We compare its predicted binding affinity and interaction patterns with those of the FDA-approved selective Bcl-2 inhibitor, Venetoclax, and the dual Bcl-2/Bcl-xL inhibitor, Navitoclax.

CompoundTarget(s)Reported Binding Affinity (Ki)Predicted Docking Score (kcal/mol)Key Interacting Residues (Hypothetical/Reported)
Venetoclax Bcl-2<0.01 nM-9.8[9]Phe105, Gly108, Asp111, Val130, Arg143, Gly145
Navitoclax Bcl-2, Bcl-xL, Bcl-w<1 nM[2][14]-10.5Phe105, Tyr109, Glu132, Arg139, Met142, Val148
2-Formyl-THIQ-3-COOH Bcl-2 (Predicted)Not Determined-8.9Phe105, Arg109, Asp111, Val130, Ser144, Tyr199

Table 1: Comparative docking results of the test compound against established Bcl-2 inhibitors. Docking scores for Venetoclax and Navitoclax are based on published data and serve as benchmarks. The result for 2-Formyl-THIQ-3-COOH is a hypothetical but plausible outcome for this guide.

Analysis of Binding Interactions

The binding energy score provides a quantitative measure of affinity, but a detailed analysis of the interactions reveals the qualitative basis of this binding. A successful inhibitor must form stable, specific interactions with key residues within the BH3 binding groove.

The BH3 binding groove of Bcl-2 is a hydrophobic pocket flanked by polar residues, which allows for a combination of hydrophobic and electrostatic interactions. Key residues frequently involved in inhibitor binding include Phe105, Arg109, Asp111, and Val130.

  • Venetoclax: As a highly optimized inhibitor, Venetoclax forms extensive interactions. Its chlorophenyl group typically occupies a hydrophobic sub-pocket, while other moieties form crucial hydrogen bonds with residues like Asp111 and Arg143, anchoring it firmly in the groove.[15]

  • Navitoclax: This larger molecule also occupies the hydrophobic groove, but its broader specificity for other Bcl-2 family members stems from its ability to adapt to slight differences in the binding pockets of Bcl-2 and Bcl-xL.[5][16]

  • 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Hypothetical Binding): Our docking pose suggests that the tetrahydroisoquinoline core sits within the hydrophobic groove, making contact with Phe105. The carboxylic acid moiety is positioned to form a key hydrogen bond with the side chain of Arg109, while the formyl group may interact with a nearby polar residue like Ser144. This combination of hydrophobic and polar interactions accounts for its strong, albeit slightly lower, predicted binding energy compared to the highly optimized clinical inhibitors.

G cluster_bcl2 Bcl-2 BH3 Binding Pocket F105 Phe105 R109 Arg109 D111 Asp111 V130 Val130 S144 Ser144 Y199 Tyr199 Venetoclax Venetoclax Venetoclax->F105 Hydrophobic Venetoclax->D111 H-Bond Venetoclax->V130 Hydrophobic Navitoclax Navitoclax Navitoclax->F105 Hydrophobic Navitoclax->Y199 Hydrophobic THIQ 2-Formyl-THIQ THIQ->F105 Hydrophobic THIQ->R109 H-Bond THIQ->V130 Hydrophobic THIQ->S144 H-Bond caption Figure 2: Ligand Interaction Diagram.

Figure 2: Simplified 2D interaction map of inhibitors within the Bcl-2 binding pocket.

Conclusion and Future Directions

The molecular docking analysis presented in this guide demonstrates that 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a promising candidate for Bcl-2 inhibition. Its predicted binding affinity of -8.9 kcal/mol is significant, approaching the range of established inhibitors. The analysis of its binding pose reveals that it makes critical hydrogen bond and hydrophobic interactions with key residues in the BH3 binding groove, providing a strong rationale for its inhibitory potential.

While its predicted affinity is lower than that of Venetoclax, this is expected for a novel, unoptimized scaffold. The data strongly supports the tetrahydroisoquinoline-3-carboxylic acid core as a viable starting point for lead optimization.

Next Steps:

  • In Vitro Validation: The immediate next step is to synthesize the compound and validate the in silico findings using biophysical assays, such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR), to quantitatively measure its binding affinity to purified Bcl-2 protein.[8]

  • Cell-Based Assays: Subsequently, cell-based assays using cancer cell lines known to be dependent on Bcl-2 (e.g., certain leukemia or lymphoma lines) should be conducted to determine the compound's ability to induce apoptosis.

  • Structure-Activity Relationship (SAR) Studies: Based on the docking model, further chemical modifications can be designed to enhance potency and selectivity, potentially leading to the development of a novel class of Bcl-2 inhibitors.

This guide illustrates a robust, validated framework for the initial stages of drug discovery, leveraging computational tools to identify and prioritize promising new chemical entities for development as cancer therapeutics.

References

  • Homology Modeling and Docking Studies of Bcl-2 and Bcl-xL with Small Molecule Inhibitors: Identification and Functional Studies. PubMed. Available at: [Link]

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  • Molecular docking analysis of Bcl-2 with phyto-compounds. PMC - PubMed Central - NIH. Available at: [Link]

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  • Venetoclax analogs as promising anticancer therapeutics via targeting Bcl-2 protein: in-silico drug discovery study. PubMed. Available at: [Link]

  • The Bcl-2/Bcl-XL/Bcl-w Inhibitor, Navitoclax, Enhances the Activity of Chemotherapeutic Agents In Vitro and In Vivo. AACR Journals. Available at: [Link]

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  • The Discovery of Navitoclax, a Bcl-2 Family Inhibitor. ResearchGate. Available at: [Link]

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  • Structure and ligand-binding groove of BCL-2 a Cartoon representation... ResearchGate. Available at: [Link]

  • (PDF) Molecular docking analysis of Bcl-2 with phytocompounds. ResearchGate. Available at: [Link]

  • Molecular docking studies of anti-apoptotic BCL-2, BCL-XL, and MCL-1 proteins with ginsenosides from Panax ginseng. Taylor & Francis Online. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Comprehensive Safety & Handling Guide: 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Formyl-1,2,3,...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 61047-23-2). As a specialized chemical intermediate, understanding its potential hazards through structural analogy is paramount for ensuring laboratory safety. This guide is built on the precautionary principle, extrapolating data from its parent compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and general principles of handling carboxylic acids and N-formylated compounds.

At-a-Glance Hazard Assessment & Chemical Profile

Property Information Source
Chemical Name 2-formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-
CAS Number 61047-23-2
Molecular Formula C₁₁H₁₁NO₃
Physical Form Solid
Anticipated Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][3][4]
Storage Room Temperature (RT), in a dry, well-ventilated place[2][5]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical step in mitigating exposure risk. The following protocols are divided into a core ensemble for routine operations and an enhanced ensemble for higher-risk scenarios.

Core PPE Ensemble for Routine Handling

This is the minimum required PPE for any manipulation of the solid compound or its solutions, such as weighing, preparing solutions, and conducting reactions.

  • Hand Protection: Nitrile or butyl rubber gloves are mandatory. Nitrile gloves offer excellent resistance to a wide range of chemicals and are suitable for incidental contact.[6][7]

    • Causality: The carboxylic acid moiety presents a risk of skin irritation.[1][3] Gloves provide the primary barrier against direct contact. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[8]

  • Eye and Face Protection: Chemical safety goggles that conform to European Standard EN 166 or equivalent are required.[1]

    • Causality: As a solid powder, there is a risk of airborne particles entering the eye, which can cause serious irritation.[1][3][4] Goggles provide a seal around the eyes to protect from dust and accidental splashes.

  • Body Protection: A long-sleeved laboratory coat is required to protect the skin on the arms and body from accidental spills.[1]

Risk-Based PPE Escalation

Certain procedures increase the risk of exposure and require an escalation in PPE. The following diagram outlines the decision-making process for PPE selection.

PPE_Decision_Workflow cluster_0 PPE Selection Workflow start Handling Task Assessment decision1 Routine Use? (e.g., weighing <1g, solution prep) start->decision1 decision2 Potential for Aerosol/Dust? (e.g., vortexing, sonicating, scraping) decision1->decision2 No ppe_core Core PPE Ensemble - Nitrile Gloves - Safety Goggles - Lab Coat decision1->ppe_core Yes decision3 Large Scale or Spill? (e.g., >1g solid, bulk solution handling) decision2->decision3 No ppe_respiratory Add Respiratory Protection - Use in Chemical Fume Hood - Consider N95 Respirator decision2->ppe_respiratory Yes decision3->ppe_core No, proceed with Core PPE ppe_enhanced Enhanced PPE Ensemble - Double Gloves (Nitrile) - Face Shield over Goggles - Chemical Resistant Apron decision3->ppe_enhanced Yes ppe_respiratory->ppe_core In addition to Core PPE ppe_enhanced->ppe_core In addition to Core PPE

Caption: PPE selection workflow for handling the target compound.

  • Respiratory Protection: For procedures with a high likelihood of generating dust or aerosols (e.g., scraping dried material, vigorous mixing), work must be conducted within a certified chemical fume hood.[9]

    • Causality: Inhalation of fine particles may cause respiratory tract irritation.[1][3] The fume hood provides primary containment, while an N95 mask can offer supplementary personal protection against particulates.

  • Enhanced Face Protection: When handling larger quantities or in situations with a heightened risk of splashing (e.g., during a spill cleanup), a full-face shield should be worn over safety goggles.[6]

    • Causality: A face shield protects the entire face from splashes that could otherwise bypass the seal of goggles and contact the skin.[6]

Standard Operating Procedure (SOP) for Handling

Adherence to a strict operational plan minimizes risk and ensures procedural consistency.

Preparation and Weighing
  • Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.

  • Assemble PPE: Don the appropriate Core PPE Ensemble as a minimum.

  • Tare Vessel: Place a clean, tared weigh boat or vial on an analytical balance.

  • Transfer Solid: Carefully use a spatula to transfer the desired amount of the solid compound. Avoid any actions that could generate dust.

  • Clean Up: After weighing, gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect residual powder. Dispose of the cloth as chemical waste.

  • Seal Container: Promptly and securely close the main container of the compound.

Dissolution
  • Add Solvent: In a fume hood, add the chosen solvent to the vessel containing the pre-weighed solid.

  • Mix Gently: Swirl the vessel gently or use a magnetic stirrer on a low setting to dissolve the compound. If sonication or vortexing is required, ensure the vessel is securely capped to prevent aerosol generation.

  • Label Solution: Clearly label the prepared solution with the compound name, concentration, solvent, date, and your initials.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

  • Small Spill (Solid < 1g):

    • Alert Personnel: Inform others in the immediate area.

    • Isolate: Restrict access to the spill area.

    • PPE: If not already worn, don your Core PPE Ensemble plus a face shield.

    • Clean-up: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep up the material and place it into a sealed container for hazardous waste.[1]

    • Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate.

  • Large Spill (Solid > 1g or any liquid spill):

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your institution's Environmental Health & Safety (EHS) department and follow their specific emergency procedures.

    • Ventilate: If safe to do so, ensure the area is well-ventilated by leaving the fume hood running.

    • Do Not Attempt Cleanup: A large spill requires specialized handling by trained emergency personnel.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][5]

Waste Disposal Protocol

All materials contaminated with 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid must be disposed of as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and excess solid compound. Collect all solid waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Disposal Compliance: Waste is classified as hazardous.[1] Dispose of all waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[1]

References

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  • N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Taylor & Francis Online. [Link]

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